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  • Product: 1,3-Diiodobicyclo[1.1.1]pentane
  • CAS: 105542-98-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Diiodobicyclo[1.1.1]pentane: Structural Properties and Analysis

Introduction: The Emergence of a Unique Scaffold in Modern Chemistry Bicyclo[1.1.1]pentane (BCP) and its derivatives have rapidly transitioned from chemical curiosities to indispensable tools in the fields of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Unique Scaffold in Modern Chemistry

Bicyclo[1.1.1]pentane (BCP) and its derivatives have rapidly transitioned from chemical curiosities to indispensable tools in the fields of medicinal chemistry, materials science, and drug development. Their rigid, linear structure serves as a bioisostere for para-substituted benzene rings, internal alkynes, and even bulky tert-butyl groups, often conferring improved physicochemical properties such as enhanced solubility and metabolic stability to parent molecules.[1][2] At the heart of much of this innovation lies 1,3-diiodobicyclo[1.1.1]pentane (DIBP), a stable, crystalline solid that has emerged as a key feedstock for the synthesis of a diverse array of functionalized BCP scaffolds.[3][4][5] This guide provides an in-depth exploration of the structural properties, synthesis, reactivity, and applications of DIBP, tailored for researchers, scientists, and professionals in drug development.

Structural Elucidation: A Highly Strained and Geometrically Unique Molecule

The bicyclo[1.1.1]pentane core is characterized by a significant degree of ring strain, estimated to be approximately 66.6 kcal/mol.[3][4] This high strain energy is a direct consequence of its unique geometry, featuring inverted tetrahedral bridgehead carbons. Despite this inherent strain, the BCP framework is kinetically stable and resistant to ring-opening reactions.[3]

Key Structural Parameters (Inferred from Derivatives)

Computational studies and X-ray data from closely related BCP derivatives allow for an accurate estimation of DIBP's structural parameters.

ParameterEstimated ValueSignificance
C1-C3 Bridgehead Distance ~1.85 - 1.95 ÅShorter than a typical non-bonded distance, indicating significant transannular interaction.
C-C Bond Lengths (cage) ~1.54 - 1.56 ÅTypical for C-C single bonds, but constrained within the rigid cage.
C-I Bond Length ~2.10 - 2.15 ÅStandard for a C(sp³)-I bond.
C2-C1-C4 Bond Angle ~95 - 98°Highly acute angles indicative of the severe strain within the cyclobutane rings.
I-C1-C3 Angle ~120 - 125°The outward orientation of the C-I bonds from the bridgehead carbons.

Note: These values are estimations based on computational models and crystallographic data of BCP derivatives.

The linear, rod-like structure of the BCP core is a defining feature, with the substituents at the 1 and 3 positions held in a rigid, 180° orientation relative to each other. This geometric constraint is fundamental to its utility as a bioisostere for linear moieties in drug design.

Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane: From a Fleeting Propellane to a Stable Feedstock

The primary and most efficient route to DIBP involves the reaction of [1.1.1]propellane with molecular iodine.[8] [1.1.1]Propellane is a highly strained and reactive molecule that is typically generated in situ and used immediately due to its instability.

Synthesis of the Precursor: [1.1.1]Propellane

A robust and scalable synthesis of [1.1.1]propellane is crucial for the production of DIBP. The most common laboratory-scale synthesis starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Experimental Protocol: Synthesis of [1.1.1]Propellane [3][4]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (in diethyl ether)

  • Pentane (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Dry ice/acetone bath (-78 °C)

  • Ice/water bath (0 °C)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a mixture of pentane and diethyl ether.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium in diethyl ether is added dropwise to the stirred solution over 15-20 minutes. The reaction is highly exothermic and the temperature should be carefully monitored.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 30 minutes.

  • The cooling bath is then replaced with an ice/water bath, and the mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The volatile [1.1.1]propellane is then transferred under reduced pressure to a cold trap cooled with liquid nitrogen. This provides a solution of [1.1.1]propellane in the ethereal solvent, which should be used immediately.

Diagram: Synthesis of [1.1.1]Propellane

G start 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane product [1.1.1]Propellane (in solution) start->product Reductive intramolecular coupling reagent Methyllithium (MeLi) -78 °C to 0 °C

Caption: Synthetic route to [1.1.1]propellane.

Iodination of [1.1.1]Propellane to Yield DIBP

The conversion of the unstable [1.1.1]propellane to the stable, crystalline DIBP is a straightforward addition reaction.

Experimental Protocol: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane [8]

Materials:

  • Solution of [1.1.1]propellane in pentane/diethyl ether

  • Iodine (I₂)

  • Diethyl ether (anhydrous)

Procedure:

  • To the freshly prepared solution of [1.1.1]propellane at 0 °C, a solution of iodine in diethyl ether is added dropwise with stirring.

  • The addition is continued until a faint persistent brown color of iodine is observed.

  • The reaction mixture is then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield a solid residue.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to afford pure 1,3-diiodobicyclo[1.1.1]pentane as a white to off-white crystalline solid.

Diagram: Synthesis of DIBP

G start [1.1.1]Propellane product 1,3-Diiodobicyclo[1.1.1]pentane (DIBP) start->product Radical addition reagent Iodine (I₂) Diethyl ether

Caption: Synthesis of DIBP from [1.1.1]propellane.

Spectroscopic Analysis of 1,3-Diiodobicyclo[1.1.1]pentane

The unique structure of DIBP gives rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of DIBP is remarkably simple due to the high symmetry of the molecule. It typically shows a single sharp singlet for the six methylene protons (CH₂) in the range of δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum displays two distinct signals: one for the two bridgehead carbons (C-I) and another for the three methylene carbons (-CH₂-). The chemical shifts can vary slightly depending on the solvent.[9][10]

    • Bridgehead Carbons (C-I): δ ~ -5 to 0 ppm

    • Methylene Carbons (-CH₂-): δ ~ 60-65 ppm

Infrared (IR) Spectroscopy

The IR spectrum of DIBP is characterized by absorptions corresponding to C-H and C-C bond vibrations. While a detailed spectrum is not widely published, the key absorptions are expected in the following regions:

  • C-H stretching: ~2900-3000 cm⁻¹

  • CH₂ scissoring: ~1450 cm⁻¹

  • C-C stretching (cage): Fingerprint region, typically below 1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry of DIBP would show a characteristic molecular ion peak (M⁺) at m/z 319.9, corresponding to the molecular weight of C₅H₆I₂.[9] The isotopic pattern of the molecular ion would clearly indicate the presence of two iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms and potentially the fragmentation of the bicyclopentane cage.

Reactivity and Mechanistic Insights: The Nucleophilic Substitution Pathway

The primary utility of DIBP lies in its reactivity towards nucleophiles, providing a versatile entry point to a wide range of 1-substituted-3-iodobicyclo[1.1.1]pentanes and 1,3-disubstituted bicyclo[1.1.1]pentanes.

The reaction proceeds via a nucleophilic substitution mechanism that has been the subject of computational and experimental studies.[6][11] These studies suggest the involvement of a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation intermediate.

Mechanism of Nucleophilic Substitution

  • Initial Attack: A nucleophile attacks one of the iodine-bearing bridgehead carbons of DIBP.

  • Formation of a Cationic Intermediate: This leads to the departure of an iodide ion and the formation of a highly strained and transient 3-iodo-1-bicyclo[1.1.1]pentyl cation. Computational analyses suggest that this carbocation is stabilized by the remaining iodine atom.[6] In the presence of certain nucleophiles like pyridines, a pyridine-iodine-BCP complex may form.[6]

  • Nucleophilic Trapping: A second molecule of the nucleophile (or another nucleophile present in the reaction mixture) then attacks the cationic center, leading to the formation of the monosubstituted or disubstituted product.

Diagram: Mechanism of Nucleophilic Substitution on DIBP

G DIBP 1,3-Diiodobicyclo[1.1.1]pentane Intermediate Stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation or Nu-I-BCP complex DIBP->Intermediate - I⁻ Product1 1-Nu-3-iodobicyclo[1.1.1]pentane Intermediate->Product1 + Nu: Product2 1,3-Di-Nu-bicyclo[1.1.1]pentane Product1->Product2 + Nu: - I⁻ Nu1 Nucleophile (Nu:) Nu1->DIBP Nu2 Nucleophile (Nu:) Nu2->Intermediate

Sources

Exploratory

1,3-Diiodobicyclo[1.1.1]pentane chemical formula and molecular weight

An In-Depth Technical Guide to 1,3-Diiodobicyclo[1.1.1]pentane: A Keystone for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP), a pivotal m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Diiodobicyclo[1.1.1]pentane: A Keystone for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP), a pivotal molecule in contemporary medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis, and detail its reactivity. The primary focus will be on its role as a stable and versatile precursor to the bicyclo[1.1.1]pentane (BCP) scaffold, a bioisostere of paramount importance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and physicochemical advantages of the BCP moiety to design next-generation therapeutics with enhanced properties.

Core Properties of 1,3-Diiodobicyclo[1.1.1]pentane

1,3-Diiodobicyclo[1.1.1]pentane is a saturated bicyclic compound notable for its highly strained cage-like structure.[1] Unlike its unstable precursor, [1.1.1]propellane, DIBCP is a stable, crystalline solid, which makes it a practical and accessible feedstock for the synthesis of BCP-containing molecules.[2][3]

PropertyValue
Chemical Formula C₅H₆I₂[1][4][5]
Molecular Weight 319.91 g/mol [1][4][5]
IUPAC Name 1,3-diiodobicyclo[1.1.1]pentane[1]
CAS Number 105542-98-1[1][5][6]
Appearance Crystalline solid[2][3]
Melting Point 147-148 °C (decomposes)[6]
SMILES C1C2(CC1(C2)I)I[1]
InChI Key JJWNAOGSAYBEPB-UHFFFAOYSA-N[1]

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Bioisosteric Revolution

In drug discovery, bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are critical tools for optimizing lead compounds. The BCP scaffold has emerged as a transformative bioisostere for several common motifs, including para-substituted benzene rings, internal alkynes, and tert-butyl groups.[7][8][9]

The motivation for replacing these traditional groups is compelling. While phenyl rings are ubiquitous in pharmaceuticals, they can introduce metabolic liabilities and undesirable lipophilicity.[10] The rigid, three-dimensional, and sp³-rich nature of the BCP core offers a solution, often leading to improved physicochemical properties.[9][10]

Key Advantages of the BCP Scaffold:

  • Improved Solubility: The non-planar, saturated structure of BCP can disrupt crystal packing and reduce lipophilicity compared to flat aromatic rings, leading to enhanced aqueous solubility.[10]

  • Enhanced Metabolic Stability: By replacing metabolically vulnerable aromatic C-H bonds, the BCP core can block sites of oxidative metabolism, improving a drug candidate's half-life.[10]

  • Novel Exit Vectors: The tetrahedral geometry of the bridgehead carbons in BCP provides unique, three-dimensional exit vectors for substituents, allowing for exploration of new chemical space and interactions with protein targets.[10]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP can reduce non-specific binding to off-target proteins, potentially improving a drug's safety profile.[10]

cluster_0 Traditional Moieties cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Benzene para-Substituted Benzene BCP Bicyclo[1.1.1]pentane (BCP) Scaffold Benzene->BCP replaces Alkyne Internal Alkyne Alkyne->BCP replaces tButyl tert-Butyl Group tButyl->BCP replaces Solubility Increased Solubility BCP->Solubility leads to Stability Metabolic Stability BCP->Stability leads to PK Better Pharmacokinetics BCP->PK leads to

Fig. 1: The BCP scaffold as a key bioisostere.

DIBCP: The Gateway to BCP Functionalization

The synthesis of functionalized BCPs has historically been challenging due to the high reactivity and instability of its parent, [1.1.1]propellane, which must be stored cryogenically.[3][7] DIBCP serves as a superior alternative. It is synthesized by treating a solution of [1.1.1]propellane with iodine and can be isolated as a bench-stable solid.[7][11] This stability is the cornerstone of its utility, providing a reliable and storable entry point to the BCP core.[2][12]

The primary route for elaborating DIBCP is through nucleophilic substitution at one of the iodine-bearing bridgehead carbons.[2][3] This reaction proceeds through a carbocation intermediate, allowing for the introduction of a wide array of functional groups.[7]

Propellane [1.1.1]Propellane (Unstable, Cryogenic Storage) DIBCP 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) (Stable Crystalline Solid) Propellane->DIBCP  Reaction with Iodine Iodine Iodine (I₂) Functionalized_BCP Functionalized BCP Derivative DIBCP->Functionalized_BCP  Nucleophilic Substitution Nucleophile Nucleophile (Nu⁻)

Fig. 2: Synthesis and utility workflow of DIBCP.

Experimental Protocol: Nucleophilic Substitution of DIBCP

The following protocol is a representative example of the synthesis of BCP salts via nucleophilic substitution, a transformation that has been shown to have a broad substrate scope and good yield profile.[2][7]

Objective: To synthesize a 1-substituted-3-iodobicyclo[1.1.1]pentane derivative via nucleophilic substitution.

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

  • Nucleophile (e.g., pyridine, tertiary amine, sulfide)[12]

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-Diiodobicyclo[1.1.1]pentane (1.0 equivalent).

  • Solvent Addition: Dissolve the DIBCP in the chosen anhydrous solvent.

  • Nucleophile Addition: Add the nucleophile (typically 2.0-3.0 equivalents) to the reaction mixture. The use of excess nucleophile can be crucial for stabilizing the carbocation intermediate formed during the reaction.[7]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired functionalized BCP product.

  • Characterization: The final product structure should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and, if suitable crystals are obtained, single-crystal X-ray crystallography.[2][7]

This protocol is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification method, must be optimized for each specific nucleophile and substrate.

Conclusion

1,3-Diiodobicyclo[1.1.1]pentane is more than just a chemical curiosity; it is an enabling tool for modern drug discovery. Its stability and straightforward reactivity provide a practical entry point to the highly sought-after bicyclo[1.1.1]pentane scaffold. By serving as a robust bioisosteric replacement for problematic chemical motifs, BCP derivatives, made accessible through DIBCP, allow medicinal chemists to systematically enhance the solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates. As the drive for novel therapeutics with superior drug-like properties continues, the strategic application of DIBCP is poised to play an increasingly vital role in the development of next-generation medicines.

References

  • Monroe, H. J. C., et al. (2025). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Loughborough University Research Repository. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. [Link]

  • LookChem. (n.d.). Cas 105542-98-1,1,3-Diiodobicyclo[1.1.1]Pentane. [Link]

  • Monroe, H. J. C., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • Monroe, H. J. C., et al. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Organic Syntheses. (n.d.). [1.1.1]Propellane. Organic Syntheses Procedure. [Link]

  • Loughborough University. (2025). Supplementary information files for "Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts". [Link]

  • Angene Chemical. (n.d.). Bicyclo[1.1.1]pentane, 1,3-diiodo-(CAS# 105542-98-1). [Link]

  • Loughborough University. (2025). Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. [Link]

  • JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. (n.d.). (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP)... [Link]

  • Stepan, A. F., et al. (2015). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]

  • Chem-Space. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Semantic Scholar. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1,3-Diiodobicyclo[1.1.1]pentane

Introduction: The Emergence of Bicyclo[1.1.1]pentanes in Modern Chemistry Bicyclo[1.1.1]pentanes (BCPs) have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Their rigid, t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Bicyclo[1.1.1]pentanes in Modern Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Their rigid, three-dimensional structure makes them effective bioisosteres for commonly used chemical groups such as phenyl rings, tert-butyl groups, and alkynes.[3][4] This has led to their incorporation into drug candidates to improve physicochemical properties and biological activity.[2] Among the various BCP derivatives, 1,3-diiodobicyclo[1.1.1]pentane stands out as a key, bench-stable intermediate for the synthesis of a wide array of functionalized BCPs.[3][5] Unlike its highly reactive precursor, [1.1.1]propellane, 1,3-diiodobicyclo[1.1.1]pentane is a crystalline solid, facilitating its handling and use in synthetic applications.[3] This guide provides a detailed overview of the physical properties of 1,3-diiodobicyclo[1.1.1]pentane, with a focus on its melting and boiling points, supported by experimental protocols and an exploration of its synthetic origins.

Molecular Structure and Key Identifiers

To fully appreciate the physical properties of 1,3-diiodobicyclo[1.1.1]pentane, it is essential to understand its unique molecular architecture. The bicyclo[1.1.1]pentane core is a highly strained system, which dictates many of its chemical and physical characteristics.[6]

Caption: Molecular structure of 1,3-diiodobicyclo[1.1.1]pentane.

IdentifierValueSource
CAS Number 105542-98-1[7][8][9][10]
Molecular Formula C5H6I2[10][11]
Molecular Weight 319.91 g/mol [7][10][11]
IUPAC Name 1,3-diiodobicyclo[1.1.1]pentane[10][11]
SMILES IC12CC(C1)(C2)I[10]
InChIKey JJWNAOGSAYBEPB-UHFFFAOYSA-N[10][11]

Physical Properties: A Quantitative Overview

The physical state and thermal behavior of 1,3-diiodobicyclo[1.1.1]pentane are critical parameters for its storage, handling, and reaction setup.

Physical PropertyValueNotes
Melting Point 145.0 - 150.0 °C[7]
Boiling Point No data availableMay decompose at higher temperatures.[12]
Melting Point: A Reflection of Molecular Symmetry and Intermolecular Forces

1,3-Diiodobicyclo[1.1.1]pentane is a crystalline solid at room temperature. Its relatively high melting point for a molecule of its size can be attributed to its rigid, cage-like structure and the presence of two iodine atoms. The high degree of molecular symmetry allows for efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The melting point has been experimentally determined to be in the range of 145-150 °C.[7]

Boiling Point: An Undetermined Parameter

A definitive boiling point for 1,3-diiodobicyclo[1.1.1]pentane is not reported in the scientific literature.[12][13] This is not uncommon for complex organic molecules, especially those with high melting points and potential thermal instability. It is plausible that 1,3-diiodobicyclo[1.1.1]pentane decomposes at temperatures below its boiling point under atmospheric pressure. The strain energy inherent in the bicyclo[1.1.1]pentane framework, while manageable at moderate temperatures, may contribute to thermal decomposition pathways becoming accessible before boiling occurs. For purification, methods such as recrystallization or sublimation under reduced pressure are generally preferred over distillation.

Synthesis and Purification: An Experimental Protocol

The most common and efficient synthesis of 1,3-diiodobicyclo[1.1.1]pentane involves the reaction of [1.1.1]propellane with iodine. [1.1.1]Propellane is a highly strained and reactive molecule that is typically generated in situ and used immediately.

cluster_0 Synthesis of [1.1.1]Propellane cluster_1 Formation of 1,3-Diiodobicyclo[1.1.1]pentane cluster_2 Purification Precursor 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Reaction_1 React with MeLi in Pentane at -78 °C Precursor->Reaction_1 Propellane_Solution [1.1.1]Propellane in solution Reaction_1->Propellane_Solution Reaction_2 Titrate propellane solution with iodine Propellane_Solution->Reaction_2 Iodine Iodine (I2) Iodine->Reaction_2 Product_Solution 1,3-Diiodobicyclo[1.1.1]pentane in solution Reaction_2->Product_Solution Concentration Concentrate solution Product_Solution->Concentration Recrystallization Recrystallize from pentane Concentration->Recrystallization Final_Product Pure 1,3-Diiodobicyclo[1.1.1]pentane Recrystallization->Final_Product

Caption: Synthetic workflow for 1,3-diiodobicyclo[1.1.1]pentane.

Detailed Protocol for the Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane from [1.1.1]Propellane

This protocol is adapted from established literature procedures.[14]

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Pentane

  • Methyllithium (MeLi) in diethyl ether

  • Iodine (I₂)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for air-sensitive reactions

Procedure:

  • Generation of [1.1.1]Propellane:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • With vigorous stirring, add a solution of methyllithium in diethyl ether dropwise via the dropping funnel over a period of 15 minutes.

    • Maintain the reaction mixture at -78 °C for an additional 15 minutes after the addition is complete.

    • Replace the -78 °C bath with an ice-water bath (0 °C) and continue stirring for 2 hours. The resulting solution contains [1.1.1]propellane and should be used immediately.

  • Formation and Isolation of 1,3-Diiodobicyclo[1.1.1]pentane:

    • While maintaining the inert atmosphere, slowly add small portions of solid iodine to the [1.1.1]propellane solution at 0 °C with continuous stirring.

    • Continue adding iodine until the dark color of the iodine just begins to persist, indicating that the [1.1.1]propellane has been consumed. Avoid adding a large excess of iodine.

    • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude solid can be further purified by recrystallization from a minimal amount of cold pentane to yield 1,3-diiodobicyclo[1.1.1]pentane as a crystalline solid.

Applications in Drug Development and Materials Science

The physical properties of 1,3-diiodobicyclo[1.1.1]pentane make it an ideal precursor for the introduction of the BCP moiety into more complex molecules. Its solid nature and thermal stability (up to its melting point) allow for convenient storage and handling. The two iodine atoms at the bridgehead positions are susceptible to a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of 1,3-disubstituted BCPs.[5][15] These derivatives are actively being explored as non-classical phenyl ring bioisosteres in the design of novel therapeutics.[4]

Conclusion

1,3-Diiodobicyclo[1.1.1]pentane is a pivotal compound in the expanding field of bicyclo[1.1.1]pentane chemistry. Its well-defined melting point of 145-150 °C and its solid state at room temperature are key physical properties that facilitate its use as a stable precursor in synthetic chemistry. While a boiling point has not been determined, likely due to thermal decomposition, this does not detract from its utility. The synthetic accessibility and the versatile reactivity of its carbon-iodine bonds have established 1,3-diiodobicyclo[1.1.1]pentane as a valuable building block for the creation of novel molecules with potential applications in drug discovery and materials science.

References

  • Denmark Group. (2019, October 29). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes.
  • abcr Gute Chemie. AB511202 | CAS 105542-98-1.
  • A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives - Supporting Information.
  • Organic Syntheses Procedure: [1.1.1]Propellane.
  • ChemRxiv. Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres.
  • ePrints Soton. (2021). Synthesis of substituted bicyclo[1.1.1]pentane scaffolds.
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  • ACS Publications. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry.
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  • SAFETY DATA SHEET: 1,3-diiodobicyclo[1.1.1]pentane.
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Exploratory

A Comprehensive Technical Guide to 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis, Identification, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Stable Bicyclo[1.1.1]pentane Precursor The bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Stable Bicyclo[1.1.1]pentane Precursor

The bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention in medicinal chemistry and materials science, serving as a bioisostere for para-substituted benzene rings, internal alkynes, and t-butyl groups.[1][2] Its rigid, rod-like structure and unique three-dimensional profile offer a compelling scaffold for the design of novel therapeutics and advanced materials.[3] However, the widespread adoption of BCPs has been historically hampered by the challenging synthesis and handling of its highly strained and unstable precursor, [1.1.1]propellane.[2][4]

This guide focuses on 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) , a stable, crystalline solid that has emerged as a key feedstock for the synthesis of BCP fragments.[2][4] Unlike the cryogenically stored [1.1.1]propellane, DIBCP is a bench-stable precursor, offering a more practical and accessible entry point into BCP chemistry.[3] This document provides an in-depth overview of DIBCP, covering its identification, synthesis, key properties, and reactivity, with a particular focus on its utility in nucleophilic substitution reactions.

Core Identification and Properties

A foundational aspect of working with any chemical compound is its unambiguous identification. The Chemical Abstracts Service (CAS) has assigned the number 105542-98-1 to 1,3-diiodobicyclo[1.1.1]pentane.[5]

Physical and Chemical Properties

1,3-Diiodobicyclo[1.1.1]pentane is a solid at room temperature and should be stored in a dark, dry place, ideally in a freezer at under -20°C. Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 105542-98-1[5]
Molecular Formula C₅H₆I₂[5]
Molecular Weight 319.91 g/mol [6]
Appearance Yellow to brownish crystalline mass[7]
Melting Point 147-148 °C (decomposes)[5]
Boiling Point 246.6 ± 40.0 °C (Predicted)[5]
Density 2.79 ± 0.1 g/cm³ (Predicted)[5]
InChI Key JJWNAOGSAYBEPB-UHFFFAOYSA-N
Spectroscopic Data for Identification
  • ¹H NMR: A singlet is expected for the six equivalent bridgehead protons. In a patent, the ¹H NMR spectrum of a related compound, 1,3-bicyclo[1.1.1]pentanedicarboxylic acid, is reported as a singlet at 2.57 ppm.[7]

  • ¹³C NMR: Two distinct signals are expected: one for the two bridgehead carbons attached to iodine and one for the three methylene bridge carbons. For 1,3-bicyclo[1.1.1]pentanedicarboxylic acid, the ¹³C NMR signals are at 30.46 and 64.72 ppm.[7]

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching and bending are expected. In derivatives, additional peaks corresponding to the specific functional groups will be present. For example, in 1-(3-iodobicyclo[1.1.1]pentanyl)-4-methylpyridinium iodide, prominent peaks are observed at 3030, 2883, and 1636 cm⁻¹.[4]

Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane

The most common and direct synthesis of 1,3-diiodobicyclo[1.1.1]pentane involves the reaction of [1.1.1]propellane with iodine.[1][3] This process is often performed as a quenching step to determine the yield of a [1.1.1]propellane synthesis.[8]

Experimental Protocol: Synthesis from [1.1.1]Propellane

This protocol is adapted from established procedures for the synthesis and quenching of [1.1.1]propellane.[7][8]

Step 1: Preparation of [1.1.1]Propellane Solution

[1.1.1]Propellane is typically synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium.[8] The resulting solution of [1.1.1]propellane in an ethereal solvent is used directly in the next step.

Step 2: Iodination

  • To a solution of [1.1.1]propellane (0.1 mole) in diethyl ether, add a solution of sublimed iodine (11.4 g, 0.045 mole) in 100 ml of dry ether dropwise with magnetic stirring.[7]

  • The reaction is conducted under normal room light, which facilitates the reaction.[8]

  • Continue the addition of the iodine solution until the dark color of the iodine just begins to persist, indicating the consumption of the [1.1.1]propellane.[8]

Step 3: Workup and Purification

  • Evaporate the resulting solution to obtain a yellow to brownish crystalline mass.[7]

  • Dissolve the crude product in chloroform and pass it through a short silica gel column to remove excess iodine and other impurities.[7]

  • Concentration of the eluent will yield 1,3-diiodobicyclo[1.1.1]pentane.[8]

Synthesis_Workflow

Reactivity and Mechanistic Insights

The primary synthetic utility of 1,3-diiodobicyclo[1.1.1]pentane lies in its ability to undergo nucleophilic substitution at the bridgehead carbons.[1][2] This reactivity provides a versatile platform for the introduction of a wide range of functional groups onto the BCP scaffold.

Nucleophilic Substitution Reactions

1,3-Diiodobicyclo[1.1.1]pentane reacts with various nucleophiles, including tertiary amines and pyridines, to form quaternary salts.[1][2] This transformation is particularly valuable as it circumvents the need to use the unstable [1.1.1]propellane for the synthesis of these derivatives.[2] The reaction proceeds through a proposed mechanism involving the formation of a pyridine-iodine-BCP cation complex, which then undergoes further reaction with a second nucleophile.[4]

Nucleophilic_Substitution

The reaction with Grignard reagents and organolithium reagents, however, can lead to the formation of [1.1.1]propellane. This highlights the tunable reactivity of 1,3-diiodobicyclo[1.1.1]pentane based on the choice of nucleophile.

Safety and Handling

Caution should be exercised when handling 1,3-diiodobicyclo[1.1.1]pentane. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation and may cause respiratory irritation.[6] One source notes its potential impact sensitivity, although its thermal sensitivity is lower than that of related cubane derivatives.[4]

GHS Hazard Statements
  • H302: Harmful if swallowed[6]

  • H312: Harmful in contact with skin[6]

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H332: Harmful if inhaled[6]

  • H335: May cause respiratory irritation[6]

Recommended Precautions
  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[9]

Conclusion

1,3-Diiodobicyclo[1.1.1]pentane is a valuable and versatile building block in modern organic chemistry. Its bench stability and well-defined reactivity make it a superior alternative to [1.1.1]propellane for many applications. This guide provides a comprehensive overview of its identification, synthesis, properties, and safe handling, empowering researchers to confidently incorporate this important reagent into their synthetic strategies for the development of novel pharmaceuticals and materials.

References

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  • Monroe, H. J. C., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available from: [Link]

  • LookChem. (n.d.). Cas 105542-98-1,1,3-Diiodobicyclo[1.1.1]Pentane. Available from: [Link]

  • Google Patents. (1995). US5405550A - Compounds and methods based on [1.1.1]propellane.
  • ResearchGate. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF. Available from: [Link]

  • Adcock, J. L., & Luo, H. (1993). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l]pentanes. The Journal of Organic Chemistry, 58(7), 1704–1708.
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Foundational

The Ascent of a Strained Scaffold: A Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Bicyclo[1.1.1]pentane (BCP) has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentane (BCP) has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling bioisosteric replacement for common motifs such as para-substituted phenyl rings and tert-butyl groups, often leading to improved physicochemical and pharmacokinetic properties in drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of BCP derivatives. We will explore the pioneering work that unveiled this strained yet remarkably stable scaffold, the synthetic challenges that were overcome, and the modern methodologies that have made BCPs readily accessible for drug discovery programs. This guide will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights into the future directions of this exciting field.

Introduction: The Allure of the Third Dimension in Drug Design

The concept of "escaping flatland" in drug discovery has gained significant traction, emphasizing the need to move beyond planar, aromatic structures towards more three-dimensional molecular architectures.[1] Saturated, rigid scaffolds can offer a multitude of advantages, including improved target selectivity, enhanced metabolic stability, and better solubility.[2][3] Among the various three-dimensional motifs, bicyclo[1.1.1]pentane (BCP) has garnered immense interest.[4]

BCP is a highly strained, bridged ring system with a unique cage-like structure.[4][5] Despite its inherent strain energy of 66.6 kcal/mol, it is surprisingly stable.[4][5] Its most significant application lies in its role as a bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering its biological activity.[4][6] BCP has proven to be an effective mimic for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group.[1][2] This substitution can lead to a host of benefits for drug candidates, including:

  • Improved Solubility: The sp³-rich nature of BCP generally leads to increased aqueous solubility compared to its aromatic counterparts.[3][6]

  • Enhanced Metabolic Stability: The saturated carbon framework of BCP is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][7]

  • Favorable Pharmacokinetic Profile: The rigid structure of BCP can improve cell membrane permeability and overall pharmacokinetic properties.[3][7]

  • Novel Chemical Space: The unique geometry of BCP allows for the exploration of novel chemical space and the development of intellectual property.[2]

This guide will provide a deep dive into the journey of BCP, from its initial synthesis to its current status as a valuable tool in the medicinal chemist's arsenal.

The Genesis of a Strained Ring: Discovery and Early Synthetic Efforts

The story of bicyclo[1.1.1]pentane begins in 1964 with the pioneering work of Kenneth B. Wiberg and his group.[4][5][8] At a time when the synthesis of strained carbocyclic systems was a significant challenge, Wiberg's team successfully prepared the parent BCP molecule, a feat that marked a milestone in physical organic chemistry.[4][5][8][9] The initial synthesis was a multi-step sequence and highlighted the inherent difficulties in constructing such a strained framework.[4][10]

A pivotal moment in the history of BCP chemistry was the synthesis of its highly reactive precursor, [1.1.1]propellane, by Wiberg and Walker.[11] [1.1.1]Propellane is an even more strained molecule, featuring an inverted geometry at the bridgehead carbons.[8] This high degree of strain makes the central carbon-carbon bond exceptionally weak and susceptible to cleavage, providing a versatile entry point for the synthesis of 1,3-disubstituted BCP derivatives.[1][2] The development of reliable synthetic routes to [1.1.1]propellane was a critical enabler for the broader exploration of BCP chemistry.[12]

Early methods for the synthesis of BCP derivatives often required harsh reaction conditions, limiting their applicability to complex molecules.[13] However, these initial studies laid the essential groundwork for the development of the milder and more efficient methods that are widely used today.

The Synthetic Toolkit Matures: From Harsh Conditions to Mild Methodologies

The true potential of BCP as a building block in drug discovery could only be realized with the development of practical and scalable synthetic methods. Over the past few decades, the synthetic chemist's toolkit for accessing BCP derivatives has expanded dramatically, moving away from forcing conditions towards milder and more functional-group-tolerant approaches.

The [1.1.1]Propellane Gateway: A Workhorse for BCP Synthesis

The ring-opening of [1.1.1]propellane remains the most common and versatile strategy for the synthesis of 1,3-disubstituted BCPs.[2][14] This approach leverages the high strain energy of the propellane to drive the formation of the more stable BCP core. The reaction can be initiated by a variety of species, including radicals and nucleophiles.

3.1.1. Radical Additions to [1.1.1]Propellane

Radical-mediated reactions have proven to be particularly effective for the functionalization of [1.1.1]propellane. Early methods often relied on the use of organotin reagents, which are now largely avoided due to their toxicity.[15] A significant advancement came with the use of triethylborane (BEt₃) as a radical initiator, which enabled the atom-transfer radical addition (ATRA) of alkyl halides to propellane under mild conditions.[16][17]

More recently, photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[4][13] This approach has been successfully applied to the synthesis of a wide range of BCP derivatives, including those with complex functional groups.[4][13][18]

G cluster_0 Radical Generation cluster_1 Reaction with Propellane cluster_2 Functionalization Radical Initiator Radical Initiator Radical Precursor Radical Precursor Radical Initiator->Radical Precursor Activation [1.1.1]Propellane [1.1.1]Propellane Radical Precursor->[1.1.1]Propellane Radical Addition BCP Radical Intermediate BCP Radical Intermediate [1.1.1]Propellane->BCP Radical Intermediate Ring Opening Trapping Agent Trapping Agent BCP Radical Intermediate->Trapping Agent Radical Trapping Functionalized BCP Functionalized BCP Trapping Agent->Functionalized BCP

3.1.2. Nucleophilic Additions to [1.1.1]Propellane

The central bond of [1.1.1]propellane can also be cleaved by nucleophiles, providing an alternative route to BCP derivatives. This approach is particularly useful for the introduction of heteroatom substituents at the bridgehead positions.

Alternative Routes to the BCP Core

While the propellane route is dominant, other synthetic strategies for constructing the BCP framework have been developed. One notable method involves the carbene insertion into the central bond of a bicyclo[1.1.0]butane.[1][19] This approach can provide access to BCPs with different substitution patterns.

Post-Synthetic Functionalization: Diversifying the BCP Landscape

The ability to functionalize the BCP core after its construction is crucial for rapidly exploring structure-activity relationships (SAR) in drug discovery. Recent advances have enabled the late-stage functionalization of BCPs at both the bridgehead and bridge positions.[20] This includes the development of methods for the synthesis of multi-substituted BCPs, which can mimic ortho- and meta-substituted arenes.[21]

Physicochemical Properties: A Quantitative Look at the BCP Scaffold

The unique three-dimensional structure of bicyclo[1.1.1]pentane gives rise to a distinct set of physicochemical properties that are key to its utility in drug design.

PropertyBicyclo[1.1.1]pentanepara-Disubstituted Phenyltert-Butyl
Molecular Formula C₅H₈C₆H₄R₂C₄H₉R
Molecular Weight ( g/mol ) 68.12[22]VariableVariable
Boiling Point (°C) 49.1[23]VariableVariable
LogP 1.42[23]VariableVariable
Bridgehead Distance (Å) ~1.85[6]~2.79[6]N/A

As the table illustrates, the bridgehead-to-bridgehead distance in a 1,3-disubstituted BCP is significantly shorter than the para-positions of a phenyl ring.[6] This geometric difference must be considered when designing BCP-containing bioisosteres. Despite this, the rigid, linear arrangement of the bridgehead substituents effectively mimics the exit vectors of a para-substituted arene.

Bicyclo[1.1.1]pentane in Action: Case Studies in Drug Discovery

The true measure of BCP's value lies in its successful application in drug discovery programs. The replacement of a phenyl ring or a tert-butyl group with a BCP moiety has, in several instances, led to compounds with improved properties.

A landmark example was reported by researchers at Pfizer, who replaced a para-substituted phenyl ring in a γ-secretase inhibitor with a BCP core.[3][24] This modification resulted in a significant improvement in solubility and metabolic stability while maintaining potent biological activity.[3][24]

In another case, the incorporation of a BCP unit as a phenyl bioisostere in an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor effectively mitigated amide hydrolysis, a key metabolic liability of the parent compound.[7][25] This led to the discovery of a lead compound with an excellent overall profile, including high potency, selectivity, and favorable pharmacokinetics.[7][25]

These examples, among many others, highlight the transformative potential of BCP in overcoming common challenges in drug development.[19][26][27][28]

Key Experimental Protocols

To provide a practical guide for researchers, this section details a representative experimental protocol for the synthesis of a BCP derivative via a modern, mild methodology.

Synthesis of 1-Iodo-3-phenylbicyclo[1.1.1]pentane via Photoredox Catalysis

This protocol is adapted from a procedure developed by the Macmillan group and represents a state-of-the-art method for the synthesis of a functionalized BCP.[29]

Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)

  • Iodobenzene

  • Photoredox catalyst (e.g., fac-[Ir(ppy)₃])

  • Solvent (e.g., anhydrous acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the photoredox catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous acetonitrile and iodobenzene via syringe.

  • Add the solution of [1.1.1]propellane via syringe.

  • Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

G Start Start Prepare Reaction Vessel Oven-dried vessel, stir bar Start->Prepare Reaction Vessel Add Catalyst Add photoredox catalyst Prepare Reaction Vessel->Add Catalyst Inert Atmosphere Evacuate and backfill with N₂/Ar Add Catalyst->Inert Atmosphere Add Reagents Add solvent, iodobenzene, and propellane solution Inert Atmosphere->Add Reagents Irradiation Irradiate with blue LEDs and stir Add Reagents->Irradiation Monitor Reaction Monitor by TLC or GC-MS Irradiation->Monitor Reaction Workup and Purification Quench reaction and purify by column chromatography Monitor Reaction->Workup and Purification Product 1-Iodo-3-phenylbicyclo[1.1.1]pentane Workup and Purification->Product

Future Perspectives: The Expanding Horizons of BCP Chemistry

The field of bicyclo[1.1.1]pentane chemistry is continuously evolving, with several exciting areas of research on the horizon:

  • New Synthetic Methodologies: The development of even more efficient, selective, and sustainable methods for the synthesis and functionalization of BCPs will remain a key focus. This includes the exploration of novel catalytic systems and the use of flow chemistry for scalable production.[12][24][30]

  • Novel BCP Architectures: The design and synthesis of BCPs with unprecedented substitution patterns, including multi-substituted and spirocyclic systems, will open up new avenues for exploring chemical space.

  • Beyond Bioisosteres: While the role of BCPs as bioisosteres is well-established, their unique properties may also find applications in materials science, for example, as rigid linkers in polymers or as components of molecular machines.

  • Heterocyclic Analogues: The development of heterocyclic analogues of BCP, where one or more carbon atoms are replaced by a heteroatom, could lead to novel scaffolds with unique biological and physical properties.

Conclusion

The journey of bicyclo[1.1.1]pentane from a synthetic curiosity to a valuable tool in drug discovery is a testament to the power of fundamental research and the ingenuity of synthetic chemists. Its unique structural and physicochemical properties offer a compelling solution to some of the most pressing challenges in medicinal chemistry. As synthetic methodologies continue to improve and our understanding of this remarkable scaffold deepens, the applications of BCP derivatives are poised to expand even further, solidifying their place as a key component in the design of next-generation therapeutics.

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  • Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane1. Journal of the American Chemical Society, 88(19), 4437–4441. [Link]

  • [1.1.1]Propellane. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511–9522. [Link]

  • Kanazawa, J., et al. (2023). A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. Angewandte Chemie International Edition, 62(24), e202302223. [Link]

  • Musacchio, A. J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15384–15389. [Link]

  • (2019, October 29). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group. Retrieved January 21, 2026, from [Link]

  • Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane1. Journal of the American Chemical Society, 88(19), 4437–4441. [Link]

  • Bicyclo(1.1.1)pentane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Mykhailiuk, P. K. (2022). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Ma, J., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 7(10), 102537. [Link]

  • Cornella, J., & Baran, P. S. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society, 147(32), 102537. [Link]

  • (2025, March 27). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. Retrieved January 21, 2026, from [Link]

  • Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511–9522. [Link]

  • Ripenko, V., et al. (2021). Syntheses of bicyclo[1.1.1]pentane‐1,3‐dicarboxylic acid (27). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cornella, J., & Baran, P. S. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 112(44), 102537. [Link]

Sources

Exploratory

Harnessing the Paradox: Understanding and Quantifying the Strain Energy of Bicyclo[1.1.1]pentane Systems

An In-depth Technical Guide: Abstract Bicyclo[1.1.1]pentane (BCP) has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

Bicyclo[1.1.1]pentane (BCP) has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the ubiquitous para-substituted phenyl ring.[1][2][3][4][5][6] Its rigid, propeller-like structure imparts significant improvements in physicochemical properties such as aqueous solubility and metabolic stability, often enhancing the pharmacokinetic profiles of drug candidates.[2][3][4][5][7] The foundation of BCP's unique characteristics and reactivity lies in its substantial ring strain. This guide provides an in-depth exploration of the origins of this strain, the rigorous experimental and computational methodologies used for its quantification, and the profound implications of this stored potential energy on the system's stability, synthesis, and application in drug development.

The Structural Origins of Strain in Bicyclo[1.1.1]pentane

First synthesized in 1964 by Wiberg and co-workers, the BCP framework is a fascinating molecular architecture comprising two cyclobutane rings fused at opposing bridgehead carbons.[1] This arrangement forces the carbon atoms into a highly constrained geometry, giving rise to significant strain energy, estimated to be between 65 and 68 kcal/mol.[1][3][8] This inherent energy is a composite of several classical strain types:

  • Angle Strain: The most significant contributor. The C-C-C bond angles within the cage are severely compressed from the ideal sp³ tetrahedral angle of 109.5°, leading to poor orbital overlap and high potential energy.

  • Torsional Strain: The rigid structure locks the C-H bonds on adjacent carbons into eclipsed or near-eclipsed conformations, creating repulsive steric interactions.

  • Transannular Strain: The two bridgehead carbons are forced into close proximity (approximately 1.87 Å), creating non-bonded steric repulsion across the cage.

Despite this immense stored energy—making it thermodynamically unstable compared to its acyclic isomer, pentane—BCP exhibits remarkable kinetic stability.[1][9] The rigid cage structure provides no low-energy pathways for decomposition or rearrangement, effectively trapping the molecule in its high-energy state under normal conditions.

Caption: Structure of Bicyclo[1.1.1]pentane Highlighting Strained Bridgehead Carbons.

Quantitative Analysis of BCP Strain Energy

Accurately determining the strain energy is critical for understanding BCP's reactivity and predicting the thermodynamics of its formation. Both experimental and computational methods provide robust, corroborating values.

Experimental Determination via Combustion Calorimetry

The classical method for determining strain energy is through the measurement of the heat of combustion (ΔH°c). This technique relies on the principle that the energy difference between a strained cyclic molecule and a hypothetical strain-free reference compound can be measured by comparing their heats of combustion.

Causality Behind the Method: The total enthalpy released upon complete combustion of an isomer to CO₂ and H₂O is a direct measure of its initial potential energy. A higher initial potential energy (due to strain) results in a more exothermic heat of combustion. By subtracting the theoretical ΔH°c of a strain-free model (calculated from group increments) from the experimentally measured ΔH°c, the excess energy—the strain energy—is isolated.

Step-by-Step Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically a few milligrams) of pure BCP is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (e.g., to 30 atm) to ensure complete combustion.

  • Immersion: The bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited via an electrical fuse. The combustion reaction rapidly releases heat into the bomb and surrounding water.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The maximum temperature rise (ΔT) is recorded.

  • Calculation:

    • The heat absorbed by the calorimeter (q_cal) is calculated using the formula: q_cal = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter.

    • The molar heat of combustion (ΔH°c) is then calculated by dividing q_cal by the number of moles of the BCP sample.

  • Strain Energy Calculation: The strain energy (SE) is determined by comparing the experimental ΔH°c with the calculated heat of combustion (ΔH°c,ref) for a hypothetical strain-free C₅H₈ reference using group additivity values. SE = ΔH°c(ref) - ΔH°c(exp)

This method, while highly accurate, is destructive, requires specialized equipment, and is not readily amenable to analyzing a wide range of substituted derivatives.

Computational Quantification via Homodesmotic Reactions

Computational chemistry offers a powerful, non-destructive, and versatile alternative for quantifying strain energy. The most reliable computational approach involves the use of homodesmotic reactions .

Causality Behind the Method: A homodesmotic reaction is a theoretical reaction constructed such that the number of bonds of each formal type (e.g., Csp³-Csp³, Csp³-H) is conserved on both sides of the equation.[10][11][12][13] This clever design ensures that errors inherent in the computational method (e.g., basis set incompleteness, electron correlation errors) are systematically canceled out. The calculated reaction enthalpy (ΔH_rxn) therefore isolates the energy component that is not conserved: the ring strain.

Homodesmotic_Reaction cluster_reactants Reactants cluster_products Products (Strain-Free) BCP Bicyclo[1.1.1]pentane Ethane1 + 4 CH3-CH3 Arrow -> Product1 2 C(CH3)4 Product2 + CH3-CH3

Caption: A Homodesmotic Reaction for Calculating the Strain Energy of BCP.

Step-by-Step Computational Workflow

  • Structure Optimization: The 3D structures of all molecules in the chosen homodesmotic reaction (BCP, ethane, neopentane) are computationally optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This step serves two purposes:

    • It confirms that the structures are true energy minima (no imaginary frequencies).

    • It provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate enthalpies (H) at a standard temperature (e.g., 298.15 K).

  • Energy Calculation: The electronic energy of each optimized molecule is calculated at a higher level of theory for greater accuracy if desired.

  • Enthalpy Calculation: The total enthalpy (H) for each species is calculated by adding the ZPVE and thermal corrections to the electronic energy.

  • Reaction Enthalpy Calculation: The enthalpy of the homodesmotic reaction (ΔH_rxn) is calculated as: ΔH_rxn = ΣH(products) - ΣH(reactants)

  • Strain Energy Determination: The calculated ΔH_rxn is a direct and accurate measure of the strain energy of the bicyclo[1.1.1]pentane molecule.

Summary of Quantitative Data

The values obtained from both experimental and various computational methods show excellent agreement, solidifying our understanding of BCP's energetic landscape.

MethodStrain Energy (kcal/mol)Source
Experimental (from Heat of Formation)66.6Wiberg et al. (1964)[1]
Experimental (Patent Reference)68Kaszynski et al.[8]
Computational (G3)66.9Rogers et al. (2020)[14]
Computational (G4)66.8Rogers et al. (2020)[14]
Computational (W1)67.1Rogers et al. (2020)[14]

The Role of Strain in BCP Synthesis and Application

The high strain energy of BCP is not merely a structural feature; it is a critical driver of its synthesis and the source of its advantageous properties in drug design.

Strain-Release Synthesis from [1.1.1]Propellane

The most versatile and revolutionary route to BCP derivatives begins with an even more strained precursor: [1.1.1]propellane .[1] This molecule contains an astonishing ~102 kcal/mol of strain energy, primarily due to the inverted tetrahedral geometry at the bridgehead carbons.[15] This extreme strain makes the central C1-C3 bond highly reactive.

The key synthetic strategy involves the strain-release addition of radicals or nucleophiles across this central bond.[2][9] The reaction is highly exothermic as it relieves a significant portion of the propellane's strain to form the more stable (though still strained) BCP core. This provides a powerful thermodynamic driving force for the formation of 1,3-disubstituted BCPs, which are direct bioisosteres of para-substituted phenyl rings.

Strain_Release_Synthesis Propellane [1.1.1]Propellane (Strain ≈ 102 kcal/mol) Reagents + R• (Radical) or Nu- (Nucleophile) BCP_Intermediate Bicyclo[1.1.1]pentyl Radical or Anion Reagents->BCP_Intermediate Addition across central bond BCP_Product 1,3-Disubstituted BCP (Strain ≈ 67 kcal/mol) BCP_Intermediate->BCP_Product Functionalization Energy_Release ΔH << 0 (Strain Release)

Caption: Strain-release as the driving force for BCP synthesis from [1.1.1]propellane.

Strain-Induced Physicochemical Advantages

The rigid, strained framework of BCP is directly responsible for the desirable properties that make it an attractive phenyl ring surrogate.

  • Enhanced Metabolic Stability: The C-H bonds in the BCP cage are sterically inaccessible and possess high bond dissociation energies due to their s-character. This makes them highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.[3][7]

  • Improved Aqueous Solubility: Replacing a flat, hydrophobic phenyl ring with the 3D, saturated BCP scaffold disrupts crystal packing and reduces lipophilicity, which generally leads to a significant increase in aqueous solubility.[4][5][7] This is a critical parameter for achieving good oral bioavailability in drug candidates.

  • Novel Exit Vectors: The rigid BCP core acts as a non-classical spacer, holding substituents at a fixed distance (replicating the 1,4-substitution of a phenyl ring) while providing novel three-dimensional vectors for exploring chemical space and optimizing interactions with biological targets.[1][5]

Conclusion

The strain energy of bicyclo[1.1.1]pentane is its defining feature. Far from being a liability, this substantial stored energy of approximately 67 kcal/mol is the key to its synthetic accessibility and its utility in modern science. Through rigorous quantification by both calorimetry and advanced computational modeling, we have a precise understanding of this thermodynamic property. This knowledge allows researchers and drug development professionals to leverage the paradox of BCP: a molecule that is thermodynamically unstable yet kinetically persistent, whose inherent strain provides the driving force for its own creation and imbues it with the superior physicochemical properties that are helping to design the next generation of therapeutic agents.

References

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Li, Y., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9509–9521. [Link]

  • Nagase, M., & Miyamoto, K. (2022). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Chemical Record, 22(10), e202200109. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Baran, P. S., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS, 119(45), e2212210119. [Link]

  • Measom, N. D., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24769. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • NIST. (n.d.). Bicyclo[1.1.1]pentane. NIST Chemistry WebBook. [Link]

  • Bao, J., et al. (2023). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au, 3(11), 3103–3112. [Link]

  • Alabugin, I. V., et al. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 87(22), 14961–14981. [Link]

  • Rogers, D. W., et al. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2097. [Link]

  • Gallego, G. M., et al. (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 5(5), 530–535. [Link]

  • ResearchGate. (n.d.). Homodesmotic reaction for strain energy calculation. [Link]

  • Wikipedia. (n.d.). [1.1.1]Propellane. [Link]

  • Spissu, Y., et al. (2020). Divergent Strain-Release Amino-Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen-Radicals. Angewandte Chemie International Edition, 59(41), 18274–18280. [Link]

  • Tatton, M. R., & Aïssa, C. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 19(1), 35-49. [Link]

  • Yale Chemistry. (n.d.). Homodesmotic Reactions. [Link]

  • Wheeler, S. E. (2013). A Hierarchy of Homodesmotic Reactions for Thermochemistry. The Journal of Physical Chemistry A, 117(48), 12818–12827. [Link]

  • ResearchGate. (n.d.). Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (27). [Link]

  • Caputo, D. F. J., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science, 9(23), 5295–5300. [Link]

  • Aïssa, C., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(2), 929-934. [Link]

  • Bao, J., et al. (2023). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

  • Kaszynski, P., & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane. U.S.
  • Yi, L., et al. (2023). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society, 145(34), 18688–18694. [Link]

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Foundational

A Technical Guide to 1,3-Diiodobicyclo[1.1.1]pentane: From Commercial Availability to Synthetic Application

Foreword for the Modern Medicinal Chemist In the relentless pursuit of novel therapeutic agents with enhanced properties, the strategic incorporation of unique bioisosteres is paramount. The bicyclo[1.1.1]pentane (BCP) s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Medicinal Chemist

In the relentless pursuit of novel therapeutic agents with enhanced properties, the strategic incorporation of unique bioisosteres is paramount. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful phenyl ring and tert-butyl group bioisostere, offering a rigid, three-dimensional structure that can improve metabolic stability, solubility, and target engagement. This guide provides an in-depth technical overview of 1,3-Diiodobicyclo[1.1.1]pentane, a key precursor for accessing the BCP core. We will navigate its commercial landscape, delve into its synthesis and reactivity, and provide practical insights for its effective utilization in drug discovery programs.

The Strategic Importance of the Bicyclo[1.1.1]pentane Moiety

The BCP core is a highly strained, cage-like structure that presents a unique vector for molecular exploration. Unlike its flat aromatic counterparts, the BCP scaffold enforces a specific three-dimensional geometry, which can be highly advantageous for optimizing ligand-protein interactions. Its rigid nature often leads to improved metabolic stability by blocking sites of metabolism. Furthermore, the introduction of this non-planar, saturated core can enhance the solubility of a compound, a critical parameter in drug development. 1,3-Diiodobicyclo[1.1.1]pentane serves as a stable, crystalline solid that provides a practical entry point into the synthesis of diverse BCP-containing fragments.[1][2][3]

Commercial Availability and Suppliers

1,3-Diiodobicyclo[1.1.1]pentane (CAS No: 105542-98-1) is commercially available from a range of suppliers specializing in building blocks for pharmaceutical and chemical research.[4][5][6][7] The availability of this key starting material is crucial for researchers aiming to incorporate the BCP moiety into their target molecules. Below is a summary of representative suppliers and typical product specifications.

SupplierPurityAvailable Quantities
AOBChem>97%250mg, 500mg, 1g, 5g, 10g, 25g, 100g[8]
Labsolu.ca97%1g[9]
SciSupplies97.0%100mg[10]
SmoleculeIn StockInquire for quantities[11]
Angene Chemical>95%1g, 5g, 10g, 50g[6]
CymitQuimicaMin. 95%Inquire for quantities[12]
AmbeedInquireInquire for quantities[13]
BLD PharmInquireInquire for quantities[14]

Note: Pricing and stock levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane: A Stable Entry to a Strained System

The synthesis of 1,3-diiodobicyclo[1.1.1]pentane is most commonly achieved through the iodination of [1.1.1]propellane. [1.1.1]Propellane is a highly strained and unstable molecule that is typically generated in situ and used immediately.[2][3] A common laboratory-scale synthesis involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium to generate [1.1.1]propellane, which is then quenched with iodine.[15][16]

The causality behind this experimental choice lies in the reactivity of the central bond of [1.1.1]propellane. This bond is exceptionally weak and readily undergoes addition reactions. The introduction of iodine leads to the formation of the more stable 1,3-diiodobicyclo[1.1.1]pentane. Continuous flow methodologies have also been developed to improve the safety and scalability of [1.1.1]propellane generation and its subsequent conversion to 1,3-diiodobicyclo[1.1.1]pentane.[15]

G cluster_0 [1.1.1]Propellane Generation cluster_1 Iodination 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane propellane propellane 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane->propellane MeLi 1,3-Diiodobicyclo[1.1.1]pentane 1,3-Diiodobicyclo[1.1.1]pentane propellane->1,3-Diiodobicyclo[1.1.1]pentane I₂ G cluster_nucleophiles Nucleophiles diiodoBCP 1,3-Diiodobicyclo[1.1.1]pentane mono_substituted_BCP Monosubstituted BCP diiodoBCP->mono_substituted_BCP Nucleophilic Attack Nu R-NH₂ R-SH Pyridine Nu->mono_substituted_BCP disubstituted_BCP Disubstituted BCP Nu->disubstituted_BCP mono_substituted_BCP->disubstituted_BCP Further Substitution

Caption: Reaction pathways for 1,3-Diiodobicyclo[1.1.1]pentane.

Experimental Protocol: Synthesis of 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium Iodide

This protocol is adapted from the literature and describes a typical nucleophilic substitution reaction. [1] Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane

  • Pyridine

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-Diiodobicyclo[1.1.1]pentane (1.0 eq).

  • Add anhydrous acetonitrile (to make a 0.1 M solution).

  • Add pyridine (2.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation. Dissolve the residue in a minimal amount of dichloromethane and precipitate by the addition of diethyl ether.

  • Filter the resulting solid and wash with diethyl ether to afford the desired 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium iodide.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected spectroscopic data can be compared with literature values. [1]

Safety and Handling

1,3-Diiodobicyclo[1.1.1]pentane is harmful if swallowed, in contact with skin, or if inhaled. [4]It causes skin and serious eye irritation and may cause respiratory irritation. [4][8]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. [17][18][19]

Conclusion

1,3-Diiodobicyclo[1.1.1]pentane is a commercially accessible and highly valuable building block for the introduction of the BCP scaffold in medicinal chemistry. Its well-defined reactivity allows for the controlled synthesis of novel, three-dimensional molecules with potentially superior pharmacological properties. This guide provides a foundational understanding for researchers to confidently incorporate this unique reagent into their synthetic strategies.

References

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Loughborough University Research Repository. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF. ResearchGate. [Link]

  • Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Thieme. [Link]

  • 1,3-diiodobicyclo[1.1.1]pentane, 97.0%, 100mg. SciSupplies. [Link]

  • 1,3-Diiodobicyclo(1.1.1)pentane | C5H6I2 | CID 11834162. PubChem. [Link]

  • 1,3-diiodobicyclo[1.1.1]pentane. AOBChem. [Link]

  • [1.1.1]Propellane. Organic Syntheses. [Link]

  • Bicyclo[1.1.1]pentane, 1,3-diiodo-(CAS# 105542-98-1 ). Angene Chemical. [Link]

  • Cas 105542-98-1,1,3-Diiodobicyclo[1.1.1]Pentane. LookChem. [Link]

  • 1,3-diiodobicyclo[1.1.1]pentane - C5H6I2. Chemspace. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

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Exploratory

A Comprehensive Technical Guide on the Safety, Handling, and Storage of 1,3-Diiodobicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals The bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention in medicinal chemistry as a bioisostere for para-substituted benzene rings, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention in medicinal chemistry as a bioisostere for para-substituted benzene rings, offering a unique three-dimensional structure that can lead to improved pharmacokinetic profiles.[1][2] 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) serves as a key, bench-stable crystalline precursor to a variety of BCP derivatives, making its proper management in the laboratory crucial for both safety and experimental success.[3][4][5][6] This in-depth guide provides a technical overview of the safety, handling, and storage protocols for this important building block.

Core Properties and Hazard Identification

A thorough understanding of the physicochemical properties of 1,3-Diiodobicyclo[1.1.1]pentane is fundamental to its safe utilization.

PropertyValue
Molecular Formula C₅H₆I₂
Molecular Weight 319.91 g/mol [7]
Appearance Solid
Melting Point 147-148 °C (decomposes)[8]
CAS Number 105542-98-1[7]

The primary hazards associated with 1,3-Diiodobicyclo[1.1.1]pentane are outlined in its Safety Data Sheet (SDS) and are consistent across multiple suppliers.

GHS Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the necessity for stringent adherence to safety protocols to prevent accidental exposure.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant and harmful nature, all manipulations of 1,3-Diiodobicyclo[1.1.1]pentane require a well-defined set of precautions.

Essential Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: All weighing and handling of the solid material must be performed within a certified chemical fume hood to avoid inhalation of dust particles.

Workflow for Safe Handling:

Storage_and_Stability StorageConditions Optimal Storage Conditions • Freezer (-20°C) • Sealed & Dry • Dark Environment StableCompound Stable 1,3-Diiodobicyclo[1.1.1]pentane StorageConditions->StableCompound Maintains DegradationPathways Potential Degradation Pathways • Thermal Decomposition • Reaction with Moisture • Photochemical Reactions StableCompound->DegradationPathways Prevents

Caption: The relationship between proper storage and the prevention of degradation of 1,3-Diiodobicyclo[1.1.1]pentane.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

For minor spills, carefully sweep up the solid, avoiding dust generation, and place it into a sealed container for hazardous waste disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency response protocols.

Waste Disposal

All waste materials contaminated with 1,3-Diiodobicyclo[1.1.1]pentane, including empty containers, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

1,3-Diiodobicyclo[1.1.1]pentane is an invaluable reagent in modern drug discovery and materials science. Its safe and effective use is predicated on a comprehensive understanding of its hazard profile and strict adherence to established safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this unique molecule.

References

  • PubChem. (n.d.). 1,3-Diiodobicyclo(1.1.1)pentane. Retrieved from [Link]

  • Aladdin. (n.d.). SAFETY DATA SHEET: 1,3-diiodobicyclo[1.1.1]pentane.
  • ResearchGate. (n.d.). (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP)... Retrieved from [Link]

  • ACS Publications. (2025, May 27). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. Retrieved from [Link]

  • Loughborough University Research Repository. (2025, September 10). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Retrieved from [Link]

  • ResearchGate. (2025, September 18). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-diiodobicyclo[1.1.1]pentane | CAS#:105542-98-1. Retrieved from [Link]

  • LookChem. (n.d.). Cas 105542-98-1,1,3-Diiodobicyclo[1.1.1]Pentane. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Arctom. (n.d.). CAS NO. 105542-98-1 | 1,3-Diiodobicyclo[1.1.1]pentane. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane: A Practical Guide to a Versatile Building Block

An Application Note for Researchers and Drug Development Professionals Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a non-aromatic, rigid biois...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a non-aromatic, rigid bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3][4] Its incorporation into drug candidates often leads to significant improvements in physicochemical properties such as solubility and metabolic stability.[5] The primary entry point to the BCP framework is [1.1.1]propellane, a highly strained and reactive molecule typically generated and used in solution.[4] This guide provides a detailed, field-proven protocol for the synthesis of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline, and highly versatile derivative. Unlike its gaseous precursor, DIBCP is a readily handleable solid, making it an ideal starting material for the late-stage functionalization and diversification of BCP scaffolds.[1][2][6]

Strategic Overview: From a Reactive Intermediate to a Stable Feedstock

The conversion of [1.1.1]propellane to 1,3-diiodobicyclo[1.1.1]pentane is a foundational transformation that bridges the gap between a transient, high-energy species and a stable, versatile chemical building block. [1.1.1]Propellane's reactivity is driven by the unusual bonding of its two bridgehead carbons, which allows the central C1-C3 bond to readily cleave upon reaction with radicals, electrophiles, or nucleophiles.[7]

The reaction with molecular iodine proceeds through a radical mechanism, efficiently converting the propellane into the diiodinated BCP derivative. This process is often referred to as an "iodine quench" and is a reliable method for trapping and quantifying the propellane generated in situ.[8]

The iodination of [1.1.1]propellane is understood to proceed via a radical chain mechanism, which can be initiated by ambient light. Computational studies suggest a fascinating pathway where the initial addition of an iodine radical to the propellane cage occurs without immediate cleavage of the central C1-C3 bond.[7]

  • Initiation: An iodine molecule (I₂) undergoes homolytic cleavage, potentially aided by light, to form two iodine radicals (I•).

  • Propagation Step 1: An iodine radical adds to one of the bridgehead carbons of [1.1.1]propellane. This forms a bicyclo[1.1.1]pentyl radical intermediate where the unpaired electron is delocalized, weakening the distal C-C bond.[7]

  • Propagation Step 2: The resulting BCP radical abstracts an iodine atom from another molecule of I₂, yielding the 1,3-diiodobicyclo[1.1.1]pentane product and regenerating an iodine radical, which continues the chain.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation I2 I-I I_rad 2 I• I2->I_rad hv (light) propellane [1.1.1]Propellane bcp_radical Iodobicyclo[1.1.1]pentyl Radical Intermediate propellane->bcp_radical + I• iodine_rad_1 I• I2_2 I-I DIBCP 1,3-Diiodobicyclo[1.1.1]pentane bcp_radical->DIBCP + I₂ iodine_rad_2 I• I2_2->iodine_rad_2 - I• Experimental_Workflow cluster_propellane Part A: [1.1.1]Propellane Synthesis cluster_dibcp Part B: DIBCP Synthesis arrow arrow start_A 1. Charge flask with precursor in Pentane cool_A 2. Cool to -78 °C start_A->cool_A add_MeLi 3. Add MeLi solution dropwise cool_A->add_MeLi warm_A 4. Warm to 0 °C for 1 hour add_MeLi->warm_A propellane_sol Result: Propellane Solution (Use directly) warm_A->propellane_sol add_I2 5. Add Iodine slowly at 0 °C propellane_sol->add_I2 Transfer to next stage stir_B 6. Stir for 20 min add_I2->stir_B workup 7. Rotary Evaporation stir_B->workup purify 8. Recrystallize from Pentane (-20 °C) workup->purify final_product Final Product: Pure 1,3-Diiodo-BCP purify->final_product

Caption: Overall workflow for the synthesis of 1,3-diiodobicyclo[1.1.1]pentane.

References

  • Wiberg, K. B., & Waddell, S. T. (1990). [1.1.1]Propellane. Organic Syntheses, 69, 86. [Link]

  • Donnelly, K., & Baumann, M. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Chemical Communications, 57(21), 2871–2874. [Link]

  • Wang, N., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Monroe, H. J. C., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • Feng, Z., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Organic Letters, 24(39), 7158–7163. [Link]

  • Monroe, H. J. C., et al. (2022). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Loughborough University Research Repository. [Link]

  • Feng, Z., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Organic Letters. [Link]

  • ResearchGate. (n.d.). Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP). [Link]

  • Donnelly, K., & Baumann, M. (2021). Supporting Information: A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives. Chemical Communications. [Link]

  • Grayson, M. N. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 11(20), 5218–5225. [Link]

  • Liu, Y.-Z., et al. (2023). Photocatalyzed radical multicomponent alkylacylation of [1.1.1]propellane to synthesize 1,3-disubstituted BCP ketones. Organic Chemistry Frontiers. [Link]

  • XiXisys. (n.d.). GHS SDS for (1.1.1)Propellane. [Link]

  • MacLeod, B., & Anderson, E. A. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(10), 2178–2193. [Link]

  • Feng, Z., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. ResearchGate. [Link]

  • ResearchGate. (n.d.). Iodosulfonylation of [1.1.1]Propellane. [Link]

  • Monroe, H. J. C. (2023). Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. Loughborough University. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Diiodobicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Three-Dimensional Scaffold in Medicinal Chemistry The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Three-Dimensional Scaffold in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern drug discovery.[1] Its rigid, three-dimensional structure serves as an effective bioisostere for common medicinal chemistry fragments such as para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] The replacement of these traditional moieties with a BCP core can confer significant advantages to drug candidates, including improved aqueous solubility, enhanced metabolic stability, and increased passive permeability.[3][4][5] These improvements stem from the saturated, sp³-rich nature of the BCP cage, which can lead to better pharmacokinetic profiles and reduced off-target toxicity.[3][6]

While the synthesis of BCP derivatives has historically relied on the use of the highly strained and unstable precursor, [1.1.1]propellane, recent advancements have highlighted the utility of more stable and synthetically accessible starting materials.[7][8] Among these, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) has proven to be a versatile and bench-stable crystalline solid, offering a practical entry point for the synthesis of a wide array of functionalized BCPs.[9][10] This document provides a detailed guide to the nucleophilic substitution reactions of DIBCP, outlining key mechanistic considerations, optimized protocols, and the broad applicability of this methodology.

Mechanistic Insights: The Role of the Bridgehead and Nucleophile

Nucleophilic substitution at the bridgehead of 1,3-diiodobicyclo[1.1.1]pentane is a powerful transformation for introducing diverse functionalities. The reaction is believed to proceed through a stabilized carbocationic intermediate.[7][9] Computational analyses suggest a mechanism where the nucleophile plays a crucial role in stabilizing this key intermediate.[7][9] In the case of pyridine-based nucleophiles, it has been proposed that two molecules of the nucleophile are involved in stabilizing the carbocation, leading to the formation of pyridinium salts.[9]

It is important to note that the reactivity of substituted 3-iodobicyclo[1.1.1]pentanes is highly dependent on the nature of the substituent at the 1-position and the nucleophile employed. For instance, while 1,3-diiodobicyclo[1.1.1]pentane readily undergoes substitution with nitrogen bases and sodium methoxide, its trifluoromethyl-substituted counterpart is significantly less reactive.

Application Note 1: Synthesis of Bicyclo[1.1.1]pentylpyridinium and Related Salts

The synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts from DIBCP offers a straightforward route to novel isosteres of valuable arylpyridinium and arylquinolinium motifs found in pharmaceuticals and high-value chemicals.[7][9][10] This transformation exhibits a broad substrate scope and generally proceeds in good to excellent yields.[10]

Key Experimental Considerations:
  • Nucleophile Stoichiometry: While initial reports utilized a large excess of the nucleophile, subsequent optimization has shown that reducing the amount to 5 equivalents has minimal impact on the isolated yield.[9]

  • Solvent: Acetonitrile is a commonly used solvent for these reactions, providing good solubility for both the DIBCP and the nucleophilic species.

  • Temperature: Reactions are typically conducted at elevated temperatures, often under reflux, to drive the substitution to completion.

  • Work-up: The resulting quaternary ammonium salts are often insoluble in the reaction solvent and can be isolated by simple filtration.

Visualizing the Workflow:

Caption: General workflow for the synthesis of Bicyclo[1.1.1]pentyl salts.

Protocol 1: General Procedure for the Synthesis of 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium Iodide

This protocol is adapted from the work of Monroe et al. and provides a reliable method for the synthesis of BCP-pyridinium salts.[9]

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

  • Pyridine (or substituted pyridine)

  • Anhydrous acetonitrile

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Diethyl ether (for washing)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-diiodobicyclo[1.1.1]pentane.

  • Add anhydrous acetonitrile to dissolve the DIBCP.

  • Add 5 equivalents of the desired pyridine nucleophile to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for the time specified in the table below (typically 12-24 hours), monitoring by TLC or LC-MS if desired.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the desired bicyclo[1.1.1]pentylpyridinium iodide salt.

Table 1: Representative Examples of BCP-Pyridinium Salt Synthesis

NucleophileProductReaction Time (h)Yield (%)Melting Point (°C)
Pyridine1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium Iodide1277225-227 (decomp.)[9]
4-Methylpyridine1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-4-methylpyridinium Iodide1292246-248 (decomp.)[9]
4-Methoxypyridine1-(3-Iodobicyclo[1.1.1]pentan-1-yl)-4-methoxypyridinium Iodide1285230-232 (decomp.)
Isoquinoline3-(3-Iodobicyclo[1.1.1]pentan-1-yl)isoquinolinium Iodide2455218-220 (decomp.)
Quinoline1-(3-Iodobicyclo[1.1.1]pentan-1-yl)quinolinium Iodide2471205-207 (decomp.)

Note: Yields and reaction times may vary depending on the specific substrate and reaction scale.

Application Note 2: Further Functionalization of BCP Salts

The synthesized bicyclo[1.1.1]pentylpyridinium and quinolinium salts are not merely final products but also serve as versatile intermediates for further synthetic transformations. For instance, they can be readily converted into N-pyridin-4-one and N-quinolin-4-one substituted bicyclo[1.1.1]pentanes, expanding the accessible chemical space of these valuable scaffolds.[7][9]

Visualizing the Transformation Pathway:

Caption: Pathway for the conversion of BCP-pyridinium salts to pyridinone analogues.

Protocol 2: Synthesis of 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridin-4(1H)-one

This protocol provides a general method for the conversion of BCP-pyridinium salts to their corresponding pyridinone derivatives.

Materials:

  • 1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium Iodide

  • Potassium ferricyanide(III)

  • Sodium hydroxide

  • Water

  • Dichloromethane (DCM)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the BCP-pyridinium salt in a mixture of water and dichloromethane.

  • Add a solution of sodium hydroxide to the mixture.

  • To the vigorously stirred biphasic mixture, add a solution of potassium ferricyanide(III) in water dropwise.

  • Stir the reaction at room temperature for the appropriate time (monitor by TLC or LC-MS).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-pyridin-4-one substituted bicyclo[1.1.1]pentane.

Conclusion and Future Outlook

The nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane represent a robust and highly practical strategy for the synthesis of diverse, three-dimensional scaffolds for drug discovery and materials science. The bench-stable nature of DIBCP, coupled with the operational simplicity of these substitution reactions, makes this methodology highly attractive for both academic and industrial research.[10] The continued exploration of new nucleophiles and the further functionalization of the resulting BCP products will undoubtedly lead to the discovery of novel molecules with enhanced properties and biological activities.

References

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Journal of Organic Chemistry.

  • Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Loughborough University Research Repository.

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry.

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ResearchGate.

  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.

  • [1.1.1]Propellane. Organic Syntheses.

  • Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv.

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed.

  • Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l. The Journal of Organic Chemistry.

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. SpringerLink.

  • Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ResearchGate.

  • Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Thieme.

  • Propellane-free access to bicyclo[1.1.1]pentanes. Nature.

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC.

Sources

Method

The Bicyclo[1.1.1]pentane Core: A Practical Guide to Utilizing 1,3-Diiodobicyclo[1.1.1]pentane as a Bioisostere for para-Substituted Benzene Rings

Introduction: Escaping Flatland in Drug Discovery The para-substituted benzene ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of all approved drugs.[1] Its rigid geometry provides a re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Drug Discovery

The para-substituted benzene ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of all approved drugs.[1] Its rigid geometry provides a reliable vector for positioning functional groups. However, the aromatic, planar nature of the phenyl ring often contributes to undesirable physicochemical properties, such as poor aqueous solubility, high metabolic liability through oxidative pathways, and non-specific hydrophobic interactions.[1] In the modern era of drug discovery, the concept of "escaping flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates has gained significant traction.[2] This strategy is linked to improved clinical success rates, as three-dimensional scaffolds can lead to better solubility, metabolic stability, and target selectivity.

The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring.[2][3] This highly strained, cage-like structure mimics the linear geometry and substituent exit vectors of a para-substituted benzene ring while being composed entirely of sp³-hybridized carbons.[3] The replacement of a planar phenyl ring with a three-dimensional BCP moiety can confer significant advantages, including:

  • Improved Solubility: The less hydrophobic nature of the BCP core generally leads to enhanced aqueous solubility.[1][4][5]

  • Enhanced Metabolic Stability: The saturated C-H bonds of the BCP are more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1][6]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and elimination of π-π stacking interactions can reduce non-specific protein binding.[1]

  • Novel Intellectual Property: The unique BCP scaffold provides opportunities for generating novel chemical entities with distinct intellectual property protection.[2]

While the synthetic precursor to BCP derivatives, [1.1.1]propellane, is a highly reactive and unstable gas that requires cryogenic storage, its derivative, 1,3-diiodobicyclo[1.1.1]pentane (DIBP) , is a bench-stable, crystalline solid.[7][8][9] DIBP serves as a practical and versatile starting material for the introduction of the BCP core into target molecules, primarily through nucleophilic substitution reactions.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of DIBP and its application as a bioisosteric replacement for para-substituted benzene rings.

Workflow for BCP Bioisostere Incorporation using DIBP

The overall strategy involves the synthesis of the key DIBP intermediate, followed by its functionalization and incorporation into the target molecule. This workflow allows for a modular approach to exploring the structure-activity relationship of BCP-containing compounds.

BCP Bioisostere Workflow cluster_0 PART 1: Synthesis of Key Intermediate cluster_1 PART 2: Functionalization & Bioisostere Incorporation cluster_2 PART 3: Comparative Evaluation Start Commercially Available Precursors Propellane_Synth Synthesis of [1.1.1]Propellane Solution Start->Propellane_Synth [Ref: 1] DIBP_Synth Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBP) Propellane_Synth->DIBP_Synth Iodination [Ref: 1, 14] Nucleophilic_Sub Monofunctionalization of DIBP via Nucleophilic Substitution DIBP_Synth->Nucleophilic_Sub [Ref: 13, 14, 22] Coupling Coupling to Target Scaffold Nucleophilic_Sub->Coupling Target_Molecule Final BCP-Containing Drug Analogue Coupling->Target_Molecule Evaluation Comparative Analysis: - Potency (IC50/EC50) - Solubility - Metabolic Stability - Lipophilicity (logD) Target_Molecule->Evaluation Phenyl_Analogue Original para-Phenyl Analogue Phenyl_Analogue->Evaluation

Caption: Workflow for utilizing DIBP as a benzene bioisostere.

Experimental Protocols

Part 1: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBP)

This two-step procedure is adapted from the robust protocol published in Organic Syntheses and provides a reliable method for generating a solution of [1.1.1]propellane followed by its conversion to the stable DIBP.[11]

Step 1A: Synthesis of [1.1.1]Propellane Solution

This step involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium to generate [1.1.1]propellane, which is then isolated by vacuum transfer as a solution.

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Pentane (high purity)

  • Methyllithium (MeLi) in diethyl ether (e.g., 1.4 M)

  • Anhydrous diethyl ether

  • Argon gas

  • Dry ice/acetone bath

  • Liquid nitrogen bath

Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Rubber septa

  • Cannula

  • Schlenk line or argon manifold

  • Short path distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried three-necked flask under an argon atmosphere. Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 eq) and dry pentane.

  • Cannula Transfer: Transfer the MeLi solution (2.2 eq) to the addition funnel via cannula under a positive pressure of argon.

  • Reaction: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add the MeLi solution dropwise over 15 minutes with vigorous stirring.

  • Warming: After the addition is complete, maintain the reaction at -78 °C for an additional 15 minutes. Then, replace the cooling bath with an ice-water bath (0 °C) and continue stirring for 1 hour.

  • Isolation by Vacuum Transfer: The volatile [1.1.1]propellane is isolated from the reaction mixture. Connect the reaction flask to a flame-dried receiving flask (cooled to -196 °C with liquid nitrogen) via a short path distillation apparatus. Carefully apply vacuum to transfer the volatile materials (propellane, pentane, and diethyl ether).

  • Quantification (Optional but Recommended): The concentration of the [1.1.1]propellane solution can be determined by titrating a small aliquot with a solution of thiophenol or iodine.[11] For the purpose of DIBP synthesis, direct use of the solution is typical.

Step 1B: Conversion of [1.1.1]Propellane to 1,3-Diiodobicyclo[1.1.1]pentane (DIBP)

This step involves the direct reaction of the [1.1.1]propellane solution with iodine.

Materials:

  • [1.1.1]Propellane solution from Step 1A

  • Iodine (I₂)

  • Anhydrous diethyl ether (optional)

  • Chloroform

  • Silica gel

Procedure:

  • Reaction: To the freshly prepared solution of [1.1.1]propellane, add a solution of iodine (1.0-1.1 eq relative to the estimated propellane yield) in diethyl ether dropwise at room temperature with stirring. Alternatively, small portions of solid iodine can be added directly.[11] Continue stirring until the characteristic purple color of iodine persists, indicating complete consumption of the propellane.

  • Workup: Concentrate the resulting solution under reduced pressure. The crude product will be a yellow to brownish crystalline mass.

  • Purification: Dissolve the crude material in a minimal amount of chloroform and pass it through a short plug of silica gel to remove excess iodine and baseline impurities.

  • Isolation: Evaporate the solvent to yield 1,3-diiodobicyclo[1.1.1]pentane as a crystalline solid. DIBP should be stored in a cool, dark place.

Part 2: Application Protocol - Monofunctionalization of DIBP and Incorporation

DIBP can be functionalized through nucleophilic substitution, where one iodine atom is displaced. The remaining iodine atom can then be used as a handle for further coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the BCP core to the desired molecular scaffold.

Example: Synthesis of a 3-amino-bicyclo[1.1.1]pentan-1-yl iodide derivative

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBP)

  • Primary or secondary amine of choice (e.g., morpholine, piperidine)

  • Acetone or Acetonitrile (anhydrous)

  • Argon gas

Procedure:

  • Setup: In a sealed tube or vial under an argon atmosphere, dissolve DIBP (1.0 eq) in anhydrous acetone.

  • Nucleophilic Addition: Add the desired amine (5-10 equivalents) to the solution.[9]

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture. The resulting crude product can be purified by column chromatography on silica gel to isolate the mono-substituted product, 3-(amine)-bicyclo[1.1.1]pentan-1-yl iodide.

The resulting iodo-BCP-amine can then be used in standard cross-coupling protocols to link the BCP core to an aryl or heteroaryl partner.

Data Presentation: Comparative Physicochemical Properties

The primary motivation for employing the BCP-for-phenyl substitution is the anticipated improvement in drug-like properties. The following table summarizes representative data from published studies, showcasing the typical changes observed.

Compound PairStructure (Phenyl vs. BCP)Potency (IC₅₀, nM)Aqueous Solubility (µg/mL)Lipophilicity (logD at pH 7.4)Metabolic Stability (% remaining after 1h in HLM)Reference
γ-Secretase Inhibitor Phenyl Analogue510< 0.1> 4.0Low (not specified)[3][12]
BCP Analogue118153.6High (not specified)[3][12]
LpPLA₂ Inhibitor Darapladib (Phenyl)PotentLowHighModerate[4][5]
BCP AnalogueEquipotent>50-fold increaseLowerImproved[4][5]
IDO1 Inhibitor Phenyl AnalogueExcellentGood3.5Low (amide hydrolysis)[6]
BCP AnalogueExcellentImproved2.5Significantly Improved[6]
Antimalarial Agent Phenyl AnalogueActiveModerateHighModerate[13]
BCP AnalogueEquipotentImprovedLowerSignificantly Improved[13]

HLM: Human Liver Microsomes. Data is illustrative and compiled from multiple sources.

Visualizing the Bioisosteric Relationship

The BCP core acts as a non-classical, three-dimensional mimic of the para-substituted phenyl ring. This relationship is rooted in the similar spatial arrangement of the substituents at the 1 and 3 positions.

Caption: Geometric similarity between phenyl and BCP scaffolds.

Protocol for Evaluating Metabolic Stability

To experimentally validate the benefits of the BCP-for-phenyl swap, a standard in vitro metabolic stability assay using human liver microsomes (HLM) is essential.

Objective: To determine the intrinsic clearance (Clint) of a compound by measuring its rate of disappearance when incubated with HLM.[2][14]

Materials:

  • Test compounds (phenyl and BCP analogues) and positive control (e.g., a rapidly metabolized drug like Verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM and phosphate buffer. Pre-warm the plate to 37 °C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) is then calculated based on the half-life and the protein concentration used in the assay.

Conclusion

The strategic replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane core is a powerful tool in modern medicinal chemistry for overcoming liabilities associated with aromatic scaffolds. By leveraging the bench-stable and versatile intermediate, 1,3-diiodobicyclo[1.1.1]pentane, researchers can efficiently synthesize and evaluate BCP-containing analogues. The well-documented improvements in solubility, metabolic stability, and overall physicochemical profiles make this bioisosteric substitution a compelling strategy for optimizing lead compounds and accelerating the journey toward clinical candidates.

References

  • [11][11][11]Propellane. Organic Syntheses, Coll. Vol. 9, p.674 (1998); Vol. 72, p.203 (1995). [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au 2022, 2, 8, 1754–1773. [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters 2020, 11, 4, 533–540. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters 2013, 4, 2, 190–195. [Link]

  • Bicyclo[1.1.1]pentanes as saturated mimics for para‐substituted phenyl ring in medicinal chemistry. ResearchGate. [Link]

  • Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Chinese Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry 2022, 87, 12, 8049–8061. [Link]

  • Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ResearchGate. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ResearchGate. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry 2023, 66, 17, 11843–11853. [Link]

  • Examples of the use of phenyl bioisosteres. ResearchGate. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. MedChemComm, 2021,12, 859-864. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. The MacMillan Group. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry 2020, 63, 15, 8399–8410. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Royal Society of Chemistry. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane by Tertiary Amines and Pyridines. ResearchGate. [Link]

Sources

Application

Application Note &amp; Protocol: A Practical Guide to the Synthesis of Bicyclo[1.1.1]pentylpyridinium Salts from 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

Introduction: The Strategic Value of Bicyclo[1.1.1]pentanes and a Novel Synthetic Entry Point In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that can enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bicyclo[1.1.1]pentanes and a Novel Synthetic Entry Point

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that can enhance pharmacokinetic and pharmacodynamic properties is relentless. Bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif, often serving as a bioisostere for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2] The introduction of a BCP core into a drug candidate can lead to significant improvements in solubility, metabolic stability, and overall three-dimensional complexity, thereby "escaping from planarity".[3][4]

Traditionally, the synthesis of functionalized BCPs has been dominated by reactions involving [1.1.1]propellane, a highly strained and unstable precursor that requires cryogenic storage and careful handling.[5][6] This operational complexity has been a significant barrier to the widespread adoption of BCPs in discovery and development pipelines. A recent advancement, however, has opened a more practical and accessible route to a valuable class of BCP derivatives: the direct synthesis of bicyclo[1.1.1]pentylpyridinium salts from the stable, crystalline solid 1,3-diiodobicyclo[1.1.1]pentane (DIBCP).[5][7]

This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of bicyclo[1.1.1]pentylpyridinium salts via a nucleophilic substitution reaction on DIBCP. We will explore the causality behind the experimental design, the proposed mechanism, and the practical steps required for successful execution in a research setting. This method circumvents the challenges associated with [1.1.1]propellane, offering a straightforward and scalable entry point to these valuable chemical building blocks.[7][8]

The Scientific Foundation: Why DIBCP?

The choice of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as a starting material is a strategic one, rooted in its stability and reactivity. Unlike the kinetically unstable [1.1.1]propellane, DIBCP is a bench-stable crystalline solid, making it an ideal feedstock for BCP synthesis.[5][7] The carbon-iodine bonds at the bridgehead positions are susceptible to nucleophilic attack, providing a handle for functionalization.

The reaction with pyridine and its derivatives proceeds under mild conditions, offering a broad substrate scope and generally good to excellent yields.[7][9] The resulting pyridinium salts are often crystalline solids that can be easily purified by simple trituration and filtration, a significant advantage in terms of operational simplicity.[5]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a fascinating mechanism that underscores the unique reactivity of the BCP core. Supported by detailed computational analysis, the mechanism involves the initial formation of a pyridine-iodine-BCP cation complex. This intermediate is then attacked by a second pyridine nucleophile, leading to the displacement of the second iodide and the formation of the final bicyclo[1.1.1]pentylpyridinium salt.[5][7]

This proposed pathway highlights the role of two nucleophiles in stabilizing a key carbocation intermediate, a nuance that is critical for understanding the reaction's success.[8]

G DIBCP 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) Complex Pyridine-Iodine-BCP Cation Complex DIBCP->Complex Nucleophilic Attack Pyridine1 Pyridine (1st equivalent) Pyridine1->Complex Product Bicyclo[1.1.1]pentylpyridinium Salt Complex->Product Nucleophilic Attack Iodide Iodide Anion Complex->Iodide Loss of Iodide Pyridine2 Pyridine (2nd equivalent) Pyridine2->Product

Caption: Proposed reaction mechanism for the formation of bicyclo[1.1.1]pentylpyridinium salts from DIBCP.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on published literature and should be adapted based on the specific pyridine derivative being used.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentGradeSupplier
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)≥95%Commercial Source
Pyridine (or derivative)AnhydrousCommercial Source
AcetoneAnhydrousCommercial Source
Diethyl EtherAnhydrousCommercial Source
General Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diiodobicyclo[1.1.1]pentane (1.0 eq).

  • Reagent Addition: Add anhydrous acetone as the solvent (concentration typically 0.1 M with respect to DIBCP). To this suspension, add the desired pyridine derivative (2.0-3.0 eq). The use of a slight excess of the pyridine ensures the reaction goes to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the pyridine nucleophile.

  • Product Isolation and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume in vacuo.

    • The desired bicyclo[1.1.1]pentylpyridinium salt will often precipitate from the concentrated solution.

    • Perform trituration by adding a non-polar solvent such as diethyl ether to the residue. This will wash away unreacted starting materials and byproducts, leaving the salt as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with additional portions of diethyl ether.

    • Dry the purified product under vacuum.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as a mixture of methanol and diethyl ether.[7]

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with DIBCP B Add anhydrous acetone A->B C Add pyridine derivative B->C D Heat to reflux with stirring C->D E Monitor by TLC/LC-MS D->E F Cool to room temperature E->F G Concentrate in vacuo F->G H Triturate with diethyl ether G->H I Filter and wash solid H->I J Dry under vacuum I->J

Caption: Experimental workflow for the synthesis of bicyclo[1.1.1]pentylpyridinium salts.

Data Summary: Representative Examples

The following table summarizes typical reaction conditions and yields for the synthesis of various bicyclo[1.1.1]pentylpyridinium salts as reported in the literature.[7]

Pyridine DerivativeEquivalents of PyridineSolventTime (h)Yield (%)
Pyridine2.0Acetone1695
4-Methylpyridine2.0Acetone1692
4-(Trifluoromethyl)pyridine2.0Acetone1685
4-Phenylpyridine2.0Acetone1688
Quinoline2.0Acetone1675

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure that anhydrous solvents and reagents were used, as water can interfere with the reaction. Increasing the reaction time or the equivalents of the pyridine nucleophile may also improve the yield.

  • Purification Challenges: If the product does not precipitate upon concentration, try adding a larger volume of anti-solvent (e.g., diethyl ether) and cooling the mixture to 0 °C or below.

  • Substrate Scope: While the reaction has a broad substrate scope, highly electron-deficient pyridines may react more slowly or require higher temperatures. Conversely, very bulky pyridines may exhibit steric hindrance.

Conclusion and Future Outlook

The synthesis of bicyclo[1.1.1]pentylpyridinium salts from 1,3-diiodobicyclo[1.1.1]pentane represents a significant step forward in making these valuable scaffolds more accessible to the broader scientific community.[7] The operational simplicity, mild reaction conditions, and use of a stable starting material address key limitations of previous synthetic routes.[5]

For researchers in drug discovery and development, this methodology provides a reliable and scalable platform for the synthesis of novel BCP-containing molecules. The resulting pyridinium salts are not only interesting final products but can also serve as versatile intermediates for further functionalization, opening up a vast and underexplored chemical space.

References

  • Hughes, D. L.; et al. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. The University of Liverpool Repository. [Link]

  • Bull, J. A.; et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Hughes, D. L.; et al. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PMC - NIH. [Link]

  • Mykhailiuk, P. K. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Bull, J. A.; et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Wang, T.; et al. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry. [Link]

  • Malins, L. R.; et al. Dibromocarbene Addition to Bicyclo[1.1.0]butanes: A Facile Route to Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Dell'Amico, L.; et al. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. PMC - NIH. [Link]

  • Davies, H. M. L.; et al. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Uchiyama, M.; et al. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Organic Letters. [Link]

  • Wang, P-F.; et al. A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Mariano, P. S.; et al. The synthetic potential of pyridinium salt photochemistry. PubMed - NIH. [Link]

  • Hughes, D. L.; et al. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ResearchGate. [Link]

  • Ghorai, M. K.; et al. Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chemical Communications. [Link]

  • Chen, F.; et al. New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. [Link]

  • Dell'Amico, L.; et al. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. RSC Publishing. [Link]

  • Molander, G. A.; et al. Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction. Organic Letters. [Link]

  • MacMillan, D. W. C.; et al. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [Link]

  • Davies, H. M. L.; et al. Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Glorius, F.; et al. Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry. [Link]

  • Kappe, C. O.; et al. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. [Link]

  • Hughes, D. L.; et al. Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Mariano, P. S.; et al. Pyridinium salt photochemistry in a concise route for synthesis of the trehazolin aminocyclitol, trehazolamine. PubMed. [Link]

  • Hughes, D. L.; et al. Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • Waser, J.; et al. Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Adcock, J. L.; et al. Nucleophilic substitution in 1-substituted 3-iodobicyclo[1.1.1]pentanes. A new synthetic route to functionalized bicyclo[1.1.1]pentane derivatives. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols: Iron-Catalyzed Cross-Coupling Reactions with 1,3-Diiodobicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Star of Bioisosteres and the Sustainable Chemistry Solution In the landscape of modern drug discovery, the quest for novel molecula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Star of Bioisosteres and the Sustainable Chemistry Solution

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is relentless. Bicyclo[1.1.1]pentanes (BCPs) have emerged as a prominent class of rigid, three-dimensional bioisosteres for para-substituted arenes, alkynes, and tert-butyl groups.[1][2][3][4][5][6] The incorporation of the BCP motif into drug candidates has been shown to improve critical parameters such as aqueous solubility, metabolic stability, and membrane permeability.[3][4] However, the synthesis of 1,3-disubstituted BCPs, particularly with two carbon substituents, has been hampered by harsh reaction conditions and limited scalability, often relying on the use of the BCP as the organometallic component.[1][2]

This guide details a robust and versatile iron-catalyzed Kumada cross-coupling reaction that utilizes 1,3-diiodobicyclo[1.1.1]pentane (dib-BCP) as a readily accessible electrophile.[1][2][7] This approach represents a significant advancement, providing a general and mild route to a wide array of 1,3-C-disubstituted BCPs.[1][2] The use of an inexpensive, earth-abundant, and low-toxicity iron catalyst aligns with the principles of sustainable chemistry, offering a compelling alternative to precious metal catalysts like palladium.[8][9][10]

The Mechanism: A Look into the Iron-Catalyzed Catalytic Cycle

The precise mechanism of iron-catalyzed cross-coupling reactions is a subject of ongoing research, with the role of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) being a key area of investigation.[11][12][13][14][15] While a definitive, universally accepted mechanism is still debated, a plausible catalytic cycle for the Kumada coupling of iodo-BCPs with Grignard reagents is proposed to involve iron species in various oxidation states.

A putative reaction mechanism is initiated by the reduction of the Fe(III) precatalyst, such as Fe(acac)₃, by the Grignard reagent to an active Fe(II) or lower oxidation state species. This is followed by transmetalation with the Grignard reagent and subsequent oxidative addition of the iodo-BCP. The resulting organoiron intermediate then undergoes reductive elimination to furnish the desired cross-coupled product and regenerate the active iron catalyst. The role of TMEDA is thought to be multifaceted, potentially acting as a ligand to stabilize reactive iron intermediates, preventing the formation of inactive iron species, and influencing the overall reactivity and selectivity of the catalytic system.[11][12][14]

Iron_Catalyzed_Cross_Coupling_Cycle Fe(III)_precatalyst Fe(acac)₃ Active_Fe_catalyst Active Fe(I/II) Species Fe(III)_precatalyst->Active_Fe_catalyst Reduction (Grignard) Transmetalation Fe-Aryl Complex Active_Fe_catalyst->Transmetalation Transmetalation Oxidative_Addition Fe(III/IV)-BCP-Aryl Complex Transmetalation->Oxidative_Addition Oxidative Addition Reductive_Elimination Product Formation Oxidative_Addition->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Fe_catalyst Product Aryl-BCP-I Reductive_Elimination->Product Byproduct MgXI Reductive_Elimination->Byproduct Grignard_Reagent1 ArMgX Grignard_Reagent1->Transmetalation dib_BCP I-BCP-I dib_BCP->Oxidative_Addition

Caption: A putative catalytic cycle for the iron-catalyzed Kumada cross-coupling of 1,3-diiodobicyclo[1.1.1]pentane.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the iron-catalyzed cross-coupling of 1,3-diiodobicyclo[1.1.1]pentane with an aryl Grignard reagent.

Materials and Reagents:

  • 1,3-Diiodobicyclo[1.1.1]pentane (dib-BCP)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Arylmagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chromatography columns and accessories

Safety Precautions:

  • 1,3-Diiodobicyclo[1.1.1]pentane: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Grignard Reagents: Highly flammable and react violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • TMEDA: Flammable and corrosive. Handle in a fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Flammable. Handle away from ignition sources.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Fe(acac)₃ (e.g., 0.1 mmol, 10 mol%) and 1,3-diiodobicyclo[1.1.1]pentane (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Ligand Addition: Add anhydrous THF (e.g., 5 mL) and TMEDA (e.g., 0.2 mmol, 20 mol%) via syringe. Stir the mixture at room temperature.

  • Grignard Reagent Addition: Slowly add the arylmagnesium halide solution (e.g., 2.2 mmol, 2.2 equivalents) dropwise to the stirred reaction mixture at 0 °C (ice bath). Rationale: Slow addition of the Grignard reagent is often crucial to maintain control over the reaction and prevent the formation of undesired byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (typically 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup:

    • Transfer the mixture to a separatory funnel and add saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-3-iodobicyclo[1.1.1]pentane.

Scope and Limitations: A Survey of Coupling Partners

This iron-catalyzed cross-coupling methodology exhibits a broad scope with respect to the aryl Grignard reagent, tolerating a variety of functional groups.

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromide1-Iodo-3-phenylbicyclo[1.1.1]pentane85
24-Methoxyphenylmagnesium bromide1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane92
34-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane78
42-Thienylmagnesium bromide1-Iodo-3-(thiophen-2-yl)bicyclo[1.1.1]pentane75
54-(Trifluoromethyl)phenylmagnesium bromide1-Iodo-3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane68

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

While the reaction is generally high-yielding for a range of electronically diverse aryl and heteroaryl Grignard reagents, certain limitations may be encountered. Sterically hindered Grignard reagents may lead to lower yields. Additionally, substrates with functional groups that are incompatible with Grignard reagents (e.g., acidic protons) will require protection-deprotection strategies.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified reagents.
Poor quality Grignard reagentTitrate the Grignard reagent before use to determine its exact concentration.
Insufficient reaction timeMonitor the reaction by TLC or GC-MS and allow it to proceed to completion.
Formation of dehalogenated BCP Proton source in the reaction mixtureEnsure all reagents and solvents are strictly anhydrous.
Complex product mixture Side reactions of the Grignard reagentAdd the Grignard reagent slowly at a low temperature.

Conclusion: A Gateway to Novel Chemical Space

The iron-catalyzed cross-coupling of 1,3-diiodobicyclo[1.1.1]pentane with Grignard reagents provides a powerful and practical tool for the synthesis of 1,3-disubstituted BCPs.[1][2][18] This methodology, characterized by its mild conditions, short reaction times, and the use of an inexpensive and environmentally benign catalyst, opens up new avenues for the exploration of BCP-containing molecules in drug discovery and materials science. By providing a reliable route to these valuable building blocks, this reaction empowers researchers to more readily access and evaluate the potential of this unique three-dimensional scaffold.

References

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Sources

Application

Scalable Synthesis Routes for Bicyclo[1.1.1]pentane Derivatives: An Application Guide for Researchers

Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Drug Discovery The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in medicinal chemistry, primarily serving as a three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in medicinal chemistry, primarily serving as a three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring.[1][2] This transition from "flatland" aromatic compounds to sp³-rich architectures can significantly enhance the physicochemical properties of drug candidates, leading to improved solubility, metabolic stability, and permeability, while maintaining or even improving biological activity.[2][3] The rigid, rod-like structure of the BCP core accurately mimics the linear geometry of a 1,4-disubstituted arene, albeit with a shorter distance between the exit vectors of the substituents.[1][4] The increasing prevalence of BCPs in patented drug candidates underscores the urgent need for robust, scalable, and versatile synthetic methodologies to access a diverse range of functionalized derivatives.[5][6][7] This guide provides a detailed overview of the most prominent and scalable synthetic routes to BCP derivatives, complete with experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Synthetic Strategies: Accessing the Bicyclo[1.1.1]pentane Framework

The majority of modern, scalable syntheses of BCP derivatives originate from two key precursors: the highly strained [1.1.1]propellane and the more traditional bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The choice of starting material and synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Strain-Release Functionalization of [1.1.1]Propellane

[1.1.1]Propellane is a unique, highly strained molecule that serves as the most versatile precursor for the synthesis of 1,3-disubstituted BCPs.[8][9][10] Its reactivity is dominated by the weak central C1-C3 bond, which readily undergoes cleavage upon reaction with radicals, nucleophiles, or electrophiles, thereby releasing the inherent ring strain of approximately 66.6 kcal/mol.[1][4] This "strain-release" strategy has been extensively exploited to develop a multitude of functionalization methods.

cluster_0 [1.1.1]Propellane Generation cluster_1 Functionalization Pathways cluster_2 Intermediate Formation cluster_3 Product Formation Propellane_Source [1.1.1]Propellane Solution (Generated in situ or as a stock solution) Radical Radical Addition Propellane_Source->Radical Photoredox Photoredox Catalysis Propellane_Source->Photoredox Transition_Metal Transition Metal Catalysis Propellane_Source->Transition_Metal BCP_Radical Bridgehead BCP Radical Radical->BCP_Radical Photoredox->BCP_Radical Transition_Metal->BCP_Radical Disubstituted_BCP 1,3-Disubstituted BCP Derivative BCP_Radical->Disubstituted_BCP Trapping with second component

Caption: General workflow for the synthesis of BCPs from [1.1.1]propellane.

Radical additions to [1.1.1]propellane are among the most common and powerful methods for BCP synthesis. A radical initiator, such as an alkyl iodide under photochemical conditions, generates a radical species that adds to one of the bridgehead carbons of propellane, leading to the formation of a bicyclo[1.1.1]pent-1-yl radical.[5] This intermediate can then be trapped by a second reagent to afford the desired 1,3-disubstituted BCP.

Protocol 1: Scalable Photochemical Synthesis of Alkyl-Substituted Bicyclo[1.1.1]pentyl Iodides [5]

This protocol describes a general and scalable light-induced reaction between alkyl iodides and [1.1.1]propellane, which does not require any additives or catalysts.

  • Materials:

    • [1.1.1]Propellane solution (e.g., 0.5 M in a suitable solvent like Et₂O/cyclohexane)

    • Alkyl iodide of choice

    • Photoreactor (e.g., a flow reactor with a 365 nm LED light source)

    • Anhydrous and degassed solvent (e.g., diethyl ether)

  • Procedure:

    • Prepare a solution of the alkyl iodide in the chosen solvent.

    • Mix the alkyl iodide solution with the [1.1.1]propellane solution. The stoichiometry may need to be optimized, but a 1:1 ratio is a good starting point.

    • Pass the reaction mixture through the photoreactor at a controlled flow rate. The residence time in the illuminated zone is a critical parameter to optimize for maximum conversion.

    • Collect the reaction output and concentrate it under reduced pressure to remove the solvent.

    • The crude product can often be purified by crystallization or column chromatography. For volatile products, distillation may be an option.

  • Key Insights:

    • This method is highly scalable, with kilogram quantities of BCP derivatives being synthesized in a single run.[5]

    • The reaction tolerates a wide range of functional groups, including nitriles, esters, and protected amines.[5]

    • The absence of catalysts and additives simplifies purification and reduces costs.

Visible-light photoredox catalysis has revolutionized the synthesis of BCP derivatives by providing a mild and efficient way to generate radicals under controlled conditions.[1][11] This approach allows for the use of a broader range of radical precursors and has enabled the development of multicomponent reactions for the one-step synthesis of complex BCPs.[12][13][14]

Protocol 2: Dual Nickel/Photoredox-Catalyzed Three-Component Dicarbofunctionalization of [1.1.1]Propellane [13]

This protocol allows for the simultaneous formation of two C-C bonds and the creation of three quaternary centers in a single step.

  • Materials:

    • [1.1.1]Propellane solution

    • Alkyltrifluoroborate salt (radical precursor)

    • Aryl or heteroaryl bromide

    • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

    • Nickel catalyst (e.g., NiBr₂·glyme)

    • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

    • Anhydrous and degassed solvent (e.g., acetone)

  • Procedure:

    • To an oven-dried vial, add the nickel catalyst, ligand, aryl bromide, and alkyltrifluoroborate salt.

    • Add the photocatalyst and dissolve the solids in the chosen solvent.

    • Add the [1.1.1]propellane solution to the reaction mixture.

    • Irradiate the reaction mixture with a blue LED light source at room temperature for the specified time (typically 12-24 hours).

    • After the reaction is complete, quench with a suitable reagent and extract the product.

    • Purify the product by column chromatography.

  • Mechanistic Rationale:

    • The excited photocatalyst oxidizes the alkyltrifluoroborate to generate an alkyl radical.

    • This radical adds to [1.1.1]propellane to form a BCP radical.

    • The BCP radical is trapped by the Ni(0) complex, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to yield the final product and regenerate the Ni(0) catalyst.

Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a crystalline, bench-stable solid that serves as a valuable starting material for the synthesis of a variety of BCP derivatives. Its large-scale synthesis has been reported, making it an economically viable option for industrial applications.[6][7][15]

Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Monoester Monoesterification Diacid->Monoester Amide Amide Formation Diacid->Amide Decarboxylation Decarboxylative Functionalization Diacid->Decarboxylation Curtius Curtius Rearrangement Monoester->Curtius Amide->Curtius Diamine BCP-1,3-diamine Curtius->Diamine Amino_acid BCP Amino Acid Curtius->Amino_acid Functionalized_BCP Functionalized BCP Decarboxylation->Functionalized_BCP

Caption: Synthetic pathways from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Protocol 3: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [6][7]

This two-step protocol involves the photochemical addition of [1.1.1]propellane to diacetyl followed by a haloform reaction.

  • Step 1: Photochemical Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

    • Materials: [1.1.1]Propellane solution, diacetyl, diethyl ether, flow photoreactor (365 nm).

    • Procedure: A solution of diacetyl in diethyl ether is added to a solution of [1.1.1]propellane. The mixture is then passed through a flow photoreactor. The solvent is removed under reduced pressure to yield the diketone product.[6]

  • Step 2: Haloform Reaction to the Diacid

    • Materials: The diketone from Step 1, sodium hydroxide, bromine, water, dioxane.

    • Procedure: A solution of sodium hypobromite is prepared by adding bromine to a cooled solution of sodium hydroxide. A solution of the diketone in dioxane is then added dropwise. After stirring, the mixture is worked up by extraction and acidification to yield the desired diacid.[6][7]

  • Key Advantages:

    • This method allows for the production of the diacid on a multi-gram to kilogram scale.[6][7]

    • The starting materials are readily available and relatively inexpensive.

Protocol 4: Synthesis of Bicyclo[1.1.1]pentylamines via Curtius Rearrangement [16]

BCP-amines are important building blocks as they are bioisosteres of anilines.[17][18] The Curtius rearrangement of a carboxylic acid derivative provides a reliable route to these amines.

  • Materials:

    • Bicyclo[1.1.1]pentane-1-carboxylic acid (or the diacid for the diamine)

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine

    • tert-Butanol

    • Hydrochloric acid

  • Procedure:

    • To a solution of the BCP carboxylic acid in tert-butanol, add triethylamine and then DPPA.

    • Heat the reaction mixture to induce the Curtius rearrangement and formation of the Boc-protected amine.

    • After the reaction is complete, remove the solvent and treat the residue with hydrochloric acid to deprotect the amine and afford the hydrochloride salt.

  • Causality: The Curtius rearrangement proceeds through an acyl azide intermediate which, upon heating, loses nitrogen gas to form an isocyanate. The isocyanate is then trapped by tert-butanol to form the stable Boc-carbamate.

Comparison of Scalable Synthetic Routes

Route Starting Material Key Advantages Limitations Typical Scale References
Radical Addition to Propellane [1.1.1]PropellaneHigh functional group tolerance, multicomponent reactions possible, often catalyst-free.[1.1.1]Propellane is highly strained and requires careful handling.mg to kg[5][19]
Photoredox Catalysis with Propellane [1.1.1]PropellaneMild reaction conditions, broad substrate scope, enables novel transformations.Requires specialized photochemical equipment, catalyst cost can be a factor.mg to g[1][11][13]
Functionalization of Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic AcidBench-stable starting material, well-established transformations, cost-effective for some derivatives.Stepwise synthesis can be lengthy, limited to functionalization at C1 and C3.g to kg[6][7][15]

Advanced and Emerging Synthetic Strategies

The field of BCP synthesis is rapidly evolving, with new methods continually being developed to address the limitations of existing routes and to access novel substitution patterns.

Functionalization of the BCP Bridge Position (C2)

While the bridgehead positions of BCPs are readily functionalized, derivatization of the secondary bridge position has historically been more challenging.[20] Recent advances, however, have started to provide solutions to this problem, opening up new avenues for creating BCPs that can mimic ortho- and meta-substituted arenes.[21][22]

Synthesis of Unsymmetrically 1,3-Disubstituted BCPs

The development of methods to synthesize unsymmetrically 1,3-disubstituted BCPs is of high importance for fine-tuning the properties of drug candidates. Multicomponent reactions involving [1.1.1]propellane are particularly powerful in this regard, as they allow for the introduction of two different substituents in a single step.[23]

Conclusion and Future Outlook

The synthetic toolbox for accessing scalable quantities of diverse bicyclo[1.1.1]pentane derivatives has expanded dramatically in recent years. The strain-release functionalization of [1.1.1]propellane, particularly through photoredox catalysis, has emerged as a dominant and versatile strategy. Concurrently, the large-scale availability of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid provides a reliable and economical platform for the synthesis of key building blocks. As the demand for three-dimensional scaffolds in drug discovery continues to grow, future research will undoubtedly focus on developing even more efficient, selective, and sustainable methods for the synthesis and functionalization of BCPs and other strained ring systems. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique properties of the BCP motif in their scientific endeavors.

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  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Macmillan Group. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University. [Link]

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Method

The Bridge to Innovation: 1,3-Diiodobicyclo[1.1.1]pentane as a Versatile Precursor for Advanced Materials

Introduction: The Unique Value of a Strained Scaffold In the landscape of modern chemistry, the quest for novel molecular architectures that impart superior properties to functional materials and therapeutic agents is re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of a Strained Scaffold

In the landscape of modern chemistry, the quest for novel molecular architectures that impart superior properties to functional materials and therapeutic agents is relentless. Among the scaffolds that have garnered significant attention, the bicyclo[1.1.1]pentane (BCP) core stands out for its unique three-dimensional structure and remarkable rigidity.[1] This highly strained, cage-like motif has emerged as a valuable bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in drug discovery, often conferring improved solubility, metabolic stability, and pharmacokinetic profiles.[2][3][4] Beyond medicinal chemistry, the linear, rod-like nature of 1,3-disubstituted BCPs makes them exceptional building blocks for advanced polymers and materials with tailored mechanical and electronic properties.[5][6]

Historically, the exploration of BCP chemistry was hampered by the challenging synthesis and handling of its highly reactive precursor, [1.1.1]propellane.[7] The advent of 1,3-diiodobicyclo[1.1.1]pentane (DIBP) as a stable, crystalline, and readily accessible intermediate has revolutionized the field.[8][9] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and diverse applications of DIBP, providing detailed protocols and insights into its role as a gateway to innovative materials.

Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBP): A Stable Entry Point to BCP Chemistry

The synthetic utility of DIBP stems from its stability compared to its precursor, [1.1.1]propellane, which is a volatile and thermally sensitive compound requiring cryogenic storage.[10][11] DIBP, in contrast, is a bench-stable solid, making it a more practical and scalable starting material for the synthesis of BCP derivatives.[12] The most common and efficient synthesis of DIBP involves the in-situ generation of [1.1.1]propellane followed by quenching with iodine.[13][14]

Protocol 1: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBP)

This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of DIBP.[15]

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Anhydrous diethyl ether (Et₂O)

  • Methyllithium (MeLi) solution (e.g., 1.6 M in Et₂O)

  • Iodine (I₂)

  • Anhydrous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pentane

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) in anhydrous diethyl ether.

  • Generation of [1.1.1]propellane: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add methyllithium solution (2.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture will typically turn from colorless to a pale yellow or light brown color.

  • In-situ Quenching: After the addition of MeLi is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Prepare a solution of iodine (2.5 equiv) in anhydrous diethyl ether. Slowly add the iodine solution to the reaction mixture at -78 °C. The reaction is exothermic, so the addition should be controlled to maintain the low temperature. The dark color of the iodine will dissipate as it reacts.

  • Work-up: Once the iodine addition is complete and the reaction mixture is stirred for another 30 minutes at -78 °C, allow the mixture to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude DIBP by recrystallization from a minimal amount of hot pentane or hexane to yield a white to off-white crystalline solid.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will quench the organolithium species. The quality of the methyllithium is also crucial.

  • Formation of Side Products: Maintaining a low temperature during the addition of methyllithium and iodine is critical to minimize side reactions.

Synthesis_of_DIBP cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate In-situ Intermediate cluster_product Product start 1,1-Dibromo-2,2- bis(chloromethyl)cyclopropane intermediate [1.1.1]Propellane start->intermediate Generation reagents 1. MeLi, Et₂O, -78 °C 2. I₂, Et₂O, -78 °C product 1,3-Diiodobicyclo[1.1.1]pentane (DIBP) intermediate->product Quenching

Figure 1: Synthetic workflow for 1,3-diiodobicyclo[1.1.1]pentane (DIBP).

Applications of DIBP in the Synthesis of Novel Materials

DIBP is a versatile precursor for a wide range of functionalized BCPs. The carbon-iodine bonds at the bridgehead positions are susceptible to nucleophilic substitution, providing a straightforward route to 1,3-disubstituted BCPs.[8][9]

DIBP in Medicinal Chemistry: Crafting Superior Bioisosteres

The BCP scaffold is a proven bioisostere for the para-substituted phenyl ring, offering a three-dimensional alternative that can enhance drug-like properties.[1][16] DIBP serves as a key starting material for synthesizing BCP-containing drug analogues. Nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles allow for the introduction of diverse functionalities.[10][12]

This protocol demonstrates a typical nucleophilic substitution reaction on DIBP to generate novel BCP-containing salts with potential biological activity.[8][9]

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBP)

  • Substituted pyridine (e.g., 4-dimethylaminopyridine, DMAP)

  • Anhydrous solvent (e.g., acetonitrile, CH₃CN)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere, dissolve DIBP (1.0 equiv) in the anhydrous solvent.

  • Nucleophilic Addition: Add the substituted pyridine (2.2 equiv) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the pyridine derivative.

  • Product Isolation: Upon completion, the product, a pyridinium salt, may precipitate from the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, followed by drying under vacuum.

Reactant (Pyridine)ProductYield (%)
Pyridine1-(Bicyclo[1.1.1]pentan-1-yl)pyridinium iodide~80-90%
4-Methylpyridine1-(Bicyclo[1.1.1]pentan-1-yl)-4-methylpyridinium iodide~90-95%
4-Methoxypyridine1-(Bicyclo[1.1.1]pentan-1-yl)-4-methoxypyridinium iodide>95%

Table 1: Representative yields for the synthesis of BCP-pyridinium salts from DIBP.

Nucleophilic_Substitution DIBP 1,3-Diiodobicyclo[1.1.1]pentane (DIBP) Product 1,3-Disubstituted BCP (e.g., BCP-Pyridinium Salt) DIBP->Product Nucleophile Nucleophile (e.g., Pyridine) Nucleophile->Product Solvent Anhydrous Solvent (e.g., Acetonitrile)

Figure 2: General workflow for nucleophilic substitution on DIBP.

DIBP in Materials Science: Building Rigid-Rod Polymers

The linear and rigid nature of the 1,3-disubstituted BCP unit makes it an ideal component for the construction of rigid-rod polymers.[17] These materials are of interest for applications in high-strength composites, liquid crystals, and molecular electronics. DIBP can be used in polymerization reactions, such as Sonogashira or Suzuki cross-coupling, after conversion to a suitable derivative, to create well-defined polymeric structures.

  • Functionalization of DIBP: Convert the iodo groups of DIBP to other functionalities suitable for cross-coupling reactions, such as terminal alkynes or boronic esters. For example, reaction with a terminal dialkyne under Sonogashira conditions can yield a BCP core with two alkyne arms.

  • Polymerization: The difunctionalized BCP monomer can then be subjected to polymerization conditions. For instance, a BCP-dialkyne can be polymerized with a dihaloarene via Sonogashira cross-coupling to form a rigid-rod polymer with alternating BCP and aromatic units.

Polymerization_Workflow DIBP DIBP Monomer Difunctionalized BCP Monomer DIBP->Monomer Functionalization Polymer Rigid-Rod Polymer Monomer->Polymer Polymerization

Figure 3: Conceptual pathway from DIBP to rigid-rod polymers.

Conclusion and Future Outlook

1,3-Diiodobicyclo[1.1.1]pentane has firmly established itself as a cornerstone in the field of BCP chemistry. Its stability, accessibility, and versatile reactivity provide a robust platform for the synthesis of a vast array of novel molecules with applications spanning from medicinal chemistry to materials science. The protocols and conceptual frameworks presented in this application note are intended to empower researchers to explore the full potential of this unique building block. As the demand for three-dimensional, sp³-rich scaffolds continues to grow, the importance of DIBP as a precursor to the next generation of advanced materials and therapeutics is set to expand even further.

References

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]

  • Loughborough University Research Repository. (2025). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]

  • Grokipedia. (n.d.). 1.1.1-Propellane. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. Retrieved from [Link]

  • Cambridge Open Engage. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light | Organic Chemistry | ChemRxiv. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane | Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Loughborough University. (2025). Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5405550A - Compounds and methods based on [1.1.1]propellane.
  • Who we serve. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Retrieved from [Link]

  • JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • NIH. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC. Retrieved from [Link]

  • J-STAGE. (n.d.). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of bicyclo[1.1.1]pentane (BCP, 1), [1.1.1]propellane.... Retrieved from [Link]

  • Scilit. (2019). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Retrieved from [Link]

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Application

Application Note: On-Demand Synthesis and Functionalization of [1.1.1]Propellane via Continuous-Flow Chemistry

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the continuous-flow synthesis of [1.1.1]propellane, a highly strained and valuable building block in modern chemistry. We addres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the continuous-flow synthesis of [1.1.1]propellane, a highly strained and valuable building block in modern chemistry. We address the inherent challenges of batch production, such as safety and stability, and present a robust flow chemistry methodology for its on-demand generation. Furthermore, we detail subsequent protocols for the functionalization of the in-situ generated propellane, focusing on powerful radical-mediated transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of bicyclo[1.1.1]pentane (BCP) scaffolds in their work.

The Strategic Importance of [1.1.1]Propellane and the BCP Moiety

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical motif in medicinal chemistry and materials science.[1][2][3] Its rigid, three-dimensional structure allows it to serve as a non-planar bioisostere for common planar groups like para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][3][4] Replacing these traditional moieties with a BCP core can significantly improve the physicochemical properties of drug candidates, leading to enhanced aqueous solubility, improved metabolic stability, and better permeability, without compromising biological activity.[1][4]

The primary gateway to BCP derivatives is the highly strained carbocycle, [1.1.1]propellane.[5] Its exceptional reactivity stems from the release of approximately 105 kcal/mol of strain energy upon cleavage of the central, inverted C-C bond.[6] This inherent reactivity, however, also presents significant challenges. [1.1.1]Propellane is unstable, prone to polymerization, and must typically be stored as a dilute solution at cryogenic temperatures, limiting its practicality and scalability.[3][7]

Rationale for Continuous-Flow Synthesis

Continuous-flow chemistry offers a superior paradigm for handling hazardous and unstable intermediates like [1.1.1]propellane.[8][9] The key advantages include:

  • Enhanced Safety: Small reactor volumes (microfluidics) minimize the amount of hazardous material present at any given time, drastically reducing risks associated with exothermic events or handling explosive compounds.[9][10]

  • On-Demand Generation: Propellane can be synthesized and consumed immediately by a subsequent functionalization step, eliminating the need for purification, isolation, and hazardous cryogenic storage.[7][11][12]

  • Precise Control: Flow reactors provide exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.[10][12]

  • Scalability: Scaling up production is achieved by simply running the flow system for a longer duration, a more straightforward process than scaling up batch reactors.[13]

This guide details a continuous-flow process that transforms the synthesis of [1.1.1]propellane from a cumbersome, low-temperature batch procedure into a streamlined, room-temperature "on-demand" protocol.[7][12]

Protocol I: Continuous-Flow Generation of [1.1.1]Propellane

This protocol is adapted from the work of Donnelly and Baumann, who developed a robust flow process for generating [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[13]

Reaction Scheme

The synthesis proceeds via a double bromine-lithium exchange followed by intramolecular cyclization.

cluster_0 [1.1.1]Propellane Synthesis Precursor 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane Propellane [1.1.1]propellane Precursor->Propellane Pentane/Ether MeLi 2 equiv. MeLi

Caption: Synthesis of [1.1.1]propellane from its dibromo precursor.

Experimental Workflow: Flow Reactor Setup

The diagram below illustrates the modular setup for the continuous-flow synthesis.

G A Syringe A: Precursor in Pentane/Ether P1 Syringe Pump A A->P1 B Syringe B: MeLi in Diethyl Ether P2 Syringe Pump B B->P2 T_Mixer P1->T_Mixer Flow Rate A P2->T_Mixer Flow Rate B Static_Mixer Static Mixer (e.g., 1 mL) T_Mixer->Static_Mixer Combined Stream Reactor_Coil Residence Time Coil (e.g., 10 mL PFA Tubing) Cooled to -15 °C to 25 °C Static_Mixer->Reactor_Coil Collection Collection Flask (Containing quench or functionalization reagents) Reactor_Coil->Collection [1.1.1]Propellane Solution Quench_Line Quench/Functionalization Line (Optional)

Caption: Diagram of the continuous-flow setup for [1.1.1]propellane synthesis.

Step-by-Step Protocol

Materials & Reagents:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)

  • Anhydrous pentane and diethyl ether

  • Syringe pumps (2)

  • Inert tubing (e.g., PFA or PTFE)

  • T-mixer and static mixer

  • Cooling bath

Procedure:

  • System Preparation: Assemble the flow reactor as shown in the diagram above. Ensure the entire system is dry and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Solution A: Prepare a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a pentane/diethyl ether mixture. A typical concentration is 0.1 M.

    • Solution B: Use a commercially available solution of MeLi in diethyl ether.

  • Priming the System: Prime the respective lines with their corresponding solutions to ensure no air bubbles are present.

  • Initiating the Reaction:

    • Set the syringe pumps to the desired flow rates. The stoichiometry is controlled by the relative flow rates and concentrations. A slight excess of MeLi is typically used.

    • The two streams converge at the T-mixer and flow through the static mixer to ensure rapid and efficient mixing, which is crucial to prevent clogging from precipitated lithium salts.[13]

    • The reaction mixture then enters the residence time coil, which is maintained at a specific temperature (e.g., -15 °C to 25 °C). A residence time of a few minutes is generally sufficient.[14]

  • Collection & Quantification:

    • The output stream, now containing a solution of [1.1.1]propellane, is collected in a flask under an inert atmosphere.

    • The concentration of the generated propellane can be determined by quenching an aliquot with a known amount of a trapping agent (e.g., thiophenol or iodine) and analyzing the product by ¹H NMR.[15]

Optimization and Safety
  • Causality: The use of a static mixer is critical. The rapid, exothermic reaction between the precursor and MeLi generates lithium salts. Efficient mixing prevents these salts from precipitating and causing blockages in the narrow tubing.[13]

  • Safety: This flow setup mitigates the hazards of using pyrophoric MeLi. The closed system minimizes exposure to the atmosphere.[13] An aqueous workup can be employed as a safer alternative to the traditional low-temperature vacuum distillation for purification.[12]

ParameterTypical ValuePurpose
Precursor Conc.0.1 MControls throughput
MeLi Conc.1.6 MStandard commercial concentration
Flow Rate (Total)1.0 - 5.0 mL/minDetermines residence time and throughput
Temperature-15 °C to 25 °CControls reaction rate and stability
Residence Time2 - 10 minEnsures complete reaction
ThroughputUp to 8.5 mmol/hDemonstrates scalability[7][12]

Protocol II: Subsequent Functionalization of [1.1.1]Propellane

The true power of the on-demand flow synthesis is the ability to directly couple it with subsequent functionalization reactions. Radical additions are particularly effective with [1.1.1]propellane due to the favorable cleavage of the weak central bond to form a stable bicyclo[1.1.1]pentyl radical.[1][16][17]

Visible-light photoredox catalysis has become a premier method for generating a wide variety of radicals under mild conditions, making it highly compatible with propellane chemistry.[2][18][19]

General Mechanism: Photoredox-Catalyzed Radical Addition

The process involves the photocatalyst absorbing light, generating a radical from a suitable precursor, which then adds to propellane. The resulting BCP radical propagates the chain or is terminated.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) RX Radical Precursor (R-X) PC_red Reduced PC•- PC_star->PC_red SET R_dot Radical (R•) RX->R_dot X- Prop [1.1.1]Propellane BCP_R_dot BCP-R Radical Prop->BCP_R_dot Radical Addition Product Functionalized BCP BCP_R_dot->Product Termination / Propagation PC_red->PC SET

Caption: General mechanism for photoredox-catalyzed functionalization.

Step-by-Step Protocol: Photoredox-Catalyzed Arylation

This protocol describes the addition of an aryl halide to [1.1.1]propellane, a reaction with broad substrate scope and functional group tolerance.[18][19]

Materials & Reagents:

  • Solution of [1.1.1]propellane from Protocol I

  • Aryl halide (e.g., 4-iodobenzonitrile)

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst)[1]

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert gas supply

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reactor Setup: The output from the propellane synthesis flow reactor can be fed directly into a second reaction coil made of transparent PFA tubing, which is wrapped around a light source. Alternatively, the propellane solution can be collected and used in a separate batch photoreactor.

  • Reagent Preparation: In a separate flask, prepare a solution of the aryl halide and the photocatalyst in the chosen solvent. This solution is then mixed with the incoming propellane stream using another T-mixer before entering the photochemical reactor.

  • Initiating the Reaction:

    • Commence the flow of the propellane and the aryl halide/photocatalyst solutions into the photoreactor coil.

    • Turn on the visible light source to initiate the reaction. The mixture is irradiated for a specific residence time, determined by the coil volume and total flow rate.

  • Work-up and Purification:

    • The reaction output is collected.

    • The solvent is removed under reduced pressure.

    • The crude product is purified using standard techniques, such as column chromatography, to isolate the desired 1-aryl-3-halobicyclo[1.1.1]pentane derivative.

Scope and Applications

This photoredox methodology is highly versatile and is not limited to aryl halides. A wide range of radical precursors can be used, enabling the synthesis of diverse BCP derivatives.[1] This has been successfully applied to the late-stage functionalization of complex drug-like molecules.[1][18]

Radical Precursor ClassResulting BCP FunctionalityReference
(Hetero)aryl HalidesAryl-substituted BCPs[18][19]
Alkyl HalidesAlkyl-substituted BCPs[1]
Carboxylic Acids (via Katritzky salts)Alkyl-substituted BCPs[20]
Sulfonyl HalidesSulfonyl-substituted BCPs[21]
AziridinesAmino-substituted BCPs[16]

Conclusion

The transition from traditional batch methods to continuous-flow synthesis represents a significant advancement in the utilization of [1.1.1]propellane. This approach not only enhances safety and scalability but also provides a platform for the on-demand generation and immediate functionalization of this valuable synthon. The protocols outlined herein provide a practical framework for researchers to access a diverse array of bicyclo[1.1.1]pentane derivatives, thereby accelerating innovation in drug discovery and materials science. The continued development of novel flow-based functionalization strategies will undoubtedly further expand the synthetic utility of this remarkable strained molecule.

References

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  • Lasányi, D., & Tolnai, G. L. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters, 21(24), 10057–10062. [Link]

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Method

Application Notes and Protocols: Functionalization of Bicyclo[1.1.1]pentanes for Specific Biological Targets

Abstract The bicyclo[1.1.1]pentane (BCP) motif has rapidly emerged as a critical structural unit in modern medicinal chemistry, primarily serving as a bioisosteric replacement for para-substituted phenyl rings, internal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has rapidly emerged as a critical structural unit in modern medicinal chemistry, primarily serving as a bioisosteric replacement for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3][4] Its rigid, three-dimensional structure offers a unique geometric profile that can maintain or improve biological activity while significantly enhancing physicochemical properties such as aqueous solubility, metabolic stability, and membrane permeability.[3][5][6] This guide provides a comprehensive overview of the strategic functionalization of the BCP core to generate derivatives tailored for specific biological targets. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-tested protocols for the synthesis of crucial BCP building blocks, and discuss case studies where BCP incorporation has led to superior drug candidates.

Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold

The over-reliance on aromatic structures in drug discovery has led to challenges associated with poor solubility and metabolic liabilities.[6] The concept of "escaping from flatland" by incorporating sp³-rich scaffolds has become a guiding principle for designing next-generation therapeutics with improved pharmacokinetic profiles.[7] Bicyclo[1.1.1]pentane, first synthesized in 1964, has become a particularly attractive non-classical bioisostere.[1] Its rigid framework and defined exit vectors allow it to mimic the spatial arrangement of para-substituted benzene rings while introducing favorable sp³ character.[1][6]

The seminal work by Pfizer in 2012, where the replacement of a phenyl ring with a BCP moiety in a γ-secretase inhibitor led to a compound with dramatically improved properties, ignited widespread interest in this scaffold.[3][6][8] Since then, the synthetic toolkit for accessing and functionalizing BCPs has expanded significantly, enabling their application across a diverse range of therapeutic areas.[1][9]

Strategic Advantages of BCP Incorporation

The decision to incorporate a BCP into a drug candidate is driven by a desire to overcome specific liabilities associated with more traditional scaffolds. The primary advantages include:

  • Enhanced Solubility: The replacement of a flat, hydrophobic phenyl ring with a three-dimensional, saturated BCP core generally leads to a significant increase in aqueous solubility.[1][5][6]

  • Improved Metabolic Stability: The C-H bonds on the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich C-H bonds of an aromatic ring.[5][6][10]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCPs can decrease non-specific binding to off-target proteins, potentially reducing toxicity.[5][6]

  • Novel Chemical Space and Intellectual Property: The unique structure of BCPs allows for the exploration of novel chemical space and provides opportunities for generating new intellectual property.[1][6]

PropertyPhenyl RingBicyclo[1.1.1]pentaneRationale for Improvement
Solubility Generally LowerGenerally HigherIncreased sp³ character and reduced crystal packing energy.[1][5]
Metabolic Stability Susceptible to oxidationMore ResistantStronger C-H bonds and lack of aromaticity.[5][6][10]
Lipophilicity (logP) HigherLowerSaturated hydrocarbon nature.[6]
Non-Specific Binding Higher tendencyLower tendencyReduced π-π stacking interactions.[6]
Synthetic Strategies for BCP Functionalization

The primary precursor for the synthesis of functionalized BCPs is [1.1.1]propellane, a highly strained molecule that readily undergoes radical addition reactions.[1] This reactivity is the cornerstone of most modern methods for introducing functionality at the bridgehead positions of the BCP core.

3.1. General Workflow for BCP Synthesis

The overall process for generating functionalized BCPs for biological screening typically follows the workflow outlined below.

BCP_Workflow cluster_0 Upstream Synthesis cluster_1 Core Functionalization cluster_2 Downstream Diversification Propellane [1.1.1]Propellane Synthesis Radical_Addition Radical Addition to Propellane Propellane->Radical_Addition Radical_Precursor Radical Precursor Generation (e.g., from Alkyl Halides) Radical_Precursor->Radical_Addition Functionalization Introduction of Functional Handles (e.g., -COOH, -NH2, Halides) Radical_Addition->Functionalization Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Coupling Final_Analog Final Biologically Active Analog Coupling->Final_Analog Photoredox_Catalysis cluster_0 Photocatalytic Cycle cluster_1 Copper Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited light (hv) Radical Alkyl Radical (R•) PC_excited->Radical SET PC_reduced PC- PC_excited->PC_reduced + e- Radical_Gen Radical Precursor (e.g., Alkyl Halide) BCP_Radical BCP Radical Radical->BCP_Radical + Propellane Cu_catalyst Cu(I) Catalyst Cu_BCP Cu(II)-BCP Complex BCP_Radical->Cu_BCP + Cu(I) Product Functionalized BCP (BCP-Nu) Cu_BCP->Product + Nu-H Reductive Elimination Nucleophile Nucleophile (Nu-H) (e.g., Amine) Product->Cu_catalyst - H+ Propellane [1.1.1]Propellane

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

Welcome to the technical support guide for the synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. DIBCP serves as a stable, crystalline precursor for introducing the bicyclo[1.1.1]pentane (BCP) motif, a highly sought-after bioisostere for para-substituted phenyl rings, internal alkynes, and t-butyl groups in modern drug discovery.[1][2][3]

This guide provides in-depth, field-proven insights into optimizing the synthesis yield, troubleshooting common experimental issues, and ensuring the reliable production of high-quality DIBCP.

Overall Synthesis Workflow

The synthesis of DIBCP is fundamentally a two-stage process: the preparation of a solution of the highly strained and reactive [1.1.1]propellane, followed by its immediate reaction with iodine to cleave the central charge-shift bond.[1]

cluster_0 Stage 1: [1.1.1]Propellane Generation cluster_1 Stage 2: DIBCP Synthesis & Purification A 1,1-Dibromo-2,2-bis (chloromethyl)cyclopropane B Reaction with MeLi in Diethyl Ether A->B C [1.1.1]Propellane Solution (Cryogenic Storage) B->C D Titration of Propellane Solution (Quality Control) C->D Use Immediately or After Titration E Controlled Addition of Iodine (I₂) D->E F Reaction Quench & Solvent Removal E->F G Purification (Recrystallization/Filtration) F->G H Pure 1,3-Diiodobicyclo[1.1.1]pentane (Crystalline Solid) G->H

Caption: General workflow for the synthesis of DIBCP.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind the synthesis of 1,3-Diiodobicyclo[1.1.1]pentane?

The synthesis hinges on the unique reactivity of [1.1.1]propellane. This molecule contains a highly strained "charge-shift" bond between the two bridgehead carbons.[1] This bond is susceptible to cleavage by radical species. The reaction with molecular iodine (I₂) proceeds via a radical mechanism where an iodine radical initially adds to the propellane cage, leading to the cleavage of the central C1-C3 bond and subsequent formation of the stable 1,3-diiodo-substituted BCP scaffold.[4]

Q2: Why is [1.1.1]propellane the required precursor? Can other BCP derivatives be used?

[1.1.1]Propellane is the most common and efficient precursor because the high strain energy of its central bond (estimated around 65 kcal/mol) provides a strong thermodynamic driving force for the ring-opening reaction.[5] While other methods exist to synthesize the BCP core, they often require pre-functionalized precursors and are less flexible.[1] The use of propellane allows for the direct and efficient installation of two functional handles (in this case, iodine atoms) at the bridgehead positions.

Q3: How stable is 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)? What are the recommended handling and storage procedures?

Unlike its volatile and unstable precursor, DIBCP is a bench-stable, crystalline solid that can be handled in air.[6][7][8] This stability makes it an excellent feedstock for the synthesis of other BCP derivatives.[9][10] However, it is prudent to exercise caution, as some reports suggest potential impact sensitivity, a consideration for related strained cage compounds.[6] For long-term storage, it should be kept in a well-sealed container in a cool, dry place, protected from light.

Q4: What is a realistic yield to expect for this synthesis?

The yield of DIBCP is critically dependent on the concentration and purity of the [1.1.1]propellane solution. With a freshly prepared and accurately titrated propellane solution, yields can be good to excellent. However, since propellane is prone to degradation and oligomerization, yields can vary significantly if the precursor solution has been stored for an extended period or handled improperly.[2] Continuous flow processes have been shown to produce DIBCP on a gram scale with reported yields around 50%.[11]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Category: Low or No Product Formation

Q: My reaction resulted in a very low yield or no DIBCP at all. What are the most probable causes?

This is the most common issue and can almost always be traced back to one of three areas: the propellane precursor, the reaction conditions, or the workup procedure.

Start Low/No DIBCP Yield Propellane Problem with [1.1.1]Propellane? Start->Propellane Conditions Problem with Reaction Conditions? Propellane->Conditions No Sol_Degraded Solution degraded. Prepare fresh or re-titrate. Propellane->Sol_Degraded Yes Sol_Inaccurate Concentration unknown. Titrate before use. Propellane->Sol_Inaccurate Yes Workup Problem with Workup/Purification? Conditions->Workup No Iodine_Issue Improper I₂ addition. Add slowly until color persists. Conditions->Iodine_Issue Yes Temp_Issue Temperature too high. Maintain low temperature. Conditions->Temp_Issue Yes Loss_Issue Product lost during workup. Review purification protocol. Workup->Loss_Issue Yes

Caption: Decision tree for troubleshooting low DIBCP yield.

Category: [1.1.1]Propellane Precursor Issues

Q: My [1.1.1]propellane solution is notoriously unstable. What are the best practices for its preparation and handling?

The practical isolation and storage of [1.1.1]propellane are indeed problematic.[6] It is typically prepared in situ and used immediately or stored for short periods as a dilute solution in an ethereal solvent (like diethyl ether) at cryogenic temperatures (-78 °C or colder).[6][8]

  • Causality: The instability arises from the immense ring strain, which makes propellane prone to polymerization and reactions with atmospheric components. Exposure to air, moisture, or elevated temperatures will rapidly degrade the material.

  • Best Practice:

    • Always handle the solution under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use syringe pumps or other air-free transfer techniques to avoid exposure to the atmosphere.[11]

    • Store solutions in sealed vessels at -78 °C or in a cryogenic freezer.

    • Crucially, always determine the concentration of the solution via titration before use, as degradation is inevitable.[2]

Q: How do I accurately determine the concentration of my [1.1.1]propellane solution?

Titration is essential for reproducibility and maximizing yield. A common and reliable method is to quench a known volume of the propellane solution with a reagent that reacts quantitatively and produces an easily analyzable product.

  • Iodine Titration: React a small, known volume (e.g., 1.0 mL) of the propellane solution with a solution of iodine in diethyl ether until the faint iodine color persists.[12] After removing the solvent, the mass of the resulting DIBCP can be used to back-calculate the molarity of the original propellane solution.

  • Thiophenol Titration: Alternatively, the propellane solution can be treated with thiophenol. The resulting bicyclo[1.1.1]pentyl phenyl sulfide can be quantified against an internal standard using ¹H NMR or GLC to determine the propellane concentration.[12]

Category: Reaction and Purification Issues

Q: I observe a persistent dark brown/purple color in my reaction mixture even after extended stirring. What does this indicate?

This indicates an excess of unreacted molecular iodine. While a slight excess is needed to ensure full conversion, a large, persistent excess can sometimes complicate purification.

  • Causality: The reaction between propellane and iodine is very fast. If the propellane has been consumed, any additional iodine will remain.

  • Solution: The recommended procedure is to add iodine portion-wise (as a solid or a solution) with vigorous stirring, stopping just as the dark color of iodine begins to persist.[12] If a large excess is present, it can be quenched by adding a small amount of a reducing agent like aqueous sodium thiosulfate solution during the workup phase.

Q: My crude product shows significant byproducts. How can I minimize their formation?

Byproduct formation is often linked to the reactivity of propellane with species other than iodine.

  • Oligomerization: This is the most common side reaction. It occurs when propellane molecules react with each other. This is favored if the concentration of iodine is too low or if the propellane solution is added to the iodine (inverse addition). Always add iodine to the propellane solution.

  • Solvent Reactivity: Ensure solvents are pure and dry. Protic impurities can react with the highly reactive intermediates.

  • Rearrangement: While less common under these conditions, the bicyclo[1.1.1]pentyl cation is unstable and can rearrange.[1] Ensuring a rapid reaction with iodine at low temperatures minimizes this possibility. One potential byproduct that has been observed is a cyclobutene structure resulting from a different ring-opening pathway.[13]

Q: What is the most effective method for purifying the final DIBCP product?

DIBCP is a crystalline solid, which simplifies its purification.[13]

  • Filtration & Washing: For many applications, simply concentrating the reaction mixture and washing the resulting solid with a cold, non-polar solvent like pentane or diethyl ether is sufficient to remove soluble impurities. The product can then be collected by vacuum filtration.[6]

  • Recrystallization: For higher purity, recrystallization is effective. A suitable solvent is a non-polar one like hexane. The crude DIBCP is dissolved in a minimal amount of hot hexane and allowed to cool slowly, yielding purified crystals.

  • Decolorization: If the final product retains a purple or brown tint from residual iodine, it can often be removed during recrystallization or by passing a solution of the product through a short plug of silica gel.

Key Experimental Protocols & Data

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale & Citation
Reagents
[1.1.1]Propellane Solution~0.1–0.2 M in Et₂OBalances reactivity with stability; concentration must be verified.[12]
Iodine (I₂)~1.0-1.1 equivalentsAdded until color persists to ensure full conversion without large excess.[12]
Conditions
Reaction Temperature0 °C to Room TemperatureThe reaction is exothermic but proceeds well at these temperatures.[11][12]
Addition MethodPortion-wise addition of I₂Prevents localized high concentrations and potential side reactions.[12]
Reaction Time< 30 minutesThe reaction is typically very rapid upon iodine addition.
Purification
MethodFiltration & Washing / RecrystallizationEffective for removing soluble impurities from the crystalline product.[6]
SolventPentane, Hexane, Diethyl EtherGood solvents for washing/recrystallization due to DIBCP's lower solubility in them when cold.
Expected Yield 40–70%Highly dependent on the quality and titrated concentration of the propellane solution.
Protocol 1: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane

(This protocol is adapted from established literature procedures.[6][12])

  • Preparation: In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add a freshly titrated solution of [1.1.1]propellane in diethyl ether. Cool the flask in an ice-water bath (0 °C).

  • Iodine Addition: While stirring vigorously, add solid iodine (I₂) in small portions. Alternatively, add a saturated solution of iodine in diethyl ether dropwise.

  • Endpoint Determination: Continue adding iodine until the dark purple/brown color of iodine faintly persists in the solution, indicating that all the propellane has been consumed.[12]

  • Reaction Completion: Allow the mixture to stir for an additional 15 minutes at 0 °C to ensure the reaction is complete.

  • Workup: Remove the solvent under reduced pressure (rotary evaporation). The crude product will be a crystalline or waxy solid.

  • Purification:

    • Method A (Washing): Triturate the crude solid with cold diethyl ether or pentane. Collect the solid product by vacuum filtration and wash with a small amount of additional cold solvent.[6]

    • Method B (Recrystallization): Dissolve the crude solid in a minimal amount of hot hexane. Allow the solution to cool to room temperature and then in a freezer to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified white to off-white crystalline solid under vacuum to obtain the final product.

Safety Note: Caution should be exercised when synthesizing and handling 1,3-diiodobicyclo[1.1.1]pentane due to its potential impact sensitivity.[6] Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • Bull, J. A., et al. (2021). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. Available at: [Link]

  • Michl, J., et al. [1.1.1]Propellane. Organic Syntheses. Available at: [Link]

  • Bull, J. A., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ResearchGate. Available at: [Link]

  • Baran, P. S., et al. (2021). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Organic Letters. Available at: [Link]

  • Bull, J. A., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ACS Publications. Available at: [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Bull, J. A., et al. (2022). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Loughborough University Research Repository. Available at: [Link]

  • Bull, J. A., et al. (2022). Supplementary information files for "Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts". Loughborough University. Available at: [Link]

  • Adcock, J. L., & Gakh, A. A. (1991). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[1.1.1]pentanes. A New Synthetic Route to Functionalized Bicycle[1.1.1]pentanes. The Journal of Organic Chemistry. Available at: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • Anderson, E. A., & Shire, B. R. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science. Available at: [Link]

  • Anderson, E. A., & Shire, B. R. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Challenges in the Nucleophilic Substitution of Di-tert-butylchlorophosphine (DIBCP)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the nucleophilic substitution of Di-tert-butylchlorophosphine (DIBCP). Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reactions effectively.

Introduction: The Challenge of Steric Hindrance

Di-tert-butylchlorophosphine (DIBCP) is a critical precursor for synthesizing bulky phosphine ligands, which are invaluable in metal-catalyzed cross-coupling reactions.[1] However, its synthetic utility is often hampered by a significant chemical challenge: extreme steric hindrance. The two bulky tert-butyl groups create a sterically congested environment around the phosphorus atom, dramatically reducing its susceptibility to nucleophilic attack.[1][2] This guide is designed to help you navigate this primary obstacle and achieve successful substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with DIBCP is incredibly slow or shows no conversion. What is the primary cause?

A1: The most common reason for low or no reactivity is the severe steric hindrance imposed by the two tert-butyl groups. This steric shield makes it difficult for even strong nucleophiles to approach the electrophilic phosphorus center. To overcome this, you must optimize your reaction conditions to favor the kinetically challenging substitution. This typically involves using highly reactive nucleophiles, elevated temperatures, and appropriate solvents.

Q2: How should I properly store and handle DIBCP?

A2: DIBCP is highly sensitive to air and moisture and is corrosive.[3][4] Improper handling is a frequent source of failed reactions. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place.[5] All transfers should be performed using syringe techniques under inert gas, and all solvents and glassware must be rigorously dried before use.[6] Reaction with water can liberate toxic and flammable gases.[3]

Q3: What types of nucleophiles are most effective for substitution on DIBCP?

A3: Success hinges on using strong, and preferably sterically unencumbered, nucleophiles. The most common and effective nucleophiles are organometallic reagents.[7]

  • Organolithium Reagents (RLi): Primary and secondary alkyl lithium reagents are highly effective due to their potent nucleophilicity.

  • Grignard Reagents (RMgX): These are also widely used for creating carbon-phosphorus bonds.[8]

  • Lithium Amides (LiNR₂) and Alkoxides (LiOR): These can be used to form P-N and P-O bonds, respectively, although their bulk can also be a limiting factor.

Q4: What is the best way to monitor the progress of my reaction?

A4: The most definitive method is ³¹P NMR spectroscopy . DIBCP has a characteristic chemical shift, and the formation of the new tertiary phosphine product will result in a new, distinct peak. This allows for direct observation of the conversion. If the starting materials and products are amenable, Thin Layer Chromatography (TLC) can also be used, but ³¹P NMR is the gold standard for phosphine chemistry.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low product yield is the most frequently reported issue. The following guide provides a systematic approach to diagnosing and resolving this problem.

Problem: My reaction shows no product formation, only unreacted starting material.

This scenario points to an issue with fundamental reactivity or reagent integrity.

  • Possible Cause 1: Inactive Nucleophile. Organometallic reagents can degrade if improperly prepared or handled.

    • Solution: Titrate your organolithium or Grignard reagent immediately before use to confirm its concentration. Ensure it was prepared from high-quality starting materials under strictly anhydrous conditions.

  • Possible Cause 2: Deactivated DIBCP. Contamination with water or air will hydrolyze or oxidize the chlorophosphine, rendering it inactive.

    • Solution: Use a fresh bottle of DIBCP or purify it by distillation before use. Always handle it under a robust inert atmosphere.[5]

  • Possible Cause 3: Insufficiently Forcing Conditions. The activation energy for the substitution is high due to sterics.

    • Solution: Gradually increase the reaction temperature. If the reaction is being run in a solvent like THF, consider switching to a higher-boiling solvent like dioxane or toluene to allow for higher temperatures. Refluxing may be necessary, but monitor for decomposition.

Problem: My reaction is messy, with multiple unidentified byproducts.

A complex reaction mixture suggests the occurrence of side reactions or decomposition.

  • Possible Cause 1: Reagent or Product Decomposition. Tertiary phosphines can be sensitive, and high temperatures can lead to degradation.

    • Solution: Attempt the reaction at a lower temperature for a longer period. While heat is often necessary, excessive temperatures can be detrimental.[6] Monitor the reaction by ³¹P NMR to identify the formation of phosphorus-containing byproducts.

  • Possible Cause 2: Side Reactions with Solvent. Ethereal solvents like THF can be deprotonated by very strong bases (like t-BuLi) at elevated temperatures, leading to side reactions.

    • Solution: Ensure the addition of the nucleophile is performed at a low temperature (e.g., -78 °C or 0 °C) before slowly warming the reaction.[9] If side reactions with the solvent are suspected, consider a non-reactive hydrocarbon solvent like heptane or toluene.

  • Possible Cause 3: Configurational Instability. Unprotected chlorophosphines can sometimes racemize or undergo inversion at the phosphorus center, which can be a concern in stereospecific syntheses.[7][10]

    • Solution: For stereospecific reactions, consider using a borane-protected chlorophosphine, which is configurationally more stable.[7][11] The substitution reaction can then be performed, followed by deprotection.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low-yield issues in DIBCP substitution reactions.

troubleshooting_workflow start Low or No Product Yield check_sm Analysis of Crude Reaction: Only Starting Material (SM) visible? start->check_sm reactivity_issue Potential Reactivity Issue check_sm->reactivity_issue  Yes   side_reaction_issue Potential Side Reaction / Decomposition Issue check_sm->side_reaction_issue  No (Complex Mixture)   sol_react_1 Increase Reaction Temperature reactivity_issue->sol_react_1 sol_react_2 Use Stronger / Less Hindered Nucleophile reactivity_issue->sol_react_2 sol_react_3 Verify Reagent Activity (e.g., Titrate RLi/RMgX) reactivity_issue->sol_react_3 sol_side_1 Ensure Strict Anhydrous / Inert Atmosphere Conditions side_reaction_issue->sol_side_1 sol_side_2 Lower Reaction Temperature (or add nucleophile at low T) side_reaction_issue->sol_side_2 sol_side_3 Change Solvent to a Less Reactive Alternative side_reaction_issue->sol_side_3

Caption: A decision-making workflow for troubleshooting low yields.

Key Reaction Parameters and Their Impact

The choice of reaction parameters is critical for success. The following table summarizes key considerations.

ParameterRecommendationRationale
Solvent Anhydrous polar aprotic solvents (e.g., THF, Diethyl Ether, Dioxane).These solvents effectively solvate the counter-ion of the organometallic nucleophile without strongly solvating the nucleophile itself, thus maximizing its reactivity.[12] Avoid protic solvents.
Temperature Start low during addition (-78 °C to 0 °C), then warm to reflux if necessary.Low-temperature addition prevents initial uncontrolled side reactions.[9] Warming or refluxing provides the necessary activation energy to overcome the high steric barrier.
Nucleophile Stoichiometry Use a slight excess (1.05-1.2 equivalents).This ensures that any minor degradation of the nucleophile or trace impurities in the reaction do not leave unreacted DIBCP.
Atmosphere Strictly inert (Argon or Nitrogen).DIBCP and many nucleophiles (especially RLi/RMgX) and products (tertiary phosphines) are sensitive to oxygen and moisture.[5]

Representative Experimental Protocol: Synthesis of Di-tert-butyl(phenyl)phosphine

This protocol provides a general methodology for the reaction of DIBCP with a Grignard reagent. Warning: This reaction should only be performed by trained personnel in a suitable laboratory with appropriate safety measures.

  • Glassware Preparation:

    • A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a rubber septum is oven-dried overnight and assembled hot under a stream of dry argon.

  • Reagent Preparation:

    • In the reaction flask, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine.

    • Through the septum, add anhydrous diethyl ether and a portion of bromobenzene (1.1 eq).

    • Once the Grignard reaction initiates (indicated by heat and color change), add the remaining bromobenzene dropwise to maintain a gentle reflux. After addition is complete, stir for 1 hour to ensure full formation of Phenylmagnesium bromide.

  • Reaction Execution:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In a separate, dry Schlenk flask, dissolve Di-tert-butylchlorophosphine (1.0 eq) in anhydrous diethyl ether.

    • Transfer the DIBCP solution to the Grignard solution dropwise via syringe over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction may require gentle heating (reflux) to proceed to completion. Monitor by ³¹P NMR.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by distillation under vacuum or by chromatography on silica gel (deactivated with a base like triethylamine) under an inert atmosphere.

Safety Precautions

Working with Di-tert-butylchlorophosphine and associated reagents requires strict adherence to safety protocols.

  • DIBCP: It is a corrosive material that can cause severe skin and eye burns.[3] It reacts with water to release toxic gas.[3] The toxicological properties are not fully investigated.[13]

  • Organometallic Reagents: Many are pyrophoric or highly reactive with water and air.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles. Ensure an appropriate fire extinguisher (e.g., Class D for metal fires) and a quench station are readily accessible.

References

  • Guram, A. S., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC - NIH. [Link]

  • LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]

  • Ye, J.-J., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. ACS Publications. [Link]

  • University of Johannesburg. (n.d.). Sterically hindered and unsymmetrical phosphines: synthetic and catalytic aspects. University of Johannesburg Repository. [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Library. [Link]

  • Gaumont, A.-C., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]

  • Gaumont, A.-C., et al. (2014). Preparation of phosphines through C–P bond formation - PMC - NIH. PMC - NIH. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. RSC Publishing. [Link]

  • Weller, A. S., et al. (2014). Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Syntheses. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]

  • Ereztech. (n.d.). Di-tert-butylchlorophosphine. Ereztech. [Link]

  • Oakwood Chemical. (n.d.). Di-tert-Butylchlorophosphine. Oakwood Chemical. [Link]

Sources

Troubleshooting

Stability of 1,3-Diiodobicyclo[1.1.1]pentane under different reaction conditions

Welcome to the comprehensive technical support guide for 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This resource is designed for researchers, medicinal chemists, and materials scientists who are incorporating the unique b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This resource is designed for researchers, medicinal chemists, and materials scientists who are incorporating the unique bicyclo[1.1.1]pentane (BCP) scaffold into their work. As a stable, crystalline solid, DIBCP serves as a key entry point to a diverse array of functionalized BCP derivatives, acting as a bioisostere for para-substituted benzene rings, t-butyl groups, and internal alkynes.[1][2][3][4][5]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and safe handling of DIBCP in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 1,3-diiodobicyclo[1.1.1]pentane in synthetic protocols.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Symptoms: You are attempting a nucleophilic substitution on DIBCP with a nitrogen-based nucleophile (e.g., pyridine, amine) and observe either unreacted starting material or a complex mixture of products with a low yield of the desired substituted BCP.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: While DIBCP is reactive, weakly nucleophilic reagents may not readily displace the iodide.

    • Solution: Consider using a more nucleophilic reagent or increasing the reaction temperature. However, be mindful of the thermal stability of DIBCP (see FAQ section). For pyridine derivatives, electron-donating groups on the ring can enhance nucleophilicity.[5][6]

  • Steric Hindrance: Bulky nucleophiles or substituents near the nitrogen atom in pyridines (e.g., 2,6-lutidine) can sterically hinder the reaction at the bridgehead carbon of DIBCP.[4]

    • Solution: If possible, select a less sterically encumbered nucleophile. If the bulky nucleophile is essential, prolonged reaction times or elevated temperatures may be necessary, but monitor for decomposition.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution: Polar aprotic solvents like acetonitrile or DMF are often effective for these types of substitutions. Protic solvents may solvate the nucleophile, reducing its reactivity.

  • Competitive Elimination/Rearrangement: Under certain conditions, particularly with strong, non-nucleophilic bases, elimination or rearrangement pathways may compete with substitution.

    • Solution: Ensure your reaction conditions favor substitution. For simple substitutions with neutral nucleophiles like pyridine, this is less of a concern.

Issue 2: Unexpected Formation of [1.1.1]Propellane

Symptoms: When reacting DIBCP with organometallic reagents such as Grignard reagents (e.g., PhMgBr) or organolithiums (e.g., MeLi), you isolate products derived from [1.1.1]propellane trapping rather than the expected cross-coupled product.

Possible Cause & Solution:

  • Reductive Elimination Mechanism: Strong nucleophiles with reducing character, like Grignard and organolithium reagents, can induce a reductive elimination from DIBCP to form the highly reactive [1.1.1]propellane in situ.[1] This propellane can then be trapped by other reagents in the mixture or polymerize.

    • Solution A (For Cross-Coupling): To achieve direct cross-coupling, transition-metal catalysis is typically required. Iron-catalyzed Kumada couplings with aryl Grignard reagents or nickel-mediated Negishi couplings are effective methods to form 1,3-diaryl-BCPs.[7]

    • Solution B (For Propellane Generation): If the in situ generation of [1.1.1]propellane is desired for subsequent reactions, this reactivity can be exploited. The reaction of DIBCP with reagents like phenylmagnesium bromide is a known method for generating [1.1.1]propellane without needing to handle the isolated, unstable propellane itself.

Decision Workflow for DIBCP Reactions with Organometallics:

Caption: Decision workflow for reacting DIBCP with organometallics.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 1,3-diiodobicyclo[1.1.1]pentane?

A1: Proper storage is crucial for maintaining the integrity of DIBCP. It is recommended to store the compound in a freezer at temperatures under -20°C.[8][9] The container should be tightly sealed to protect it from moisture and stored in a dark place to prevent light-induced degradation.[8][9]

Q2: Is 1,3-diiodobicyclo[1.1.1]pentane hazardous?

A2: Yes, appropriate safety precautions should be taken. DIBCP is classified as a potentially hazardous chemical.[10] It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[8] There is also a potential for impact sensitivity, so mechanical shock should be avoided.[5][6] Always handle DIBCP in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What is the thermal stability of DIBCP?

A3: DIBCP is a crystalline solid and is significantly more stable than its precursor, [1.1.1]propellane.[1][3][5] However, it can decompose if heated above its melting point (approximately 147-148 °C with decomposition).[10] While many reactions can be gently heated, prolonged exposure to high temperatures should be avoided to prevent degradation.

Q4: Can I use DIBCP in photoredox catalysis?

A4: The C-I bonds in DIBCP are susceptible to radical cleavage, making it a potentially suitable substrate for photoredox-mediated reactions. Photolysis of DIBCP has been observed to initiate reactions.[11] Researchers have successfully used BCP derivatives in photoredox Minisci processes, indicating the compatibility of the BCP core with these conditions.[12] However, specific conditions for DIBCP itself would need to be optimized for the desired transformation.

Q5: Why is DIBCP considered a useful building block?

A5: DIBCP is a valuable building block because it provides a stable, easy-to-handle entry point to the highly strained and synthetically important bicyclo[1.1.1]pentane system.[1][3][7] The BCP scaffold is a proven bioisostere for common chemical motifs in drug discovery, offering a way to introduce three-dimensionality into molecules.[13][14] The two C-I bonds can be sequentially or simultaneously functionalized through a variety of reactions, including nucleophilic substitutions and cross-couplings, allowing for the synthesis of diverse 1,3-disubstituted BCPs.[7]

Data Summary & Protocols

Table 1: Stability and Storage of 1,3-Diiodobicyclo[1.1.1]pentane
ParameterRecommendation / ObservationCitation(s)
Physical Form Crystalline solid[1][3][5]
Storage Temp. Store in freezer, under -20°C[8][9]
Storage Cond. Keep in a dark place, sealed in dry conditions[8][9]
Thermal Stability Decomposes around its melting point (147-148 °C)[10]
Light Sensitivity Store in the dark; photolysis can induce reactions[8][11]
Handling Potential impact sensitivity; avoid mechanical shock[5][6]
Experimental Protocol: Synthesis of a Bicyclo[1.1.1]pentylpyridinium Salt

This protocol describes a general procedure for the nucleophilic substitution of DIBCP with pyridine, adapted from literature procedures.[5][6]

Materials:

  • 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

  • Pyridine (or substituted pyridine)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask or oven-dried round-bottom flask with a stir bar

  • Nitrogen or Argon supply

  • Syringes and needles

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-diiodobicyclo[1.1.1]pentane (1.0 eq).

  • Solvent Addition: Add anhydrous acetone via syringe to dissolve the DIBCP.

  • Nucleophile Addition: Add pyridine (5.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. A precipitate of the pyridinium salt product will often form over time. Reactions are typically complete within 16-24 hours.

  • Product Isolation:

    • Once the reaction is complete, filter the resulting precipitate.

    • Wash the solid with a small amount of cold acetone, followed by anhydrous diethyl ether to remove any unreacted starting materials. .

    • Dry the resulting solid under vacuum to yield the pure bicyclo[1.1.1]pentylpyridinium salt.

Reaction Scheme:

Caption: General scheme for pyridinium salt formation from DIBCP.

References

  • Adcock, J. L., & Gakh, A. A. (1992). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[1.1.1]pentanes. A New Synthetic Route to Functionalized Bicyclo[1.1.1]pentane Derivatives. The Journal of Organic Chemistry, 57(23), 6206–6211. Available at: [Link]

  • Monroe, H. J. C., Bello, D. J., Duff, B. J., Elsegood, M. R. J., Watanabe, K., Pritchard, G. J., & Kimber, M. C. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Sitte, E., Twamley, B., Grover, N., & Senge, M. O. (n.d.). Investigation of the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under “click” conditions. American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Available at: [Link]

  • Loughborough University Research Repository. (2025). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Available at: [Link]

  • Stepan, A. F., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Journal of Medicinal Chemistry, 61(23), 10143–10173.
  • Monroe, H. J. C., Bello, D. J., Duff, B. J., Elsegood, M. R. J., Watanabe, K., Pritchard, G. J., & Kimber, M. C. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. Available at: [Link]

  • ResearchGate. (2025). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. Available at: [Link]

  • University College Dublin. (2021). A continuous flow process for the generation of [1.1.1]propellane. Available at: [Link]

  • CP Lab Safety. 1, 3-diiodobicyclo[1.1.1]pentane, min 97%, 1 gram. Available at: [Link]

  • Google Patents. (1995). US5405550A - Compounds and methods based on [1.1.1]propellane.
  • JACS Au. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Available at: [Link]

  • ACS Publications. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. Available at: [Link]

  • LookChem. Cas 105542-98-1,1,3-Diiodobicyclo[1.1.1]Pentane. Available at: [Link]

  • ACS Publications. (1992). Nucleophilic substitution in 1-substituted 3-iodobicyclo[1.1.1]pentanes. A new synthetic route to functionalized bicyclo[1.1.1]pentane derivatives. Available at: [Link]

  • University of Southampton Research Repository. (n.d.). Thesis: Development of Novel Methodologies for the Synthesis of Bicyclo[1.1.1]pentane Derivatives. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. Available at: [Link]

  • Trinity College Dublin. (n.d.). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane. Available at: [Link]

  • PubChem. 1,3-Diiodobicyclo(1.1.1)pentane. Available at: [Link]

  • ACS Catalysis. (2021). Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) and its Derivatives

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1,3-diiodobicyclo[1.1...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) and its derivatives. As a stable, crystalline solid, DIBCP serves as a crucial and versatile feedstock for synthesizing a wide array of BCP-containing compounds, acting as a bioisosteric replacement for motifs like alkynes and 1,4-disubstituted aryl rings.[1][2][3]

However, the unique physicochemical properties of the rigid BCP cage can present purification challenges. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your compounds.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of DIBCP and its derivatives in a direct question-and-answer format.

Q1: How do I remove the persistent yellow or brownish color from my crude 1,3-diiodobicyclo[1.1.1]pentane after synthesis?

Answer:

The characteristic yellow-to-brown discoloration in crude DIBCP is almost always due to residual iodine (I₂) from its synthesis via the iodination of [1.1.1]propellane.[4][5] Removing this is a critical first step before any further purification or subsequent reactions.

Causality: The synthesis involves quenching a solution of [1.1.1]propellane with an excess of iodine to ensure complete conversion. The unreacted iodine remains in the reaction mixture. Standard solvent evaporation will concentrate this iodine, leading to a colored, impure solid.

Recommended Protocol: Quench and Wash

  • Dissolution: Dissolve the crude, colored DIBCP in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Thiosulfate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] Continue washing until the organic layer becomes colorless. The thiosulfate solution will reduce the elemental iodine (I₂, colored) to iodide ions (I⁻, colorless), which are soluble in the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water and any remaining inorganic salts from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid should be an off-white or colorless solid, now ready for further purification if needed.

Q2: My final product, a nucleophilic substitution derivative of DIBCP, is contaminated with unreacted starting material. How can I separate them?

Answer:

This is a common scenario, particularly when driving reactions to completion is challenging or requires a delicate balance of equivalents. The choice of purification method depends on the polarity difference between your desired product and the starting DIBCP. DIBCP is a relatively nonpolar, neutral molecule.

Causality: Nucleophilic substitution reactions on DIBCP can be slow or may not proceed to 100% completion, leaving unreacted starting material in the crude mixture.[1]

Strategy 1: Flash Column Chromatography (Most Common)

Flash chromatography is highly effective for this separation. DIBCP, being nonpolar, will elute much faster than most of its more polar derivatives (e.g., amines, amides, esters, salts).

Compound Class Typical Eluent System (Hexanes/EtOAc) Rationale
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) 100% Hexanes or 99:1 Hexanes/EtOAcElutes very early (High Rf).
BCP Esters/Ketones 95:5 to 80:20 Hexanes/EtOAcModerate polarity allows for good separation.[6]
BCP Alcohols/Amines 70:30 to 50:50 Hexanes/EtOAcIncreased polarity requires a richer eluent.
BCP Carboxylic Acids 50:50 Hexanes/EtOAc + 1% Acetic AcidAcid modifier prevents streaking on the silica gel.[7]

Experimental Protocol: Flash Chromatography

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of DCM or the chromatography eluent. For less soluble samples, pre-adsorb the material onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with your chosen starting eluent (e.g., 100% hexanes).

  • Loading & Elution: Load the sample and begin elution. DIBCP will come off the column in the initial, nonpolar fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar desired product.[8]

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Strategy 2: Recrystallization or Trituration

If there is a significant difference in solubility between DIBCP and your product, recrystallization or trituration can be a simple and scalable alternative. For example, many pyridinium salts derived from DIBCP are solids that are insoluble in ethers, while DIBCP is soluble.

  • Trituration: Suspend the crude solid in a solvent where DIBCP is soluble but your product is not (e.g., cold diethyl ether or pentane).[1][3] Stir vigorously, then filter to collect your purified, insoluble product, leaving the DIBCP in the filtrate.

Q3: I'm struggling to purify a highly polar bicyclo[1.1.1]pentyl salt (e.g., pyridinium, quinolinium) synthesized from DIBCP. What are the best practices?

Answer:

Purifying these salts can be problematic due to their high polarity, low solubility in common organic solvents, and potential for contamination with excess nucleophiles used in the synthesis.[1] Standard silica gel chromatography is often not ideal.

Causality: The formation of a charged quaternary ammonium salt dramatically increases polarity compared to the neutral DIBCP precursor. These salts often crash out of the reaction solvent but can trap starting materials or byproducts.

Recommended Purification Workflow for BCP Salts

G crude Crude Reaction Mixture (Product Salt, Excess Nucleophile, DIBCP) triturate Step 1: Trituration (e.g., with Diethyl Ether) crude->triturate filter Step 2: Filtration triturate->filter solid Collected Solid (Enriched Product Salt) filter->solid Insoluble filtrate Filtrate (Excess Nucleophile, DIBCP) filter->filtrate Soluble recrystallize Step 3: Recrystallization (e.g., from Acetone, Acetonitrile, or Alcohol/Ether) solid->recrystallize pure Pure Crystalline Product recrystallize->pure

Caption: Workflow for the purification of polar BCP salts.

Step-by-Step Protocol:

  • Initial Isolation (Trituration): After the reaction is complete (often run in a solvent like acetone), add a less polar solvent in which the salt is insoluble, such as diethyl ether.[3] This will cause the desired salt to precipitate while keeping the less polar impurities (like unreacted DIBCP and excess pyridine/quinoline) in solution.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with the trituration solvent (e.g., diethyl ether) to remove surface impurities.

  • Recrystallization: This is the most critical step for achieving high purity. The choice of solvent is key.

    • Good single solvents can be acetone or acetonitrile.

    • A solvent/anti-solvent system is often effective. Dissolve the salt in a minimal amount of a polar solvent (e.g., methanol, ethanol) and then slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. Allow the solution to cool slowly to form high-purity crystals.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose purification method for crude 1,3-diiodobicyclo[1.1.1]pentane after synthesis and workup?

Answer:

For general-purpose purification to obtain high-purity DIBCP suitable for sensitive downstream reactions, a two-step process of flash chromatography followed by recrystallization is recommended.

  • Primary Purification (Chromatography): A quick filtration through a short plug of silica gel using 100% hexanes or pentane as the eluent is highly effective at removing baseline impurities and any residual polar contaminants.[9] This step ensures that the material going into recrystallization is already of moderate-to-high purity.

  • Final Purification (Recrystallization): Low-temperature recrystallization from pentane is an excellent method to obtain DIBCP as a pure, white crystalline solid.[4] Dissolve the material from the silica plug in a minimal amount of warm pentane, then cool slowly (e.g., to -20 °C) to induce crystallization.

Q2: Can sublimation be used to purify 1,3-diiodobicyclo[1.1.1]pentane?

Answer:

Yes, sublimation is a viable and excellent method for purifying DIBCP, especially for obtaining material of very high analytical purity.

Causality: DIBCP is a crystalline solid with sufficient vapor pressure to sublime under reduced pressure and gentle heating. Sublimation is particularly effective at removing non-volatile impurities (e.g., inorganic salts, baseline material from chromatography) and trace amounts of solvent. While direct literature for DIBCP sublimation is sparse, the technique is well-documented for other functionalized BCPs and cage compounds.[9]

General Sublimation Parameters:

  • Pressure: High vacuum (< 0.5 mmHg) is recommended.

  • Temperature: Gently heat the crude solid. The exact temperature will depend on your vacuum level but should be well below the melting point to avoid melting the material. Start with gentle warming (e.g., 40-50 °C) and adjust as needed.

  • Apparatus: Use a standard sublimation apparatus with a cold finger to collect the purified, sublimed crystals.

Q3: How should I store purified 1,3-diiodobicyclo[1.1.1]pentane?

Answer:

Although DIBCP is considered a bench-stable crystalline solid, proper storage is crucial to maintain its purity over time.[1][3] Some sources note a potential for impact sensitivity, so careful handling is advised.[1][10]

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator (2-8 °C).[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against potential long-term degradation from air or moisture.

  • Light: Keep in an amber vial or a container protected from light to prevent any possibility of photo-induced degradation.

Q4: What is the best way to choose a purification strategy for a novel DIBCP derivative?

Answer:

Choosing the right strategy requires analyzing the physicochemical properties of your target compound and the likely impurities. The following decision tree provides a logical framework for this process.

G start Crude Product Mixture q1 Is the product a highly polar salt? start->q1 triturate Trituration / Recrystallization q1->triturate Yes q2 Is the product thermally stable and volatile? q1->q2 No (Neutral Compound) sublime Sublimation q2->sublime Yes q3 Is there a significant polarity difference from impurities? q2->q3 No chromatography Flash Column Chromatography q3->chromatography Yes recrystallize Recrystallization q3->recrystallize No

Caption: Decision tree for selecting a purification method for DIBCP derivatives.

References

  • Burgess, L. E., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • Szeimies, G., et al. (1998). [1.1.1]Propellane. Organic Syntheses, Coll. Vol. 10, p.86 (1998); Vol. 75, p.1 (1998). [Link]

  • Mykhailiuk, P. K., et al. (2018). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]

  • Donnelly, K., & Baumann, M. (2021). Supporting Information for A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives. Royal Society of Chemistry. [Link]

  • Michl, J., & Kaszynski, P. (1995). Compounds and methods based on [1.1.1]propellane.
  • ResearchGate. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF. [Link]

  • ChemRxiv. (2021). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. [Link]

  • Loughborough University Institutional Repository. (2025). Supplementary information files for "Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts". [Link]

  • JACS Au. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • Adcock, J. L., & Gupte, A. A. (1990). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l]pentanes. The Journal of Organic Chemistry. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • National Center for Biotechnology Information. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

  • National Center for Biotechnology Information. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. [Link]

  • Císařová, I. (2021). Inkluzní komplexy [1.1.1]propellanu. Masaryk University Faculty of Science. [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-Diiodobicyclo[1.1.1]pentane (diiodo-BCP)

A Guide for Researchers on Mitigating Impact Sensitivity in Experimental Applications Welcome to the technical support center for 1,3-Diiodobicyclo[1.1.1]pentane (diiodo-BCP). As a Senior Application Scientist, my goal i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Impact Sensitivity in Experimental Applications

Welcome to the technical support center for 1,3-Diiodobicyclo[1.1.1]pentane (diiodo-BCP). As a Senior Application Scientist, my goal is to provide you with the necessary insights and protocols to handle this valuable but energetic compound safely and effectively. Diiodo-BCP is a cornerstone reagent for accessing the bicyclo[1.1.1]pentane (BCP) scaffold, a crucial bioisostere in modern drug discovery.[1][2][3][4][5] However, its utility is coupled with a known sensitivity to impact and thermal stress.[1][6] This guide is designed to address the specific challenges you may face, moving beyond standard safety data to offer practical, field-proven advice.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and handling of diiodo-BCP.

Q1: What is 1,3-Diiodobicyclo[1.1.1]pentane and why is it considered a sensitive compound?

A1: 1,3-Diiodobicyclo[1.1.1]pentane (diiodo-BCP) is a stable, crystalline solid used as a key precursor for synthesizing BCP derivatives.[1][2][7] The BCP motif is highly sought after in medicinal chemistry as a bioisostere for groups like para-substituted benzene rings, internal alkynes, or tert-butyl groups, often improving a drug candidate's metabolic stability and solubility.[3][5][7]

The compound's sensitivity stems from two primary structural features:

  • High Ring Strain: The bicyclo[1.1.1]pentane core is a highly strained cage-like structure. This stored potential energy can be released upon decomposition.

  • Weak Carbon-Iodine Bonds: The C-I bonds are relatively weak and susceptible to cleavage. Iodo-substituted cage compounds, in general, have been found to be more impact-sensitive than their non-iodinated counterparts.[6] The combination of a strained core with relatively labile leaving groups makes the molecule susceptible to decomposition when subjected to external energy, such as mechanical impact or friction.

Q2: What does "impact sensitivity" mean in a laboratory context?

A2: Impact sensitivity refers to the propensity of a substance to decompose or explode upon sudden application of mechanical energy, such as being struck, dropped, or subjected to friction. For diiodo-BCP, this does not necessarily imply a high-order explosion, but rather a rapid, exothermic decomposition that can release gas and heat unexpectedly. This is a critical safety concern, as routine laboratory operations like scraping a solid from a flask or grinding it with a spatula could potentially provide sufficient energy to initiate a reaction.

Q3: What are the primary hazards I should be aware of when working with diiodo-BCP?

A3: The main hazard is rapid, uncontrolled decomposition. This can manifest as:

  • Gas Evolution: A sudden release of gas can pressurize a sealed or semi-sealed vessel, leading to a rupture.

  • Exothermic Reaction: The decomposition releases heat, which can accelerate the reaction rate and potentially ignite flammable solvents in the vicinity.

  • Sample Loss and Contamination: An uncontrolled reaction will lead to the loss of valuable material and compromise the integrity of the experiment.

It is crucial to differentiate this from thermal instability. While related, diiodo-BCP has a lower thermal sensitivity compared to some other strained molecules like certain cubane derivatives, but its impact sensitivity requires specific handling protocols.[1]

Q4: Are there less sensitive alternatives to diiodo-BCP for generating the BCP scaffold?

A4: Diiodo-BCP is valued because it is a bench-stable solid, making it more convenient to handle than its precursor, the highly unstable and cryogenically stored [1.1.1]propellane.[1][2][7][8] While other BCP reagents exist, diiodo-BCP remains a common and practical starting material. The key is not to avoid it, but to understand its properties and mitigate the risks through proper technique. The protocols in this guide are designed to allow for its safe and effective use.

Troubleshooting Guide: Experimental Scenarios

This section provides direct answers to specific problems you might encounter during your experiments, with a focus on the scientific rationale behind each recommendation.

Scenario 1: Weighing and Transferring Solid Diiodo-BCP
  • Problem: "I need to weigh out solid diiodo-BCP for my reaction. I'm concerned that scraping the solid from the bottle could be hazardous."

  • Probable Cause: The primary risk here is the application of friction and pressure from a hard spatula against the crystalline solid, which can create localized energetic hotspots.

  • Recommended Solution & Scientific Rationale:

    • Use Appropriate Tools: NEVER use a metal spatula. Opt for spatulas made of softer materials like plastic, Teflon, or wood. This minimizes the risk of generating frictional heat and high-pressure points.

    • Avoid Grinding or Scraping: Do not scrape forcefully or grind the material against the side of the container. Instead, gently scoop or pour the solid onto weighing paper. If the material is compacted, gently cleave a small portion rather than trying to crush it.

    • Work on a Small Scale: Whenever possible, work with the smallest quantity of material required for the experiment.[9] This inherently limits the energy that could be released in an incident.

    • Work in a Designated Area: Always handle the solid inside a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10][11][12]

Scenario 2: Unexpected Reaction Behavior (Discoloration, Gas Evolution)
  • Problem: "During my reaction, I observed a rapid color change to dark brown/purple and saw bubbles forming immediately after adding solid diiodo-BCP."

  • Probable Cause: This indicates a potential decomposition. The color may be due to the formation of iodine (I₂). This can be caused by:

    • Localized Hotspots: Adding the solid directly to a reaction mixture can create areas of high concentration and insufficient heat dissipation as it dissolves.

    • Mechanical Stress from Stirring: A large, heavy stir bar or very high stirring speeds can cause the solid crystals to be crushed against the glass, initiating decomposition.

  • Recommended Solution & Scientific Rationale:

    • Pre-dissolve the Reagent: Before adding it to the main reaction vessel, dissolve the weighed diiodo-BCP in a small amount of a compatible, inert solvent in a separate flask. This solution can then be transferred via cannula or syringe.

      • Rationale: Dissolving the solid eliminates the risks associated with mechanical stress on the crystals. The solvent also acts as a heat sink, helping to absorb and dissipate any energy released, thus preventing a runaway reaction.

    • Ensure Efficient Stirring: Maintain smooth, efficient stirring—not violent—to ensure good heat transfer throughout the reaction mixture.

    • Control Addition Rate: Add the diiodo-BCP solution dropwise or in small portions to the reaction mixture, especially if the reaction is exothermic. This allows for better temperature control.

Scenario 3: Scaling Up a Reaction
  • Problem: "My small-scale test reaction worked perfectly. Now I need to scale it up 50-fold. What are the new risks?"

  • Probable Cause: The risk profile of a reaction changes significantly upon scale-up. The primary issue is heat transfer. As the volume of a reaction increases, the surface-area-to-volume ratio decreases. This means the reaction generates heat in its entire volume (a cubic function) but can only dissipate it through its surface (a square function), making it much harder to cool.

  • Recommended Solution & Scientific Rationale:

    • Perform a Safety Review: Before any significant scale-up, a thorough safety assessment is mandatory. Do not proceed without understanding the thermal hazards.

    • Portion-wise Addition: Never add the entire quantity of diiodo-BCP at once. Add it in small portions, allowing the temperature to stabilize between additions.

    • Use Adequate Cooling: Ensure your cooling bath (e.g., ice-water, cryo-cooler) has sufficient capacity to handle the total potential heat output of the reaction. Monitor the internal reaction temperature with a thermocouple.

    • Consider a Flow Chemistry Setup: For larger scales, converting the process to a continuous flow system is a highly recommended engineering control.

      • Rationale: Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling.[13] They also minimize the amount of energetic material present at any given moment, significantly reducing the severity of any potential incident.

Data & Protocols

Table 1: Summary of Safe Handling Practices for Diiodo-BCP
Guideline CategoryDoDon't
Personal Protective Equipment (PPE) Wear safety glasses/goggles, a lab coat, and appropriate gloves at all times.[10][11]Handle the compound without adequate eye protection.
Handling Solids Use plastic, Teflon, or wood spatulas. Gently scoop or pour the solid.Use metal spatulas. Scrape, grind, or crush the solid.
Reaction Setup Pre-dissolve the solid in a suitable solvent before addition. Ensure efficient, smooth stirring.Add the solid directly to the reaction mixture, especially on a larger scale. Use excessive stirring speeds.
Storage Store in a cool, dry, dark place away from heat and sources of ignition or shock.[10][12]Store on high shelves or in areas with heavy traffic where the container could be dropped.
Scale-Up Perform a thorough thermal safety assessment. Add reagent in portions and monitor temperature.Assume a reaction that is safe on a small scale will be safe on a large scale.
Disposal Dispose of waste according to institutional hazardous waste guidelines.[12]Pour any waste down the drain.
Protocol: Safe Weighing and Transfer of Solid Diiodo-BCP for Reaction
  • Preparation: In a certified chemical fume hood, prepare your workspace. Ensure all necessary equipment (weigh boat, plastic spatula, flasks, solvent, syringe/cannula) is readily available. Put on all required PPE.

  • Weighing: Carefully open the diiodo-BCP container. Using a plastic spatula, gently scoop the desired amount of the crystalline solid onto a weigh boat. Avoid any scraping motions against the container walls.

  • Dissolution: Transfer the weighed solid into a clean, dry flask appropriately sized for the volume of solvent to be used. Add a suitable, inert solvent (e.g., THF, DCM, as dictated by your reaction) and gently swirl or stir until the solid is fully dissolved.

  • Transfer: If transferring to another reaction vessel, use a syringe or a cannula to slowly add the diiodo-BCP solution to the reaction mixture. Monitor for any signs of reaction (temperature change, color change, gas evolution) during the addition.

  • Cleaning: Rinse the plastic spatula and any glassware that came into contact with the solid diiodo-BCP with a small amount of solvent and treat the rinsing as hazardous waste.

Visualizations

Diagram 1: Molecular Structure of 1,3-Diiodobicyclo[1.1.1]pentane

SafeWorkflow cluster_prep Preparation Phase cluster_handling Solid Handling cluster_reaction Reaction Phase A Review MSDS & Safety Protocols B Wear Full PPE (Goggles, Lab Coat, Gloves) A->B C Work in Fume Hood B->C D Weigh Solid (Use Plastic Spatula) C->D E Pre-dissolve in Inert Solvent D->E F Add Solution Dropwise to Reaction Vessel E->F G Monitor Temperature & Visual Cues F->G H Maintain Smooth Stirring G->H I Reaction Complete? H->I J Safe Quenching & Workup I->J Yes K EMERGENCY (Uncontrolled Exotherm) I->K No

Caption: Decision workflow for safely handling diiodo-BCP from prep to reaction.

References

  • Vertex AI Search. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • Theenvirotimes. (2021, May 5). Handling reagents and chemicals (Good Laboratory Practices).
  • LookChem. (n.d.). Cas 105542-98-1, 1,3-Diiodobicyclo[1.1.1]Pentane.
  • Lab Pro. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions.
  • ACS Publications. (2025, May 27). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry.
  • ResearchGate. (2025, September 18). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF.
  • ResearchGate. (n.d.). (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP)....
  • Loughborough University Research Repository. (2025, September 10). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts.
  • K. Donnelly, M. Baumann. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Chem. Commun., 57, 2871–2874.
  • Loughborough University. (2025, February 17). Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications.
  • ResearchGate. (n.d.). Cubanes, [1.1.1]propellane (270), and 1,3-diiodobicyclo[1.1.1] pentane (272) as fundamental molecule examples.
  • ACS Publications. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors.
  • ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres.

Sources

Optimization

Technical Support Center: Synthesis of Bicyclo[1.1.1]pentanes (BCPs) from 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

For Researchers, Scientists, and Drug Development Professionals Introduction Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as valuable bioisosteres for para-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as valuable bioisosteres for para-substituted phenyl rings, internal alkynes, and tertiary butyl groups.[1] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and membrane permeability.[2][3] While the synthesis of BCPs has traditionally relied on the use of the highly strained and unstable [1.1.1]propellane, the bench-stable crystalline solid 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) offers a more practical and accessible entry point to a wide array of functionalized BCPs.[4][5]

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of BCPs from DIBCP. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the successful and efficient synthesis of your target BCP derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for synthesizing BCPs from DIBCP?

The most common and effective method for synthesizing BCPs from DIBCP is through nucleophilic substitution .[4][6][7] In this reaction, one or both of the iodo groups on the BCP core are displaced by a nucleophile. This approach has been successfully employed to introduce a variety of functionalities, including pyridinium, quinolinium, isoquinolinium, and pyrazolium salts.[4]

Q2: I am observing a significant amount of my DIBCP starting material in the final product. What could be the issue?

Unreacted DIBCP is a common impurity and its presence can be attributed to several factors:

  • Insufficient Nucleophile: Many published procedures utilize a large excess of the nucleophile (often 5 equivalents or more) to drive the reaction to completion.[4] Ensure you are using an adequate stoichiometric excess of your nucleophile.

  • Low Reaction Temperature or Short Reaction Time: While many reactions with DIBCP proceed at room temperature, some nucleophiles may require elevated temperatures or longer reaction times to achieve full conversion. Monitor your reaction by a suitable technique (TLC, LC-MS, or NMR) to determine the optimal reaction time.

  • Poor Nucleophilicity: Sterically hindered or electronically poor nucleophiles may exhibit lower reactivity towards DIBCP. In such cases, more forcing conditions (e.g., higher temperature, longer reaction time, use of a more polar solvent) may be necessary.

  • Poor Solubility: Ensure that both DIBCP and your nucleophile are adequately dissolved in the chosen solvent. Poor solubility can significantly hinder reaction rates.

Q3: My reaction with an organometallic reagent (e.g., Grignard or organolithium) is not giving the expected substitution product. What is happening?

A significant and well-documented alternative reaction pathway occurs when DIBCP is treated with strong organometallic nucleophiles like Grignard reagents or organolithiums. Instead of nucleophilic substitution, these reagents can induce a reductive process, leading to the regeneration of [1.1.1]propellane . This is a crucial consideration when planning your synthetic route.

Q4: I have isolated a byproduct with a different bicyclic core. What could it be?

Under certain conditions, particularly with specific nucleophiles and reaction conditions, the bicyclo[1.1.1]pentane core can undergo rearrangement to form bicyclo[1.1.0]butane (BCB) derivatives.[5] This rearrangement has been observed when iodo-BCPs react with certain amine and thiol nucleophiles.[5] The formation of this byproduct is highly dependent on the solvent and temperature, with DMSO at 80 °C being noted in one study to favor this rearrangement.[5]

Q5: How can I purify my BCP product from the excess nucleophile?

The use of a large excess of nucleophile often complicates purification.[4] Here are some strategies to address this:

  • Trituration: For the synthesis of BCP salts, simple trituration with a suitable solvent can often effectively remove the excess nucleophile and other soluble impurities, leaving the desired salt as a solid.[6]

  • Recrystallization: If trituration is insufficient, recrystallization can be a powerful technique for obtaining highly pure crystalline BCP derivatives.[6]

  • Column Chromatography: For non-salt BCP products, silica gel column chromatography is a standard purification method. Careful selection of the eluent system is crucial for separating the product from unreacted starting materials and byproducts.

  • Acid-Base Extraction: If your product and the excess nucleophile have different acid-base properties, a liquid-liquid extraction workup can be an effective preliminary purification step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of DIBCP Inadequate amount of nucleophile.Increase the equivalents of the nucleophile (e.g., to 5-10 eq.).
Low reaction temperature or insufficient reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress.
Poor nucleophilicity of the reacting partner.Consider using a more reactive nucleophile, a more polar solvent, or catalytic additives if applicable.
Poor solubility of reactants.Select a solvent in which both DIBCP and the nucleophile are soluble. Gentle heating may improve solubility.
Formation of [1.1.1]propellane Use of strong organometallic nucleophiles (e.g., Grignard, R-Li).Avoid these reagents if direct substitution is desired. This pathway can be exploited if [1.1.1]propellane is the target.
Formation of Bicyclo[1.1.0]butane (BCB) Byproduct Rearrangement of the BCP core.Carefully control the reaction temperature and solvent. Avoid conditions known to promote this rearrangement (e.g., high temperatures in DMSO with certain nucleophiles).[5]
Presence of Monosubstituted Intermediate (1-iodo-3-R-BCP) Incomplete reaction for disubstitution.Increase the equivalents of the nucleophile and/or prolong the reaction time.
Difficult Purification from Excess Nucleophile Large excess of nucleophile used in the reaction.Optimize the stoichiometry to use the minimum necessary excess of the nucleophile. For BCP salts, attempt purification by trituration or recrystallization.[4][6] For neutral compounds, utilize column chromatography with an optimized eluent system.
Product Degradation Instability of the bicyclo[1.1.1]pentyl cation intermediate.While generally stable enough for these reactions, highly forcing conditions could potentially lead to ring-opening or other rearrangements.[2][8] Employ the mildest effective reaction conditions.

Reaction Pathways and Byproduct Formation

The following diagrams illustrate the desired nucleophilic substitution pathway and key side reactions.

DIBCP DIBCP (1,3-Diiodobicyclo[1.1.1]pentane) Intermediate Monosubstituted Intermediate (1-Iodo-3-Nu-BCP) DIBCP->Intermediate + Nu: Propellane [1.1.1]Propellane DIBCP->Propellane + Organometallic Reagent BCB Bicyclo[1.1.0]butane Derivative DIBCP->BCB + Rearrangement Conditions Nuc Nucleophile (Nu:) Product Disubstituted Product (1,3-Di-Nu-BCP) Intermediate->Product + Nu: Organometallic Grignard / R-Li Rearrangement_Conditions Specific Nucleophiles + Heat/Solvent cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup1 Add DIBCP to a flame-dried flask setup2 Establish inert atmosphere setup1->setup2 reaction1 Add anhydrous solvent setup2->reaction1 reaction2 Add nucleophile (5-10 eq) reaction1->reaction2 reaction3 Stir at RT and monitor reaction reaction2->reaction3 workup1 Isolate crude product (filtration or concentration) reaction3->workup1 workup2 Purify by trituration or recrystallization workup1->workup2 analysis1 Dry the product workup2->analysis1 analysis2 Characterize (NMR, MS, etc.) analysis1->analysis2

Caption: Experimental workflow for the synthesis of BCPs from DIBCP.

References

  • Monroe, H., Elsegood, M., Teat, S., Pritchard, G., & Kimber, M. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]

  • Monroe, H., Elsegood, M., Teat, S., Pritchard, G., & Kimber, M. (2025). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Loughborough University Research Repository. [Link]

  • Wiberg, K. B., & McMurdie, N. (1994). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society. [Link]

  • Chen, X., et al. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents. PMC. [Link]

  • Denmark, S. E. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group. [Link]

  • Smith, M. W., et al. (2025). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Smith, M. W., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. PubMed. [Link]

  • Smith, M. W., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Adcock, J. L., & Luo, H. (1996). SYNTHESIS OF BIUDGEHEAD-SUBSTTTUTED BICYCLO[1.1.1]PENTANES. A REVIEW. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • Jäger, C. M., & Vrana, O. (2022). Investigation of the Reactivity of 1-Azido-3- Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. [Link]

  • Kaszynski, P., & Michl, J. (1988). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l. The Journal of Organic Chemistry. [Link]

  • Stepan, A. F., et al. (2013). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Schreyer, M., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. [Link]

  • Monroe, H., et al. (2025). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts. Loughborough University Research Repository. [Link]

  • Tuttee Academy. (2022). IBDP Chemistry: Nucleophilic Substitution. [Link]

  • Chen, X. (2022). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Scientific Update. [Link]

  • Wang, Y., et al. (2022). Dynamics of nucleophilic substitution on ambident nucleophiles CN− and iodomethane: insights into the competition mechanism with neutral isomeric products. RSC Publishing. [Link]

  • Lear, M. J., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. [Link]

  • Organic Chemistry Tutor. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube. [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. King Saud University. [Link]

  • University of Southampton. (n.d.). University of Southampton Research Repository. [Link]440597/1/Thesis_Ana_Belen_Garcia_Vazquez.pdf)

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Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with DIBCP

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing cross-coupling reactions using (2,6-diisobutyl-4-methoxyphenyl)dicyclohexylphosphine (DIBCP)....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing cross-coupling reactions using (2,6-diisobutyl-4-methoxyphenyl)dicyclohexylphosphine (DIBCP). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your research. DIBCP is a sterically demanding, electron-rich phosphine ligand, a class of ligands known for enhancing catalytic activity in challenging transformations.[1][2] This guide is structured to address common issues encountered in the lab, helping you to refine your reaction conditions for optimal success.

Understanding DIBCP's Role

The effectiveness of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is profoundly influenced by the choice of phosphine ligand.[3][4][5] Ligands like DIBCP, which are both bulky and electron-rich, serve several critical functions within the catalytic cycle:

  • Promote Oxidative Addition: The high electron density on the phosphorus atom increases the electron density at the palladium center, which facilitates the crucial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[6][7]

  • Facilitate Reductive Elimination: The steric bulk of the diisobutylphenyl and cyclohexyl groups promotes the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[8][9]

  • Stabilize the Active Catalyst: These ligands stabilize the catalytically active monoligated Pd(0) species, which is often the most reactive intermediate in the catalytic cycle.[1][7]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The advice provided is based on established mechanistic principles and practical laboratory experience.

FAQ 1: My reaction has stalled or shows very low conversion. What are the primary causes and how can I fix it?

Low or no conversion is one of the most common issues in cross-coupling reactions and can stem from several factors. A systematic approach is the best way to diagnose the problem.[10][11]

Potential Causes & Solutions:

  • Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂).[11] Modern, well-defined precatalysts that already incorporate a bulky phosphine ligand often provide more consistent results by ensuring clean and quantitative generation of the active catalyst.[1][12]

    • Action: If using a simple Pd(II) salt, consider switching to a commercially available precatalyst. Alternatively, a pre-activation step, where the Pd(II) source and DIBCP are stirred with the base before adding the substrates, can be beneficial.[11][12]

  • Poor Reagent Quality or Purity: The integrity of your reagents is paramount. Boronic acids, in particular, are susceptible to degradation (protodeboronation) upon storage, and solvents must be anhydrous and free of oxygen.[10][13][14]

    • Action: Use freshly acquired or purified reagents. Ensure solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[10][15] All manipulations should be performed under a positive pressure of inert gas using Schlenk techniques or within a glovebox.[12][16]

  • Suboptimal Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific.[17][18][19] An inappropriate base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).[11][20] Poor solubility of any of the reaction components can also halt the reaction.[14]

    • Action: Conduct a systematic screening of bases and solvents. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9][21] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common choices.[11] Aprotic polar solvents like dioxane, toluene, or THF are good starting points.[3][22]

Troubleshooting Workflow for Low Conversion

The following flowchart provides a logical sequence for diagnosing a stalled reaction.

start Low or No Conversion Observed reagents 1. Verify Reagent Purity & Inert Atmosphere (Fresh Substrates, Degassed Solvents) start->reagents Start Here catalyst 2. Evaluate Catalyst Activation (Use Precatalyst or Pre-activation Step) reagents->catalyst Reagents OK? screen 3. Screen Reaction Parameters (Base, Solvent, Temperature) catalyst->screen Catalyst System OK? success Reaction Optimized screen->success Conditions Optimized?

Caption: A step-by-step decision tree for troubleshooting low-yield cross-coupling reactions.

FAQ 2: I'm observing significant side products, such as homocoupling or hydrodehalogenation. How can I minimize these?

Side reactions reduce the yield of your desired product and complicate purification. Understanding their origin is key to suppression.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[10][17]

    • Solution: Ensure the reaction is rigorously deoxygenated. Purging all reagents and the reaction vessel with an inert gas is critical.[10][23] Using a slight excess of the aryl halide relative to the boronic acid can also disfavor this pathway.[10]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. The hydride source can be the solvent, base, or other additives.[11][15]

    • Solution: Avoid alcohol solvents or amine bases if hydrodehalogenation is a problem.[15] Using a well-defined precatalyst can sometimes minimize this side reaction by preventing the formation of undesired palladium-hydride species.

  • Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source, often water, before it can participate in the catalytic cycle.[14]

    • Solution: If this is an issue, especially with sensitive boronic acids, consider using anhydrous conditions with a base like K₃PO₄.[9] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent this decomposition pathway.[13]

FAQ 3: How do I select the optimal parameters (Base, Solvent, Temperature) when using DIBCP?

While there is no universal set of conditions, a systematic screening approach based on the nature of your substrates is the most effective strategy.[13]

Parameter Screening Recommendations

ParameterRecommended Starting Points & Rationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Precatalyst .[1][9] These are reliable sources of Pd(0). Precatalysts are often preferred for their stability and ease of use, providing a 1:1 ligand-to-palladium ratio.[1]
Pd/Ligand Ratio 1:1.2 to 1:2 . An excess of the phosphine ligand is often used to ensure catalyst stability, though a 1:1 ratio is ideal in many modern precatalyst systems.[3][11]
Base Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃.[21] Buchwald-Hartwig: NaOtBu, KOtBu, LHMDS.[11] The base strength must be matched to the pKa of the nucleophile and the stability of functional groups on the substrates.
Solvent Toluene, Dioxane, THF, CPME .[17][22] These aprotic solvents are generally effective. For Suzuki couplings, a small amount of water is often required to facilitate the action of inorganic bases.[10][17]
Temperature 80-120 °C .[3][11] Start at a moderate temperature (e.g., 100 °C) and adjust as needed. Higher temperatures can sometimes overcome activation barriers but may also increase side product formation.

Experimental Protocols

The following is a general, adaptable protocol for a Suzuki-Miyaura coupling reaction. It should be optimized for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 1. Add Solids (Aryl Halide, Boronic Acid, Base) to a flame-dried flask. prep2 2. Inert Atmosphere (Evacuate/backfill with Ar/N₂ 3x) prep1->prep2 react1 3. Add Catalyst/Ligand (e.g., Pd₂(dba)₃ + DIBCP) prep2->react1 react2 4. Add Degassed Solvent (e.g., Toluene/H₂O) react1->react2 react3 5. Heat & Stir (e.g., 100 °C, monitor by TLC/LCMS) react2->react3 workup1 6. Cool & Dilute (Add Ethyl Acetate) react3->workup1 workup2 7. Wash & Dry (H₂O, Brine, Na₂SO₄) workup1->workup2 workup3 8. Purify (Column Chromatography) workup2->workup3

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Vessel Preparation: To a flame- or oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Establish Inert Atmosphere: Seal the vessel with a septum and purge thoroughly by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[10]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and DIBCP (2.4-4.8 mol%). If using an air-stable precatalyst, it can be added in step 1.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.[10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[24]

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired product.[3]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Chemistry Lectures. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Barrios-Landeros, F., et al. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Kelly, C. G., et al. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Lebrasse, F., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands.
  • Kim, S.-T., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Wikipedia.
  • C. J. A. Daley & R. A. L. G. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Sci-Hub. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Sci-Hub.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Ciana, C. L., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]

  • Kattamuri, P. V., et al. (2016). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
  • C. J. O'Connor, et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • BenchChem. (2025).
  • D. A. Thomas, et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Fleckenstein, C. A., et al. (2008). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application.
  • D. G. G. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Sigma-Aldrich.
  • BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem.
  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. Reddit.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2,6-Dichloro-4-phenylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Catalyst Loading Recommendations for DCYPB (XPhos) in Cross-Coupling Reactions. BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • J. G. de Vries. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

Sources

Optimization

Bicyclo[1.1.1]pentane Derivatives: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) Chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) Chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into the unique challenges of isolating and purifying BCP derivatives. These highly strained, three-dimensional scaffolds are increasingly vital as benzene bioisosteres in medicinal chemistry, but their unique physical properties demand specialized handling.[1][2][3][4][5] This guide moves beyond simple protocols to explain the why behind each step, ensuring your success with these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the isolation and purification of BCP derivatives in a question-and-answer format.

Q1: My final yield is significantly lower than expected after the workup. Where could my product be going?

This is a classic issue when working with BCPs. The primary culprits are often the inherent volatility of the BCP core and mechanical losses during transfers.

Answer:

Low-molecular-weight BCP derivatives can be surprisingly volatile or prone to sublimation, leading to significant product loss during standard laboratory procedures like concentration by rotary evaporation.

Troubleshooting Steps:

  • Avoid High Vacuum & Heat: Never use high heat on the rotary evaporator. Concentrate your solutions at or below room temperature. Use a diaphragm pump with controlled vacuum instead of a high-vacuum oil pump. For very volatile compounds, consider forgoing rotary evaporation entirely.

  • Use a Cold Trap: Always ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recover any volatilized product. It's not uncommon to find a significant amount of your pure compound in the trap.

  • Backfill with Inert Gas: After concentration, slowly backfill the flask with an inert gas like nitrogen or argon. This prevents atmospheric moisture from condensing in your cold flask and minimizes the "sucking" effect that can carry fine powders or volatile liquids into the vacuum line.

  • Gravimetric vs. NMR Yield: Compare your isolated yield to a quantitative NMR (qNMR) yield of the crude reaction mixture.[6] This will tell you if the issue is with the reaction itself or the purification process. Use a stable internal standard like 1,3,5-trimethoxybenzene.[6] If the qNMR yield is high, the problem is definitely in your isolation procedure.

Q2: I'm struggling with purifying my BCP derivative using column chromatography. The fractions are impure, or I can't recover my compound from the column.

Answer:

Chromatography of BCPs can be challenging due to their often non-polar nature and volatility. Co-elution with non-polar byproducts is common, and product can be lost from the silica surface upon drying.

Troubleshooting Steps:

  • Solvent System Selection: BCPs are predominantly non-polar. Start with highly non-polar eluent systems like pure pentane or hexane and gradually increase the polarity. A typical starting point is 100% hexane, moving towards a small percentage of diethyl ether or ethyl acetate.[7]

  • "Wet" vs. "Dry" Column Loading: For volatile compounds, a "wet" loading technique is often superior. Dissolve your crude material in a minimal amount of a non-polar solvent (like hexane) and load it directly onto the column. Avoid dry-loading on silica gel, as you can lose a significant amount of product to evaporation under vacuum.

  • Analyze Fractions Immediately: Do not let your collected fractions sit open to the air. Cap them immediately. When analyzing by TLC, spot quickly and develop immediately. For highly volatile compounds, TLC analysis can be misleading as the compound may evaporate from the plate. GC-MS is a more reliable tool for analyzing fractions.

  • Column Flushing: If you suspect your product is stuck to the silica, you can try flushing the column with a more polar solvent system after your initial elution. However, be aware that this may also wash out more polar impurities.

  • Alternative Purification Methods: If chromatography fails, consider other methods. Many solid BCP derivatives can be purified beautifully by low-temperature recrystallization or sublimation.[8][9]

Workflow for Selecting a BCP Purification Method

The following diagram outlines a decision-making process for choosing the most appropriate purification strategy for your BCP derivative.

BCP_Purification_Workflow start Crude BCP Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallize Attempt Low-Temperature Recrystallization (e.g., from Pentane) is_solid->recrystallize Yes distillation Distillation under Reduced Pressure (Careful Temp Control!) is_liquid->distillation Yes chromatography Silica Gel Chromatography (Non-polar eluent) is_liquid->chromatography No/Impure recrystallize->chromatography Fails success Pure Product recrystallize->success Success sublimation Consider Sublimation sublimation->success Success failure Still Impure sublimation->failure Fails distillation->chromatography Fails/Decomposes distillation->success Success chromatography->success Success chromatography->failure Fails failure->sublimation If Solid prep_hplc Preparative HPLC (Reverse or Normal Phase) failure->prep_hplc prep_hplc->success Success

Caption: Decision tree for BCP derivative purification.

Q3: My BCP derivative is a solid, but it seems to disappear from the flask over time, even when sealed. What's happening?

Answer:

You are likely observing sublimation. BCPs, with their rigid, symmetrical, and cage-like structures, can have surprisingly high vapor pressures for their molecular weight, allowing them to transition directly from a solid to a gas.

Troubleshooting & Storage:

  • Low-Temperature Storage: The most effective solution is to store your purified solid BCP derivatives in a freezer, preferably at -20°C or below.[1][2] This significantly reduces the vapor pressure and minimizes sublimation.

  • Secure Sealing: Ensure your vials are sealed tightly with high-quality caps and consider wrapping the cap junction with Parafilm for an extra barrier.

  • Avoid Headspace: If possible, use a vial that is appropriately sized for your amount of material to minimize the headspace into which the solid can sublime.

  • Purification via Sublimation: You can turn this "problem" into a purification technique. If your impurities are non-volatile, sublimation under a gentle vacuum can be an excellent, solvent-free method to obtain ultra-pure material.

Q4: The synthesis of my BCP starts from [1.1.1]propellane. I'm concerned about its stability and handling. What are the best practices?

Answer:

Your concern is well-founded. [1.1.1]Propellane is a highly strained and reactive molecule that requires careful handling. It is not typically isolated as a neat substance but is prepared and used as a solution.[10][11]

Best Practices for Handling [1.1.1]Propellane:

  • Always Use in Solution: Propellane is typically generated in situ or co-distilled with an ethereal solvent like diethyl ether.[6] Never attempt to concentrate a propellane solution to neatness, as it can polymerize with explosive force.

  • Low-Temperature Storage: Propellane solutions in diethyl ether can be stored for several weeks in a freezer at -40°C.[1][2] It is crucial to titrate the solution before each use to determine its exact concentration, as it can degrade over time.

  • Titration is Key: The concentration of propellane solutions can be determined by reacting a known volume with a slight excess of thiophenol and analyzing the product ratio by ¹H NMR.[1][2][8]

  • Inert Atmosphere: All manipulations involving propellane must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[12] Oxygen can initiate radical polymerization.[1][2]

  • Consider Flow Chemistry: For scalability and safety, consider a continuous-flow synthesis of propellane that is directly coupled with the subsequent functionalization step. This avoids the need to isolate and store the reactive intermediate.[1][11]

Data Summary Table

The following table summarizes common purification methods used for BCP derivatives based on literature examples.

Compound TypePurification MethodKey ConsiderationsSolvent/ConditionsReference(s)
Solid, Crystalline BCPs Low-Temperature RecrystallizationExcellent for removing amorphous or soluble impurities. Minimizes product loss for volatile solids.Pentane, Hexane, or mixtures with Ether/MeOtBu. Typically at -20°C to -78°C.[1][2][7][8][9][13]
Volatile Liquid BCPs Distillation (Reduced Pressure)Requires careful control of temperature to prevent decomposition of the strained ring system.Vacuum levels of 0.4 mm Hg or higher. Bath temperatures should be kept as low as possible.[8][9][14]
Non-polar BCPs (General) Silica Gel ChromatographyCan be effective but risk of loss due to volatility. Use non-polar eluents.Hexane/Pentane with a gradient of Diethyl Ether or Ethyl Acetate.[7][15][16]
BCP Carboxylic Acids Acid/Base Extraction & RecrystallizationStandard method for acidic products. Final product often purified by recrystallization.Extraction with aq. base (e.g., NaOH, NaHCO₃), acidification, then extraction with organic solvent.[1][2][17]
Propellane Precursor Co-distillation with SolventNever isolate neat. The product is distilled along with the reaction solvent away from non-volatile salts.Co-distilled with diethyl ether under house vacuum into a cold receiving flask (-78°C).[6]

Experimental Protocol Example: Low-Temperature Recrystallization

This protocol provides a detailed methodology for a common and effective purification technique for solid BCP derivatives.

Objective: To purify a solid, moderately non-polar BCP derivative from soluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent in which your BCP derivative is sparingly soluble at low temperatures but readily soluble at room temperature or slightly above. Pentane and hexane are excellent first choices.

  • Dissolution: In a clean flask, dissolve the crude BCP solid in the minimum amount of the chosen solvent at room temperature. Gentle warming (e.g., with your hand) can be used, but avoid excessive heat.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the warm solution into a clean, scratch-free recrystallization flask.

  • Cooling: Place the flask in a freezer or an appropriate cooling bath.

    • -20°C Freezer: Good for initial attempts.

    • -78°C Bath (Dry Ice/Acetone): Often required for more soluble or lower-melting BCPs.

  • Crystal Formation: Allow the solution to stand undisturbed for several hours to overnight. Slow cooling generally yields larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, isolate the crystals by cold filtration.

    • Pre-cool your filtration apparatus (Büchner or Hirsch funnel) and a small amount of fresh, clean solvent in the freezer.

    • Quickly filter the cold slurry and wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a gentle stream of inert gas (nitrogen or argon) or in a desiccator under reduced pressure without heating. Due to the risk of sublimation, do not leave the product under high vacuum for an extended period.

References

  • Organic Syntheses. [1.1.1]Propellane. Available from: [Link]

  • Wikipedia. [1.1.1]Propellane. Available from: [Link]

  • Donnelly, K., & Baumann, M. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Synfacts. Available from: [Link]

  • Caputo, D. F. J., et al. (n.d.). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. University of Oxford. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available from: [Link]

  • Google Patents. (n.d.). Compounds and methods based on [1.1.1]propellane.
  • Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H-NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13) in CDCl3. Available from: [Link]

  • Chen, B., et al. (n.d.). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. PMC. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. Available from: [Link]

  • Shire, B. R., & Anderson, E. A. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available from: [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available from: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2020). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. Available from: [Link]

  • Bull, J. A., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters. Available from: [Link]

  • CCS Chemistry. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. Available from: [Link]

  • Qin, T., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available from: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Available from: [Link]

  • Davies, H. M. L., et al. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Measom, N. D., et al. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. PMC. Available from: [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A 4 Analogues. Available from: [Link]

  • Chemspace. (2018). Bicyclo[1.1.1]pentane derivatives. Available from: [Link]

  • ChemRxiv. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Bicyclo[1.1.1]pentane (BCP)-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP)-containing compounds. This guide provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP)-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments. BCPs are increasingly used as bioisosteres for phenyl rings to improve physicochemical properties, but their unique three-dimensional structure can present solubility hurdles.[1][2][3][4][5][6][7][8] This resource is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the solubility of BCP-containing compounds.

Q1: I've replaced a phenyl ring in my parent compound with a BCP moiety. Should I expect an increase or decrease in aqueous solubility?

A1: In many cases, replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP can lead to a significant improvement in aqueous solubility.[1][9][10][11][12] This is attributed to the BCP's three-dimensional, saturated nature, which disrupts the planar stacking and crystalline packing that can occur with aromatic rings, thereby reducing the crystal lattice energy.[10][12] However, this is not a universal rule, and the overall impact on solubility depends on the specific molecular context, including other functional groups present. For compounds that remain neutral at physiological pH, the solubility increase is often more pronounced.[1]

Q2: My BCP-containing compound shows poor solubility in aqueous buffers. What are the likely causes?

A2: Poor aqueous solubility of BCP compounds can stem from several factors:

  • High Lipophilicity: While BCPs are generally less lipophilic than a phenyl ring, the overall lipophilicity of your molecule, as measured by logP or logD, might still be too high.[2][9]

  • Strong Intermolecular Interactions: Despite the disruption of π-stacking, other intermolecular forces like hydrogen bonding or van der Waals interactions in the solid state can lead to low solubility.

  • "Brick Dust" Problem: The compound may have a very stable crystal lattice, making it difficult for solvent molecules to break it apart. This is often referred to as the "brick dust" problem, where the compound is highly crystalline and insoluble.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, this can suppress solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility measures the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[13][14][15] It's a high-throughput method often used in early drug discovery for screening.[13][15][16]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[13][15][17] This measurement requires longer incubation times to reach equilibrium and is crucial for lead optimization and formulation development.[13][15]

For initial screening and troubleshooting, kinetic solubility is often sufficient. However, for a more definitive understanding of your compound's solubility, especially during later stages of development, thermodynamic solubility should be determined.[13][15][16]

Q4: Can fluorination of the BCP core affect solubility?

A4: Yes, fluorination can impact solubility. Replacing a hydrogen atom on the BCP core with fluorine can slightly decrease lipophilicity.[18] However, gem-difluorination on the BCP core has been shown to slightly reduce water solubility compared to the non-fluorinated BCP analogue, although it was still significantly more soluble than the corresponding benzene-containing compound.[9] The effect of fluorination on solubility is complex and can be influenced by changes in acidity/basicity and crystal packing.[9][18]

Part 2: Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common solubility issues with your BCP-containing compounds.

Troubleshooting Workflow for Poor Aqueous Solubility

This workflow will guide you through a systematic process to identify the cause of poor solubility and select an appropriate enhancement strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Strategy Selection Start Compound with Poor Solubility Measure_Sol Measure Kinetic & Thermodynamic Solubility (See Protocol 1) Start->Measure_Sol Analyze_Props Analyze Physicochemical Properties (logP, pKa, m.p.) Measure_Sol->Analyze_Props Is_Kinetically_Limited Is Kinetic Solubility >> Thermodynamic Solubility? Analyze_Props->Is_Kinetically_Limited Is_Highly_Lipophilic Is logP > 3? Is_Kinetically_Limited->Is_Highly_Lipophilic No Dissolution_Rate_Issue Dissolution Rate Limited (Amorphous Formulations, Particle Size Reduction) Is_Kinetically_Limited->Dissolution_Rate_Issue Yes Is_High_MP Is Melting Point High? Is_Highly_Lipophilic->Is_High_MP No Solubility_Limited Thermodynamically Limited (Structural Modification, Formulation Strategies) Is_Highly_Lipophilic->Solubility_Limited Yes Crystal_Lattice_Issue Crystal Lattice Energy Issue (Prodrugs, Co-crystals, Solid Dispersions) Is_High_MP->Crystal_Lattice_Issue Yes End Optimized Solubility Dissolution_Rate_Issue->End Solubility_Limited->End Crystal_Lattice_Issue->End

Caption: A workflow for troubleshooting poor solubility.

Issue 1: My BCP compound precipitates out of solution during my in vitro assay.

This is a common problem, often related to kinetic solubility limits being exceeded when a DMSO stock is diluted into an aqueous buffer.

Troubleshooting Steps:

  • Determine the Kinetic Solubility Limit: Use Protocol 1 to determine the kinetic solubility of your compound in the specific assay buffer you are using.

  • Lower the Final Compound Concentration: Ensure the final concentration in your assay is well below the measured kinetic solubility limit. A good rule of thumb is to stay at or below 80% of the kinetic solubility.

  • Reduce the Percentage of DMSO: High concentrations of DMSO can initially dissolve the compound, but as it's diluted, the compound may crash out. Try to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%.

  • Consider a Co-solvent System: If reducing the DMSO concentration is not feasible, consider using a co-solvent system.[][20][21][22] See Protocol 2 for guidance on screening co-solvents.

  • Pre-warm the Assay Buffer: Sometimes, warming the buffer slightly before adding the compound can help maintain solubility.

Issue 2: The solubility of my BCP compound is too low for in vivo studies.

For in vivo studies, especially oral dosing, achieving adequate solubility is critical for bioavailability.[23][24]

Troubleshooting Steps:

  • Structural Modification (If feasible):

    • Introduce Ionizable Groups: Adding a basic amine or an acidic carboxylic acid can allow for salt formation, which often dramatically increases solubility.[25]

    • Add Polar Functional Groups: Incorporating polar groups like hydroxyls or amides can increase hydrophilicity.

    • Prodrug Approach: A soluble promoiety can be attached to the parent drug, which is then cleaved in vivo to release the active compound.[24]

  • Formulation Strategies:

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[23][26] These formulations form fine emulsions upon contact with aqueous fluids in the gut, keeping the drug in solution.[26]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.[27][28]

    • Nanotechnology: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.[24][26][29][30][31][32][33] This can be achieved through techniques like nanosuspensions.[23][31][33]

    • Cyclodextrin Complexation: Encapsulating the BCP compound within a cyclodextrin molecule can increase its aqueous solubility.[25][27][34]

Data Presentation: Comparing Solubility Enhancement Strategies

The following table illustrates the potential impact of different strategies on the solubility of a hypothetical BCP-containing compound.

StrategyParent CompoundStructural Mod. (Amine)Co-solvent (20% PEG 400)Nanosuspension
Kinetic Solubility (µM) 10500150>1000
Thermodynamic Solubility (µM) 225080150
LogD (pH 7.4) 3.52.13.53.5
Primary Mechanism N/AIncreased ionizationReduced solvent polarityIncreased surface area

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for key solubility experiments.

Protocol 1: Determination of Kinetic and Thermodynamic Aqueous Solubility via the Shake-Flask Method

This protocol is adapted from standard industry practices and allows for the determination of both kinetic and thermodynamic solubility.[13][17]

Materials:

  • BCP-containing compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or UV-Vis spectrophotometer

  • 2 mL glass vials with screw caps

  • Shaking incubator

  • Centrifuge

Methodology for Kinetic Solubility: [13][15][16]

  • Prepare a 10 mM stock solution of the BCP compound in DMSO.

  • Add 20 µL of the 10 mM stock solution to 980 µL of PBS (pH 7.4) in a glass vial to achieve a final theoretical concentration of 200 µM with 2% DMSO.

  • Seal the vials and place them in a shaking incubator at 25°C for 2 hours.

  • After incubation, centrifuge the samples at 14,000 rpm for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Methodology for Thermodynamic Solubility: [13][15][17]

  • Add an excess amount of the solid BCP compound (enough to ensure a saturated solution) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Seal the vials and place them in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of solid material. If none is present, add more compound and continue shaking.

  • Centrifuge the samples at 14,000 rpm for 15 minutes.

  • Collect the supernatant and analyze the concentration using a calibrated HPLC or UV-Vis method.

Protocol 2: Screening Co-solvents for Solubility Enhancement

This protocol helps identify an effective co-solvent system to improve the solubility of your BCP compound.[20][21][35]

Materials:

  • BCP-containing compound (solid)

  • Deionized water

  • Co-solvents to screen (e.g., ethanol, propylene glycol, PEG 400, glycerin)[][20]

  • Vials, shaking incubator, and analytical equipment as in Protocol 1.

Methodology:

  • Prepare a series of co-solvent-water mixtures by volume (e.g., 10%, 20%, 30%, 40%, 50% of each co-solvent in water).[35]

  • Add an excess amount of the solid BCP compound to a known volume (e.g., 2 mL) of each co-solvent mixture in separate vials.

  • Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant for each co-solvent mixture.

  • Plot the solubility of the BCP compound as a function of the co-solvent concentration to identify the most effective system.

References

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (n.d.). PubMed Central. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (n.d.). National Institutes of Health. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]

  • Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. (n.d.). ChemRxiv. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (n.d.). Semantic Scholar. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). PubMed Central. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (n.d.). MDPI. [Link]

  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Scifiniti Publishing. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (n.d.). Thieme E-Books & E-Journals. [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology. (2025, April 7). Pharmaceutical Technology. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). Semantic Scholar. [Link]

  • (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. (2020, June 16). ResearchGate. [Link]

  • A Nanocrystal Technology: to Enhance Solubility of Poorly Water Soluble Drugs. (2017, January 18). [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au. [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. (n.d.). Request PDF. [Link]

  • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2025, November 4). ResearchGate. [Link]

  • Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (n.d.). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. (n.d.). [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (n.d.). [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. (n.d.). NIH. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. [Link]

  • Propellane-free access to bicyclo[1.1.1]pentanes - PMC. (2026, January 12). PubMed Central - NIH. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (n.d.). ChemRxiv. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023, June 27). Cambridge Open Engage. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

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Optimization

Strategies to avoid the formation of [1.1.1]propellane during substitution reactions

A Guide for Researchers on Navigating the Reactivity of [1.1.1]Propellane and Alternative Strategies Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Navigating the Reactivity of [1.1.1]Propellane and Alternative Strategies

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are working with or wish to incorporate the bicyclo[1.1.1]pentane (BCP) motif into their molecules.

The synthesis of BCPs often involves the highly strained and reactive intermediate, [1.1.1]propellane. A common misconception is that propellane is an unwanted byproduct to be avoided during a substitution reaction. In reality, [1.1.1]propellane is a critical synthetic precursor, intentionally generated to be consumed in the reaction. The primary challenge is not avoiding its formation, but rather controlling its high reactivity and managing its difficult handling characteristics.

This guide provides in-depth, troubleshooting-focused answers to address the common issues encountered when using [1.1.1]propellane and details alternative, propellane-free pathways to access the valuable BCP scaffold.

Frequently Asked Questions (FAQs): Understanding [1.1.1]Propellane

Q1: What is [1.1.1]propellane, and why is it considered a "problematic" reagent?

A: [1.1.1]Propellane is the smallest member of the propellane family, with a molecular formula of C₅H₆. Its structure features three cyclopropane rings fused at a central carbon-carbon bond.[1] This arrangement results in an inverted tetrahedral geometry at the bridgehead carbons and confers approximately 105 kcal/mol of strain energy, making it one of the most strained small molecules known.[1]

The "problem" with [1.1.1]propellane lies not in its utility but in its physical and chemical properties:

  • High Reactivity: The immense strain is primarily released through the cleavage of the central C-C bond, which is exceptionally weak. This makes it highly susceptible to reactions with radicals, nucleophiles, and electrophiles.[2][3]

  • Instability and Storage: [1.1.1]Propellane is a volatile, colorless liquid that is sensitive to light, oxygen, and moisture.[1] It is prone to spontaneous, radical-initiated oligomerization or polymerization, forming rigid-rod structures known as [n]staffanes.[1][4] Consequently, it cannot be stored neat for long periods and is typically handled as a dilute solution in an ethereal solvent at cryogenic temperatures.[5]

  • Synthetic Generation: It is not a commercially available reagent that can be purchased and stored. It must be synthesized immediately before use, typically from 1,3-dibromobicyclo[1.1.1]pentane.[1][6] This adds an extra, sensitive step to any synthetic workflow.

These factors necessitate careful planning and execution, making methodologies that can bypass its direct use highly attractive.[5][7]

Q2: How is [1.1.1]propellane typically formed in a synthetic context?

A: [1.1.1]Propellane is not an accidental byproduct. It is intentionally synthesized as a reactive intermediate. The most common and effective laboratory-scale synthesis was developed by Szeimies and coworkers.[1] The process involves the treatment of 1,3-dibromobicyclo[1.1.1]pentane with two equivalents of an alkyllithium reagent (like n-butyllithium) at low temperatures (-78 °C).

The mechanism proceeds via two key steps:

  • Lithium-Halogen Exchange: The first equivalent of alkyllithium abstracts a bromine atom to form an anionic bridgehead bromide intermediate.

  • Intramolecular Cyclization: This anionic intermediate then undergoes an intramolecular Sₙ2-type reaction, displacing the second bromide and forming the strained central C-C bond of [1.1.1]propellane.[6][8]

The resulting propellane is typically co-distilled with the solvent and used immediately in the subsequent reaction.

Caption: Synthesis of [1.1.1]propellane from its dibromo precursor.

Troubleshooting Guide: Working with [1.1.1]Propellane

This section addresses the most common failure mode in reactions involving [1.1.1]propellane: low yield of the desired 1,3-disubstituted BCP due to competitive side reactions.

Issue: My reaction is low-yielding and produces significant amounts of oligomeric byproducts ([n]staffanes).

Root Cause: This is the hallmark of an uncontrolled radical chain reaction. The central bond of [1.1.1]propellane can cleave homolytically to form a bicyclo[1.1.1]pentyl radical.[1] This radical can then attack another molecule of propellane, initiating a chain-growth oligomerization process that competes directly with the desired functionalization reaction. This is particularly problematic when the desired reaction is slow or when the concentration of propellane is too high.[2][4]

Caption: Desired trapping vs. undesired oligomerization of the BCP radical.

Corrective Strategies:

StrategyCausality and Scientific Rationale
Control Stoichiometry The rate of oligomerization is highly dependent on the concentration of [1.1.1]propellane. By using the other reactants in excess relative to propellane, you increase the probability that the intermediate BCP radical will be trapped by the desired reagent before it can react with another propellane molecule.[4][9]
Slow Addition / Dilution Maintaining a low instantaneous concentration of propellane is critical. Generating the propellane solution and adding it slowly to a solution of the other reactants (rather than the other way around) prevents localized high concentrations that favor oligomerization.
Use Efficient Radical Initiators/Traps For radical additions, using an efficient initiator like triethylborane (Et₃B) or a photocatalyst can ensure the desired radical pathway is favored.[10] The choice of the trapping agent (e.g., a hydrogen atom donor like (Me₃Si)₃SiH or an atom transfer reagent) must be kinetically competent to outcompete the propellane monomer.[9][11]
Temperature Control While many radical additions proceed well at room temperature, anionic additions often require very low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions.[10] Heating is sometimes required for less reactive nucleophiles but must be done cautiously in sealed systems.[12]

Strategic Alternatives: Propellane-Free BCP Synthesis

For many applications, particularly in process chemistry and drug discovery where scalability and safety are paramount, avoiding the generation and handling of [1.1.1]propellane is highly desirable.

Q3: How can I synthesize BCPs without using [1.1.1]propellane?

A: Several strategies have been developed to construct the BCP core without going through the volatile propellane intermediate. The most prominent alternative involves the reaction of a carbene with a bicyclo[1.1.0]butane.

Strategy: Carbene Insertion into Bicyclo[1.1.0]butanes

This powerful method builds the BCP framework by forming the final ring through a C-C bond insertion.

  • Mechanism: A bicyclo[1.1.0]butane, which contains a highly strained central C-C bond, is treated with a diazo compound in the presence of a catalyst (e.g., dirhodium or photo-induced). The catalyst generates a carbene intermediate. This carbene then inserts into the central, strained C-C bond of the bicyclo[1.1.0]butane to form the BCP skeleton.[13][14]

  • Advantages: This approach avoids [1.1.1]propellane entirely. It allows for the synthesis of bridge-substituted BCPs (functionalization at the C2 position), which is very difficult to achieve starting from propellane.[15][16]

  • Limitations: The synthesis of the required bicyclo[1.1.0]butane starting materials can be complex. The scope of the carbene precursor can also be a limiting factor.

Caption: A general workflow for propellane-free BCP synthesis.

Q4: Are there any "user-friendly" propellane surrogates available?

A: Yes, the field is actively developing bench-stable, solid precursors that can generate [1.1.1]propellane in situ under specific conditions, or act as direct BCP-transfer agents. These approaches offer significant advantages in handling, storage, and safety.

  • Silaborated Adducts: Uchiyama and coworkers developed a silaboration reaction of [1.1.1]propellane to create a storable, crystalline solid.[12] This feedstock can then be used to deliver the BCP moiety in subsequent reactions, avoiding the need to handle propellane solutions directly.

  • Encapsulated BCPs: BCP derivatives have been encapsulated within α-cyclodextrin, creating a stable, storable solid from which the BCP can be easily recovered. This methodology also provides a simple protocol for generating [1.1.1]propellane on-demand from a stable diiodo-BCP precursor.[17]

  • Crystalline Propellane Alternatives: Research is ongoing to develop stable, crystalline materials that can act as direct replacements for [1.1.1]propellane, which would revolutionize the accessibility of BCPs.[5]

These emerging technologies provide a much-needed bridge between the challenging nature of the parent propellane and the high demand for BCPs in modern chemistry.

Experimental Protocols

Protocol 1: Triethylborane-Initiated Radical Addition to [1.1.1]Propellane

This protocol, adapted from Anderson and co-workers, demonstrates a reliable method for the synthesis of 1-halo-3-alkylbicyclo[1.1.1]pentanes.[2]

Materials:

  • Alkyl halide (e.g., 1-iodoadamantane, 1.0 equiv)

  • Solution of [1.1.1]propellane in Et₂O (approx. 0.2 M, 1.5 equiv)

  • Triethylborane (Et₃B, 1.0 M solution in hexanes, 0.1 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the alkyl halide (1.0 equiv).

  • Dissolve the alkyl halide in the anhydrous solvent.

  • Add the solution of [1.1.1]propellane (1.5 equiv) to the reaction mixture via syringe.

  • At room temperature, add the triethylborane solution (0.1 equiv) dropwise. The introduction of a small amount of air can help initiate the reaction if it is sluggish.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1-halo-3-alkylbicyclo[1.1.1]pentane.

Self-Validation: The reaction's success depends on the efficient trapping of the BCP radical by the alkyl halide. If significant oligomerization is observed, it indicates the trapping step is too slow. In this case, consider using a more reactive halide (I > Br > Cl) or adjusting the stoichiometry to further favor the trapping event.

References

  • Lasányi, D., & Tolnai, G. L. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters, 21, 10057-10062. [Link]

  • Luo, J., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2596-2619. [Link]

  • Grokipedia. (n.d.). 1.1.1-Propellane. Grokipedia.
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  • Sterling, A. J., et al. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ-π-delocalization. ChemRxiv. [Link]

  • Perry, I. B., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1390-1405. [Link]

  • Heck, R., et al. (2020). Spectroscopic and Computational Studies on the Rearrangement of Ionized [1.1.1]Propellane and Some of its Valence Isomers: The Key Role of Vibronic Coupling. ChemPhysChem, 21(16), 1845-1856. [Link]

  • Rathnayake, U. P., et al. (2023). Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. Organics, 4(2), 173-184. [Link]

  • Perry, I. B., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Martinez-Bana, P., et al. (2023). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

  • Rathnayake, U. P., et al. (2023). Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. ResearchGate. [Link]

  • Kondo, M., et al. (2020). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. ResearchGate. [Link]

  • Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors. Postgraduate study. [Link]

  • Sterling, A. J., et al. (2022). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 13(1), 191-199. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Kennedy, C. R., et al. (2020). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society, 142(35), 14936-14943. [Link]

  • van der Ende, T., et al. (2025). Methyl on the Bridge: 2-Methyl Propellane as Precursor for 1,3-Substituted 2-Methylated Bicyclo[1.1.1]Pentanes. Chemistry – A European Journal. [Link]

  • Kennedy, C. R., et al. (2020). Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. [Link]

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  • Thadkapally, S., et al. (2016). Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis. Beilstein Journal of Organic Chemistry, 12, 1877-1883. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,3-Diiodobicyclo[1.1.1]pentane and [1.1.1]Propellane: Navigating the Synthesis of Bicyclo[1.1.1]pentanes

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif. Its rigid, three-dimensional geometry offers a compelling al...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif. Its rigid, three-dimensional geometry offers a compelling alternative to traditional planar aromatic rings, often leading to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability.[1][2] The two principal gateways to this valuable scaffold are the highly strained and reactive [1.1.1]propellane and the more stable, crystalline 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to inform the strategic selection of a precursor for the synthesis of BCP derivatives.

At a Glance: Key Differences in Physical Properties and Handling

A primary and critical distinction between [1.1.1]propellane and DIBCP lies in their stability and handling requirements. This fundamental difference often dictates the choice of reagent based on practical laboratory considerations.

Property[1.1.1]Propellane1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
Physical State Typically handled as a solution in an ethereal solvent.[3][4]Crystalline solid.[3][5]
Stability Highly strained and prone to polymerization; requires cryogenic storage (-78 °C).[3][4]Bench-stable crystalline solid.[3][5]
Handling Requires careful handling to avoid polymerization and decomposition.[4]Can be handled under normal laboratory conditions.[5]

The "Omniphilic" Reactivity of [1.1.1]Propellane: A Strain-Release Driven Powerhouse

The reactivity of [1.1.1]propellane is dominated by the immense strain energy inherent in its tricyclic structure. This "omniphilic" nature allows it to react with a wide array of radicals, anions, and even some electrophiles, with the driving force being the irreversible cleavage of the central, highly strained C1-C3 bond to form the more stable bicyclo[1.1.1]pentyl system.[6][7]

Radical Additions: The Workhorse of Propellane Chemistry

Radical additions are the most common and versatile reactions of [1.1.1]propellane, proceeding under mild conditions and exhibiting broad functional group tolerance.[8] The general mechanism involves the addition of a radical species to the central C-C bond, generating a bridgehead BCP radical, which can then be trapped.

Radical_Addition_to_Propellane Propellane [1.1.1]Propellane BCP_Radical BCP Radical Intermediate Propellane->BCP_Radical + R• Radical R• Product 1-R-3-X-BCP BCP_Radical->Product + X-Y Trapping_Agent X-Y

Caption: General mechanism of radical addition to [1.1.1]propellane.

Experimental Protocol: Radical Addition of Thiols to [1.1.1]Propellane [9][10]

This protocol describes the straightforward addition of thiols to [1.1.1]propellane, which proceeds rapidly at room temperature without the need for a catalyst.

  • A solution of [1.1.1]propellane in diethyl ether is prepared according to established procedures.[4]

  • To this solution, the desired thiol (1.0 eq) is added at room temperature.

  • The reaction mixture is stirred for 15-30 minutes.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding 1-thio-bicyclo[1.1.1]pentane.

Table of Representative Yields for Radical Additions to [1.1.1]Propellane:

Radical SourceTrapping Agent/ConditionsProductYield (%)Reference
Thiophenol-1-(Phenylthio)bicyclo[1.1.1]pentane90[9]
Methyl CarbazateFe(Pc), TBHP, di-tert-butyl azodicarboxylateCarboaminated BCP71 (gram scale)[11]
Alkyl HalidesEt3B (initiator)1-Halo-3-alkyl-BCPup to 85[8]
DisulfidesUV irradiation1,3-Bis(organothio)bicyclo[1.1.1]pentanesup to 98[3]
Anionic Additions to Propellane

[1.1.1]Propellane also readily reacts with strong nucleophiles, such as organolithium and Grignard reagents. These reactions form a BCP-metal species that can be subsequently trapped with an electrophile.

Anionic_Addition_to_Propellane Propellane [1.1.1]Propellane BCP_Anion BCP-Metal Intermediate Propellane->BCP_Anion + R-M Organometallic R-M Product 1-R-3-E-BCP BCP_Anion->Product + E+ Electrophile E+

Caption: General mechanism of anionic addition to [1.1.1]propellane.

The Strategic Reactivity of 1,3-Diiodobicyclo[1.1.1]pentane: A Stable and Versatile Precursor

In contrast to the high-energy, strain-driven reactions of propellane, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) offers a more controlled and often more practical entry into the BCP scaffold. As a stable, crystalline solid, DIBCP is amenable to a range of modern synthetic methodologies, particularly nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[3][5]

Nucleophilic Substitution Reactions

DIBCP undergoes nucleophilic substitution at the bridgehead carbons, providing a direct route to heteroatom-substituted BCPs. These reactions typically proceed with good to excellent yields.[3][12]

Experimental Protocol: Synthesis of a Bicyclo[1.1.1]pentylpyridinium Salt [3]

This procedure details the reaction of DIBCP with pyridine to form a pyridinium salt.

  • To a solution of 1,3-diiodobicyclo[1.1.1]pentane (1.0 eq) in acetone, add pyridine (5.0 eq).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the pure pyridinium salt.

Table of Representative Yields for Nucleophilic Substitution on DIBCP:

NucleophileProductYield (%)Reference
Pyridine1-(Pyridin-1-ium-1-yl)-3-iodobicyclo[1.1.1]pentane iodide77[3]
2,4-Lutidine1-(2,4-Dimethylpyridin-1-ium-1-yl)-3-iodobicyclo[1.1.1]pentane iodide86[3]
Tetrahydrothiophene1-(Tetrahydrothiophen-1-ium-1-yl)-3-iodobicyclo[1.1.1]pentane iodide62-88[5]
Transition-Metal-Catalyzed Cross-Coupling Reactions

A significant advantage of DIBCP is its utility in transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds at the bridgehead positions. Iron-catalyzed Kumada coupling, in particular, has proven to be a robust method for the synthesis of 1-aryl-BCPs.[9][11]

Cross_Coupling_of_DIBCP DIBCP I-BCP-I Product Ar-BCP-I DIBCP->Product + Ar-MgBr Grignard Ar-MgBr Grignard->Product Catalyst Fe(acac)3/TMEDA Catalyst->Product

Sources

Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography of 1,3-Diiodobicyclo[1.1.1]pentane Derivatives

Introduction: The Rise of a Rigid Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical properties of drug candidates is r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Rigid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical properties of drug candidates is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent three-dimensional, rigid bioisostere for commonly used planar structures like para-substituted phenyl rings and internal alkynes.[1][2][3][4] Its unique geometry—a linear rod-like structure composed entirely of sp³-hybridized carbons—offers a way to escape "flatland" and improve properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[3][5][6]

Among the key intermediates for accessing a diverse array of BCP derivatives, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) stands out.[1][7][8] It is a bench-stable, crystalline solid, making it a more practical precursor than the highly reactive and cryogenically stored [1.1.1]propellane.[4][7][9][10] The iodine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for cross-coupling reactions, opening the door to a vast chemical space.

However, the very properties that make DIBCP and its derivatives attractive—small size, rigidity, and the presence of heavy atoms—also present unique challenges and opportunities in their structural elucidation by single-crystal X-ray crystallography. This guide provides an in-depth comparison of crystallographic approaches for DIBCP derivatives, offering field-proven insights into experimental design, data interpretation, and comparison with alternative molecular linkers.

The Crystallographic Workflow: From Powder to Structure

Obtaining a high-quality crystal structure of a DIBCP derivative is a multi-step process that demands meticulous attention to detail. Each stage is critical for the final outcome, and understanding the causality behind each experimental choice is paramount for success.

X_ray_Crystallography_Workflow Figure 1. Experimental Workflow for Crystallography of DIBCP Derivatives cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Synthesis of DIBCP Derivative B High Purity Chromatography/Recrystallization A->B Crucial for lattice formation C Solvent Screening B->C D Growth Technique Selection (Evaporation, Diffusion, Cooling) C->D E Crystal Harvesting & Mounting D->E Weeks to Months F Mount Crystal on Diffractometer E->F G Cryo-cooling with N2 (e.g., 100 K) F->G Reduces thermal motion H X-ray Diffraction Data Collection G->H I Data Integration & Scaling H->I J Structure Solution (e.g., Direct Methods) I->J K Model Building & Refinement J->K L Validation & Final CIF K->L Check R-factors, geometry

Caption: Figure 1. Experimental Workflow for Crystallography of DIBCP Derivatives.

Experimental Protocols: A Self-Validating System

PART 1: Synthesis and Purification

The synthesis of DIBCP is typically achieved by treating [1.1.1]propellane with iodine.[7] Subsequent derivatization often involves nucleophilic substitution at one or both iodine positions.[1][7][9]

  • Causality: The absolute prerequisite for successful crystallization is exceptionally high purity. Amorphous impurities or closely related structural isomers can act as "lattice poisons," frustrating the ordered packing required for a single crystal. Multiple rounds of column chromatography followed by recrystallization are often necessary.

PART 2: Crystal Growth Methodologies

Growing diffraction-quality single crystals of small, often sublimable, and relatively non-polar DIBCP derivatives can be more art than science.

Detailed Protocol: Vapor Diffusion for a Generic DIBCP-Aryl Derivative

  • Preparation: Dissolve 2-5 mg of the highly purified DIBCP derivative in 0.5 mL of a "good" solvent in which it is readily soluble (e.g., Dichloromethane, Chloroform, or Ethyl Acetate) in a small, clean vial.

  • System Setup: Place this small vial inside a larger, sealable jar containing 2-3 mL of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., Pentane, Hexane, or Diethyl Ether).[11]

  • Diffusion: Seal the larger jar tightly. The vapor of the more volatile poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow, ordered crystallization over days or weeks.[11]

  • Incubation: Store the setup in an undisturbed location, free from vibrations and significant temperature fluctuations.[11] A cooler environment (e.g., a refrigerator) can sometimes slow down the process, leading to better quality crystals.[11]

  • Expertise: Why vapor diffusion? For small, rigid molecules, slow evaporation can sometimes be too rapid, leading to a fine powder or poorly formed needles. Vapor diffusion provides a much gentler gradient of supersaturation, giving the molecules time to find their optimal position in the crystal lattice. The choice of solvents is critical; a successful pairing has a significant solubility differential and compatible vapor pressures.

PART 3: X-ray Data Collection and Structure Refinement
  • Cryo-Crystallography: Data for BCP derivatives should be collected at low temperatures (typically 100 K).

    • Causality: The BCP cage itself can exhibit thermal motion. Cryo-cooling freezes out this motion, resulting in sharper diffraction spots and higher resolution data. For volatile compounds, it also prevents sublimation in the X-ray beam.

  • Handling Heavy Atoms: The presence of iodine requires careful consideration during data processing and refinement.

    • Trustworthiness: Iodine is a strong anomalous scatterer, which can be advantageously used to determine the absolute structure of chiral derivatives. However, its high electron density can also mask the contributions of lighter atoms (C, H, N, O). A proper absorption correction (e.g., multi-scan) is essential to account for the significant absorption of X-rays by iodine, ensuring the accuracy of the final structural model.

Comparative Analysis: DIBCP vs. Alternative Linkers

The utility of DIBCP as a structural motif is best understood by comparing its crystallographic and geometric parameters to those of other linkers, such as the classic para-diiodobenzene.

Parameter1,3-Diiodobicyclo[1.1.1]pentanepara-DiiodobenzeneRationale & Implications
Geometry Linear, Rigid RodPlanar, Rigid RodBCP provides a 3D exit vector, escaping the planarity of aromatic systems, which can improve solubility and disrupt π-π stacking.[3]
Bridgehead C-C Distance ~1.9 Å[12]~2.8 Å (non-bonded C···C)The BCP scaffold is significantly shorter and more compact than a phenyl ring, offering a different spatial presentation of substituents.
C-I Bond Length ~2.15 Å~2.10 ÅThe slightly longer C-I bond in the BCP system may be attributed to the strain of the cage and the sp³ hybridization of the bridgehead carbon.
Key Intermolecular Forces Halogen Bonding (I···I, I···N, etc.)Halogen Bonding, π-π StackingWhile both exhibit halogen bonding, the BCP core's lack of a π-system eliminates π-stacking, potentially reducing non-specific binding in biological contexts.[3]
Crystallographic Challenges Potential for cage disorderGenerally well-behavedThe symmetric BCP cage can sometimes be disordered in the crystal lattice, requiring more complex refinement models.

Conclusion

The X-ray crystallography of 1,3-diiodobicyclo[1.1.1]pentane derivatives is a field rich with opportunity and nuance. While presenting challenges in crystal growth and data refinement, successful structural elucidation provides invaluable, high-resolution insights into the unique three-dimensional architecture of these important molecular scaffolds. As a bench-stable and versatile intermediate, DIBCP is a cornerstone for the synthesis of novel BCP derivatives. The crystallographic data underpins our understanding of their potential as next-generation bioisosteres in drug discovery, confirming their rigid, linear geometry and revealing the subtle interplay of intermolecular forces that govern their solid-state behavior. The protocols and comparative data presented here serve as a robust guide for researchers aiming to leverage this powerful scaffold in their scientific endeavors.

References

  • ChemRxiv. (n.d.). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres.
  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications.
  • Stepan, A. F., et al. (2012). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
  • Murphy, J. A., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
  • Loughborough University Research Repository. (2022). Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane: synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts.
  • ResearchGate. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF.
  • Rout, S. K., et al. (2019). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications.
  • SYNFORM. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane.
  • Smolecule. (2023). 1,3-Diiodobicyclo[1.1.1]pentane.
  • ACS Publications. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
  • Kaszynski, P., & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane. Google Patents.
  • PubChem. (n.d.). 1,3-Diiodobicyclo(1.1.1)pentane.
  • BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
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  • Murphy, J. A., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. Journal of Organic Chemistry.

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Validation

A Researcher's Guide to the Computational Analysis of DIBCP Reaction Mechanisms with Nucleophiles

In the ever-evolving landscape of organometallic chemistry and catalysis, a deep, molecular-level understanding of reaction mechanisms is paramount for the rational design of novel catalysts and synthetic pathways.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of organometallic chemistry and catalysis, a deep, molecular-level understanding of reaction mechanisms is paramount for the rational design of novel catalysts and synthetic pathways.[1][2] Diisobutylcyclopentadienyl (DIBCP) complexes, with their unique steric and electronic properties, present a fascinating case for investigation. This guide provides a comprehensive framework for the computational analysis of the reaction mechanisms between DIBCP-metal complexes and various nucleophiles. While specific computational studies on DIBCP are not extensively documented, this guide will establish a robust, comparative methodology based on well-established computational techniques applied to analogous cyclopentadienyl systems.[3][4] We will explore how to set up, execute, and interpret computational experiments to predict reaction pathways, transition states, and the influence of different nucleophiles on the reactivity of the DIBCP ligand and its associated metal center.

I. Theoretical Framework: The Reactivity of Cyclopentadienyl Ligands

Cyclopentadienyl (Cp) ligands are ubiquitous in organometallic chemistry, prized for their strong bonding to metal centers and their role in stabilizing catalytically active species.[4][5] The pentamethylcyclopentadienyl (Cp) ligand, a close analogue of DIBCP, is known for its strong electron-donating properties and steric bulk, which significantly influence the reactivity of the metal center.[4] The isobutyl groups in DIBCP, like the methyl groups in Cp, are electron-donating, enriching the electron density on the metal. However, the greater steric hindrance of the isobutyl groups can be expected to play a more pronounced role in directing the approach of incoming nucleophiles.

Nucleophilic attack on a metal-DIBCP complex can principally occur at three locations:

  • The Metal Center: This is a common pathway for many organometallic reactions, often leading to ligand substitution or a change in the metal's oxidation state.

  • The Cyclopentadienyl Ring: The π-system of the Cp ring can be susceptible to nucleophilic attack, particularly if the metal center is strongly electron-withdrawing. This can lead to functionalization of the ligand itself.[5]

  • A Co-ligand: Other ligands attached to the metal center can also be sites for nucleophilic attack.

Computational chemistry provides an indispensable toolkit for elucidating the preferred reaction pathway by calculating the energetics of each potential route.[1][6]

II. Comparative Computational Methodologies

The accuracy of computational predictions is intrinsically linked to the chosen methodology. For organometallic systems, Density Functional Theory (DFT) has emerged as a powerful and widely used tool due to its balance of computational cost and accuracy.[6][7]

Selecting the Right Computational Tools
Computational MethodDescriptionTypical Basis SetSolvation ModelStrengthsLimitations
DFT (e.g., B3LYP, M06-2X) A quantum mechanical method that calculates the electronic structure of atoms and molecules.[8] Hybrid functionals like B3LYP are popular for organometallics.[8]6-31G**, LANL2DZ (for metals)PCM, SMDGood balance of accuracy and computational cost for organometallic systems.[6][8]Can be sensitive to the choice of functional. May not always accurately capture dispersion forces.
Ab initio (e.g., MP2, CCSD(T)) Based on first principles of quantum mechanics without empirical parameters.aug-cc-pVTZIEFPCMHigh accuracy, considered the "gold standard."Computationally very expensive, often limited to smaller systems.
Semi-empirical (e.g., PM7) Uses approximations and parameters derived from experimental data to simplify calculations.[8]Minimal (e.g., STO-3G)COSMOVery fast, suitable for large systems and initial screening.Lower accuracy compared to DFT and ab initio methods.

For a comparative study of DIBCP reactivity, a DFT approach using a functional like B3LYP or M06-2X is recommended. A double-zeta basis set with polarization functions (e.g., 6-31G**) is a good starting point for main group elements, while a basis set with effective core potentials (e.g., LANL2DZ) is often employed for the metal center. To simulate reactions in solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) is crucial.[7]

III. Designing the Computational Experiment

A well-designed computational experiment is key to obtaining meaningful and comparable results. The following workflow provides a structured approach to investigating the reaction of a generic M-DIBCP complex with a series of nucleophiles (e.g., phosphines, amines, alkoxides).

computational_workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_pathway 4. Reaction Pathway Analysis cluster_analysis 5. Data Analysis & Comparison A Model M-DIBCP Complex and Nucleophiles B Optimize Reactant Geometries A->B D Locate Transition State (TS) Structures B->D C Optimize Product Geometries C->D E Frequency Calculation to Confirm TS (1 imaginary frequency) D->E F Intrinsic Reaction Coordinate (IRC) Calculation E->F G Construct Reaction Energy Profile F->G H Compare Activation Energies (ΔG‡) G->H I Analyze Geometric and Electronic Properties H->I reaction_pathways cluster_path_a Pathway A: Attack on Metal cluster_path_b Pathway B: Attack on Cp Ring Rh(I)-DIBCP Rh(I)-DIBCP A1 [Rh(I)-DIBCP(Nu)] Rh(I)-DIBCP->A1 ΔG‡(A) B1 [Rh(I)-(DIBCP-Nu)] Rh(I)-DIBCP->B1 ΔG‡(B) Nu Nucleophile Nu->Rh(I)-DIBCP

Caption: Potential reaction pathways for a nucleophile with a Rh(I)-DIBCP complex.

Predicted Energetic Data (Hypothetical)
NucleophilePathwayΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)Key Observations
PPh₃ A: Attack on Metal18.5-12.3The bulky phosphine favors coordination to the sterically accessible metal center.
B: Attack on Ring35.25.1High activation barrier due to steric hindrance from the isobutyl groups and electronic repulsion.
NH₃ A: Attack on Metal22.1-8.7A smaller nucleophile, but less nucleophilic than PPh₃, leading to a slightly higher barrier for metal attack.
B: Attack on Ring30.82.4Lower barrier than PPh₃ for ring attack due to smaller size, but still unfavorable.
CH₃O⁻ A: Attack on Metal15.3-20.5The strong, anionic nucleophile readily attacks the metal center.
B: Attack on Ring25.6-2.1The lowest barrier for ring attack among the three, but still significantly higher than metal attack.

Analysis of Hypothetical Data:

Based on this hypothetical data, the reaction pathway involving nucleophilic attack on the rhodium center (Pathway A) is kinetically and thermodynamically favored for all three nucleophiles. The activation energies for attack on the DIBCP ring (Pathway B) are consistently higher, suggesting this pathway is less likely under normal conditions. The strong nucleophilicity and smaller size of the methoxide anion result in the lowest activation barriers for both pathways. The bulky triphenylphosphine shows the greatest preference for attacking the metal center over the sterically encumbered cyclopentadienyl ring.

V. Experimental Validation: Bridging Theory and Practice

While computational chemistry provides powerful insights, experimental validation is crucial for confirming the predicted reaction mechanisms. [2]

Proposed Experimental Protocol: Kinetic Studies
  • Reactant Preparation: Prepare solutions of the Rh(I)-DIBCP complex and the respective nucleophiles in a suitable solvent (e.g., THF, acetonitrile).

  • Reaction Monitoring: Initiate the reaction by mixing the reactant solutions at a constant temperature. Monitor the reaction progress over time using an appropriate analytical technique.

    • ¹H and ³¹P NMR Spectroscopy: To identify the formation of new products and intermediates. For example, the coordination of PPh₃ to the rhodium center would result in a characteristic change in the ³¹P NMR chemical shift.

    • UV-Vis Spectroscopy: If the reactants and products have distinct absorption spectra, this can be used to monitor the change in concentration over time.

  • Data Analysis: Determine the reaction rate constants from the concentration vs. time data.

  • Activation Parameters: Repeat the kinetic runs at different temperatures to determine the experimental activation parameters (ΔH‡ and ΔS‡) using the Eyring equation. These can then be compared to the computationally derived values.

By comparing the experimentally determined reaction rates and activation parameters with the computationally predicted values for each potential pathway, the most likely reaction mechanism can be identified.

VI. Conclusion

The computational analysis of the reaction mechanism of DIBCP with nucleophiles offers a powerful avenue for understanding and predicting the reactivity of these important organometallic compounds. Although direct computational studies on DIBCP are not abundant, by leveraging established computational methodologies and drawing comparisons with analogous cyclopentadienyl systems, a robust and predictive framework can be established. [3]This guide has outlined a comprehensive approach, from the selection of appropriate computational methods to the design of computational experiments and their validation through experimental studies. The synergy between computational and experimental chemistry is key to unlocking the full potential of DIBCP complexes in catalysis and synthetic chemistry. [1][2]

References
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  • Unveiling the Latent Reactivity of Cp* Ligands (C5Me5–) toward Carbon Nucleophiles on an Iridium Complex. PubMed Central.
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Comparative

Bicyclo[1.1.1]pentane: A Superior Bioisostere to tert-Butyl and Phenyl Groups for Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. This "escape from flatland" has spotlig...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. This "escape from flatland" has spotlighted the immense potential of three-dimensional molecular scaffolds that can impart superior physicochemical properties to drug candidates.[1] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a preeminent bioisosteric replacement for commonplace moieties like tert-butyl and phenyl groups.[2][3][4] This guide provides an in-depth comparison of BCP with these traditional groups, supported by experimental data and detailed protocols, to equip researchers with the knowledge to strategically deploy BCP in their drug design endeavors.

The Rationale for Bioisosteric Replacement: Overcoming the Limitations of Phenyl and tert-Butyl Groups

The phenyl ring is a ubiquitous structural motif in pharmaceuticals, with approximately 45% of approved drugs containing this group.[5] Its prevalence stems from its ability to serve as a rigid scaffold for orienting functional groups and its involvement in beneficial π-π stacking interactions with biological targets.[5] However, the aromatic nature of the phenyl group often contributes to poor aqueous solubility, high metabolic susceptibility (particularly to oxidation by cytochrome P450 enzymes), and a tendency for non-specific binding due to its hydrophobicity.[5]

Similarly, the tert-butyl group, while an effective bulky substituent for probing steric pockets, is often associated with increased lipophilicity and metabolic instability.[1] The need to mitigate these liabilities has driven the exploration of bioisosteres that can mimic the steric and electronic properties of these groups while offering a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Bicyclo[1.1.1]pentane: A Three-Dimensional Solution

Bicyclo[1.1.1]pentane is a highly strained, rigid, three-dimensional cage-like hydrocarbon.[5][6] Despite its 66.6 kcal mol⁻¹ of strain energy, BCP is kinetically stable and generally resistant to ring-opening reactions and metabolic degradation.[6] Its unique geometry allows it to function as a non-classical bioisostere for both para-substituted phenyl rings and tert-butyl groups.[2][3]

As a para-phenyl mimic, the bridgehead substituents of a 1,3-disubstituted BCP replicate the 180° exit vector of a para-substituted arene, albeit with a shorter separation of approximately 1.85 Å compared to the 2.79 Å of a phenyl ring.[2] When π-π stacking interactions are not critical for target engagement, replacing a phenyl ring with a BCP moiety often leads to significant improvements in key drug-like properties.[2][7]

As a tert-butyl isostere, the bicyclo[1.1.1]pentan-1-yl group provides a similar steric footprint while introducing a higher fraction of sp³-hybridized carbons (Fsp³). This increase in three-dimensionality is correlated with enhanced solubility and a greater likelihood of clinical success.

The primary advantages of incorporating BCP into a molecular scaffold include:

  • Enhanced Solubility: The non-planar, sp³-rich nature of BCP disrupts crystal packing and reduces the strong π-π interactions that contribute to the low aqueous solubility of many aromatic compounds.[1][5]

  • Improved Metabolic Stability: The saturated C-H bonds of the BCP core are less susceptible to oxidative metabolism by CYP450 enzymes compared to the electron-rich phenyl ring.[5]

  • Reduced Non-Specific Binding: BCP analogs tend to exhibit a lower propensity for non-specific binding, which can be attributed to their reduced lipophilicity and lack of aromaticity.[5]

  • Favorable Permeability: Despite the increase in solubility, BCP-containing compounds often maintain or even show improved passive permeability.[3][7]

Comparative Physicochemical Properties: A Data-Driven Analysis

The theoretical advantages of BCP are substantiated by experimental data. A comparative analysis of key physicochemical properties for matched pairs of compounds reveals a consistent trend of improvement upon replacement of a phenyl or tert-butyl group with BCP.

BCP vs. Phenyl Group
ParameterPhenyl AnalogBCP AnalogRationale for Improvement
Calculated logP (clogP) Generally higherGenerally lowerBCP is less lipophilic due to its saturated, non-aromatic character.
Aqueous Solubility LowerHigherThe 3D structure of BCP disrupts crystal lattice formation and reduces hydrophobicity.[1]
Metabolic Stability (in vitro) More susceptible to oxidationMore resistantSaturated C-H bonds in BCP are less prone to CYP450-mediated metabolism.[5]
Non-Specific Binding (CHI(IAM)) HigherLowerReduced lipophilicity and lack of π-π interactions lead to less non-specific binding.[5]

CHI(IAM) is the chromatographic hydrophobicity index determined on immobilized artificial membranes, which correlates with non-specific binding.

Case Study: γ-Secretase Inhibitor

A compelling example is the modification of the γ-secretase inhibitor BMS-708,163. Replacement of a fluorophenyl group with a BCP moiety resulted in a compound with similar potency but significantly improved aqueous solubility and passive permeability.[7] This highlights the potential of BCP to enhance the druggability of a lead compound without compromising its biological activity.

BCP vs. tert-Butyl Group
Parametertert-Butyl AnalogBCP AnalogRationale for Improvement
Calculated logP (clogP) HighLowerBCP is inherently less lipophilic than the bulky alkyl tert-butyl group.
Metabolic Stability (in vitro) Susceptible to oxidation at methyl groupsMore resistantThe bridgehead and bridge C-H bonds of BCP are less accessible to metabolic enzymes.
Aqueous Solubility LowerHigherThe introduction of the more polarizable sp³-rich BCP cage improves solvation.

Case Study: Bosentan and Vercirnon Analogs

A comparative study of bosentan and vercirnon analogs demonstrated that replacement of a tert-butyl group with a bicyclo[1.1.1]pentanyl substituent led to a decrease in lipophilicity while maintaining or improving metabolic stability.[1]

Experimental Section: Protocols for Synthesis and Evaluation

To facilitate the adoption of BCP in drug discovery programs, this section provides detailed protocols for the synthesis of a representative BCP-containing building block and for the key in vitro assays used to compare its properties with its phenyl and tert-butyl counterparts.

Synthesis of a BCP Building Block: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

The synthesis of functionalized BCPs often proceeds through the highly strained intermediate, [1.1.1]propellane. The following is a representative multi-step synthesis to access a versatile BCP building block.

G start [1.1.1]Propellane step1 Radical Addition of an Iodo-acetamide derivative start->step1 AIBN, heat step2 Hydrolysis of the acetamide and ester groups step1->step2 Aq. HCl, heat product 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic acid step2->product

Diagram of the synthetic workflow.

Step 1: Radical Addition to [1.1.1]Propellane

  • To a solution of [1.1.1]propellane in a suitable solvent (e.g., THF), add N-(iodoacetyl)glycine ethyl ester.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate the radical chain reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo and purify the product by column chromatography to yield the 1,3-disubstituted BCP derivative.

Step 2: Hydrolysis to the Amino Acid

  • Dissolve the purified product from Step 1 in a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux to facilitate the hydrolysis of both the amide and the ester.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.

In Vitro ADME Assays: A Comparative Workflow

The following assays are essential for comparing the drug-like properties of a new BCP analog against its phenyl or tert-butyl predecessor.

G cluster_0 Physicochemical Properties cluster_1 In Vitro DMPK solubility Kinetic Solubility Assay logd LogD Determination solubility->logd Provides input for LogD interpretation metabolic_stability Metabolic Stability Assay (Liver Microsomes) logd->metabolic_stability Informs on lipophilicity protein_binding Plasma Protein Binding metabolic_stability->protein_binding Assesses metabolic liabilities

Workflow for in vitro ADME evaluation.

1. Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.[8]

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform serial dilutions across the plate.

  • Incubation: Incubate the plate at room temperature for 2 hours with shaking.[9]

  • Detection (Nephelometry): Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.[8]

  • Alternative Detection (Direct UV): Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV plate reader to determine the concentration of the dissolved compound.[5][8]

2. LogD Determination (Shake-Flask Method)

LogD (the distribution coefficient at a specific pH) is a crucial measure of lipophilicity for ionizable compounds.[10]

  • Preparation: Prepare a mixture of n-octanol and PBS (pH 7.4) and allow the two phases to mutually saturate.

  • Assay Setup: Add 10 µL of a 10 mM DMSO stock of the test compound to a vial containing 990 µL of the pre-saturated PBS and 1000 µL of the pre-saturated n-octanol.

  • Equilibration: Shake the vials for 1 hour at room temperature to allow for partitioning of the compound between the two phases.[10]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers and determine the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚʙₛ).

3. Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to phase I metabolism.[11][12][13]

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (0.1 M phosphate buffer, pH 7.4).

  • Reaction Mixture: In a 96-well plate, prepare a mixture containing the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the reaction buffer.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion and Future Outlook

The strategic replacement of tert-butyl and phenyl groups with bicyclo[1.1.1]pentane represents a powerful and validated approach in modern medicinal chemistry to enhance the ADME properties of drug candidates. The sp³-rich, three-dimensional nature of BCP consistently imparts greater aqueous solubility and metabolic stability, often while maintaining or only slightly attenuating biological potency. As synthetic methodologies for accessing diverse and functionalized BCPs continue to advance, the utility of this unique scaffold in overcoming the limitations of traditional, planar moieties is set to expand, paving the way for the development of safer and more efficacious medicines.

References

  • Stepan, A. F., et al. (2011). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. ChemMedChem, 6(3), 394-404.
  • Auberson, Y. P., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590-598.
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.
  • Fessel, T., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 458-469.
  • Watanabe, H., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 29(10), 1239-1249.
  • Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 116(34), 16694-16699.
  • Zhang, X., et al. (2020). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Chinese Journal of Organic Chemistry, 40(11), 3731-3745.
  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentanes as non-classical phenyl ring bioisosteres: improving the properties of a γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Al-Atrash, G., et al. (2016). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(23), 108A–112A.

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Validation

A Senior Application Scientist's Guide to the Physicochemical Properties of BCP-Containing Drug Candidates: A Comparative Analysis

Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Drug Discovery In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane (BCP) Scaffold in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds to escape the "flatland" of traditional aromatic ring systems. Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly attractive bioisostere for para-substituted phenyl rings. This rigid, non-planar scaffold offers a unique spatial arrangement of substituents, which can profoundly influence a drug candidate's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive comparison of the key physicochemical properties of drug candidates containing the BCP scaffold, with a focus on Bicifadine, a non-opioid analgesic, and its comparison with other serotonin-norepinephrine reuptake inhibitors (SNRIs). We will delve into the experimental determination of critical parameters such as pKa, lipophilicity (logP/logD), and aqueous solubility, providing detailed protocols and interpreting the data in the context of drug development.

The Critical Role of Physicochemical Properties in Drug Efficacy and Development

The journey of a drug from administration to its target site is a complex process governed by a delicate interplay of its physicochemical properties. A molecule's acidity (pKa), lipophilicity (logP/logD), and solubility are not mere chemical descriptors; they are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal physicochemical profile can lead to poor bioavailability, off-target toxicity, and ultimately, clinical failure. Therefore, a thorough understanding and optimization of these properties are paramount in the early stages of drug discovery.

Acidity and Ionization State: The pKa Value

The pKa of a drug molecule dictates its ionization state at a given pH. For amine-containing compounds like Bicifadine and other SNRIs, the pKa of the conjugate acid determines the proportion of the charged (protonated) and neutral (unprotonated) species at physiological pH (typically around 7.4). This ratio is critical as it influences a drug's ability to cross biological membranes, bind to its target, and its aqueous solubility.

Comparative Analysis of pKa Values
CompoundStructurepKa (predicted/experimental)Significance of pKa
Bicifadine 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane~9.5 (Predicted)As a basic amine, Bicifadine is expected to be predominantly protonated at physiological pH, which can enhance its aqueous solubility.
Venlafaxine (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol9.4Similar to Bicifadine, Venlafaxine's basicity leads to significant protonation and good water solubility.
Duloxetine (+)-(S)-N-Methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine9.34The pKa of Duloxetine also ensures a high degree of ionization at physiological pH.
Milnacipran (±)-cis-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamideNot consistently reportedThe presence of a primary amine suggests a basic character and likely protonation at physiological pH.
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Sample Preparation: Prepare a solution of the drug candidate (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) to the solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic functional group has been neutralized. For more precise determination, the first or second derivative of the titration curve can be plotted to identify the inflection point, which corresponds to the equivalence point.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Drug Solution (e.g., 0.01 M) titrate Add Titrant in Increments prep_sample->titrate prep_titrant Prepare Standardized Titrant (e.g., 0.1 M HCl) prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record pH after Each Addition calibrate_ph->record_ph titrate->record_ph Allow for Equilibration plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka G cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis presat Pre-saturate Octanol and Aqueous Buffer prep_stock Prepare Drug Stock in Octanol presat->prep_stock mix Mix Octanol Stock with Aqueous Buffer presat->mix prep_stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifugation) shake->separate measure_conc Measure Concentration in Each Phase (UV/HPLC) separate->measure_conc calculate_log Calculate logP/logD measure_conc->calculate_log

Caption: Workflow for logP/logD determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that affects a drug's dissolution rate in the gastrointestinal tract and its overall absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Comparative Analysis of Aqueous Solubility
CompoundAqueous SolubilitySignificance of Solubility
Bicifadine Data not readily available, but likely soluble as the hydrochloride salt.As an orally administered drug, adequate aqueous solubility is crucial for its dissolution and absorption.
Venlafaxine Highly soluble in water. [1]Its high solubility contributes to its good oral absorption.
Duloxetine 2.74 g/L at pH 7This solubility is sufficient for oral absorption.
Milnacipran Freely soluble in water (≥70.4 mg/mL). [2]Its high water solubility is a favorable property for an oral drug.
Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the drug candidate in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microplate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Equilibration: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) with shaking for a set period (e.g., 2-24 hours) to allow for precipitation of the compound if its solubility is exceeded.

  • Separation of Precipitate: Separate the undissolved precipitate from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.

Diagram of Kinetic Solubility Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution (e.g., 10 mM) add_stock Add Stock to Microplate prep_stock->add_stock add_buffer Add Aqueous Buffer add_stock->add_buffer incubate Incubate with Shaking add_buffer->incubate separate Separate Precipitate (Filtration/Centrifugation) incubate->separate quantify Quantify Soluble Compound (UV/LC-MS) separate->quantify determine_sol Determine Kinetic Solubility quantify->determine_sol

Caption: Workflow for kinetic solubility determination.

Conclusion and Future Perspectives

The incorporation of the BCP scaffold in drug design represents a promising strategy to modulate the physicochemical properties of drug candidates and enhance their therapeutic potential. While experimental data for Bicifadine's key physicochemical properties are not as readily available as for more established drugs, predictive models and comparative analysis with structurally related compounds provide valuable insights.

Our analysis indicates that BCP-containing compounds like Bicifadine are designed to possess a favorable balance of pKa, lipophilicity, and solubility, which are crucial for oral bioavailability and central nervous system penetration. The provided experimental protocols offer a robust framework for the in-house characterization of novel BCP derivatives, enabling a data-driven approach to lead optimization.

As drug discovery continues to evolve, the rational design of molecules with optimized physicochemical properties will remain a cornerstone of success. The strategic use of novel scaffolds like BCP, coupled with rigorous experimental characterization, will undoubtedly pave the way for the development of safer and more effective medicines.

References

  • pKa – LogP plot for methoxy‐substituted carboxylic acids and their... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Milnacipran | C15H22N2O | CID 65833 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Milnacipran - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 22, 2026, from [Link]

  • AID 19623 - Partition coefficient (logP) - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (n.d.). Retrieved January 22, 2026, from [Link]

  • Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties - DOI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fexofenadine Hydrochloride | C32H40ClNO4 | CID 63002 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Basic characteristics of fexofenadine hydrochloride. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Formulation and Evaluation of Fexofenadine hydrochloride-Nutraceutical Cocrystal to Improve Bioavailability through Inhibition of P - Impactfactor. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fexofenadine | C32H39NO4 | CID 3348 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. (n.d.). Retrieved January 22, 2026, from [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemistry Review(s) - accessdata.fda.gov. (2008, October 16). Retrieved January 22, 2026, from [Link]

  • A Review of the Serotonin-Norepinephrine Reuptake Inhibitors: Pharmacologic Aspects and Clinical Implications for Treatment of Major Depressive Disorder and Associated Painful Physical Symptoms - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved January 22, 2026, from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). Retrieved January 22, 2026, from [Link]

  • PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST- DISSOLVING FORMULATION DESIGN - SEEJPH. (n.d.). Retrieved January 22, 2026, from [Link]

  • New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC - PubMed Central. (2021, October 1). Retrieved January 22, 2026, from [Link]

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  • Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Preclinical pharmacology of milnacipran - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

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  • DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data - BioSpace. (2005, December 12). Retrieved January 22, 2026, from [Link]

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Comparative

A Comparative Guide to Validating Novel Bicyclo[1.1.1]pentane Structures

Introduction: The Unique Challenge of Bicyclo[1.1.1]pentane (BCP) Bicyclo[1.1.1]pentanes (BCPs) have rapidly emerged as highly sought-after motifs in medicinal chemistry and materials science.[1][2][3] Their rigid, three...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentanes (BCPs) have rapidly emerged as highly sought-after motifs in medicinal chemistry and materials science.[1][2][3] Their rigid, three-dimensional structure serves as an effective bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups, often conferring improved physicochemical properties such as increased solubility and metabolic stability.[2][4][5] However, the inherent strain energy of the BCP core (66.6 kcal mol⁻¹) and the unique spatial arrangement of its bridgehead and bridge carbons present significant challenges for unambiguous structural validation.[1][2]

This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of novel BCP compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction (XRD), and Computational Chemistry. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers in their quest to confidently characterize these unique molecular scaffolds.

The Three Pillars of BCP Structure Validation

A robust validation strategy for novel BCPs relies on a synergistic approach, where the strengths of one technique compensate for the limitations of another. The three pillars of this approach are:

  • Connectivity and Local Environment: Primarily determined by 1D and 2D NMR spectroscopy.

  • Absolute 3D Structure: Unambiguously defined by single-crystal X-ray diffraction.

  • Theoretical Corroboration: Provided by computational chemistry, which helps to predict and rationalize experimental data.

BCP_Validation_Workflow cluster_NMR NMR Spectroscopy cluster_XRD X-ray Crystallography cluster_Comp Computational Chemistry NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assessment DFT DFT Calculations (Geometry Optimization, NMR Prediction) NMR_2D->DFT Compare Experimental vs. Predicted Shifts Final_Structure Validated BCP Structure NMR_2D->Final_Structure Defines Connectivity XRD Single-Crystal XRD XRD->DFT Compare Bond Lengths & Angles XRD->Final_Structure Defines Absolute Structure DFT->Final_Structure Provides Confidence

Caption: A workflow diagram illustrating the interplay between NMR, X-ray crystallography, and computational methods for robust BCP structure validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[6][7] For BCPs, specific NMR experiments are crucial for confirming the integrity of the bicyclic core and the positions of substituents.

Key NMR Signatures of the BCP Core

The highly strained and symmetric nature of the BCP skeleton gives rise to characteristic NMR signals that are primary indicators of its presence.

NucleusPositionTypical Chemical Shift (ppm)Multiplicity (in unsubstituted BCP)Key Considerations
¹H Bridgehead (CH)~2.5 - 3.5SeptetHighly dependent on bridgehead substituent electronegativity.
Bridge (CH₂)~1.8 - 2.2SeptetOften a complex multiplet in substituted BCPs.
¹³C Bridgehead (CH)~30 - 50-Shift is sensitive to substituent effects.
Bridge (CH₂)~50 - 65-Typically downfield from the bridgehead carbons.
Quaternary Bridgehead (C)~15 - 30-Can be challenging to observe due to long relaxation times.
Experimental Protocols for NMR Analysis of BCPs

A systematic approach using a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.[8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified BCP compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

    • Ensure the sample is free of paramagnetic impurities which can lead to significant line broadening.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number and type of proton environments. Pay close attention to the integration to determine the relative number of protons.[8]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of distinct carbon environments.

    • DEPT-135: This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is vital for assigning the bridge and bridgehead positions of the BCP core.[8]

  • 2D NMR for Connectivity Mapping:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds).[9] It is essential for confirming the coupling between the bridgehead and bridge protons of the BCP core.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons.[7] It is the primary tool for assigning the ¹H signals to their corresponding ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[7] It is invaluable for establishing the connectivity between substituents and the BCP core, and for confirming the positions of quaternary carbons.

NMR_Logic cluster_1D 1D Experiments cluster_2D 2D Experiments H1_NMR ¹H NMR (Shifts, Integration, Splitting) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Number of C types) DEPT135 DEPT-135 (CH, CH₂, CH₃) C13_NMR->DEPT135 C13_NMR->HSQC C13_NMR->HMBC DEPT135->HSQC Structure Proposed Structure COSY->Structure Assemble Fragments HSQC->Structure Assemble Fragments HMBC->Structure Assemble Fragments

Caption: Logical relationships between NMR experiments and the derived structural information.[8]

II. Single-Crystal X-ray Diffraction (XRD): The Gold Standard

While NMR provides excellent information on connectivity, it does not offer definitive proof of the three-dimensional arrangement of atoms in space. For this, single-crystal XRD is the undisputed gold standard.[10] It provides precise atomic coordinates, from which bond lengths, bond angles, and the absolute stereochemistry can be determined.[10][11][12]

Why XRD is Critical for Novel BCPs
  • Unambiguous Structure Confirmation: XRD provides a definitive 3D model of the molecule, confirming the BCP core's integrity and the precise location of all substituents.[10][13] Several publications on novel BCPs rely on XRD for unequivocal characterization.[4][14][15][16]

  • Stereochemistry Determination: For chiral BCPs, XRD can determine the absolute configuration, which is often challenging to assign by NMR alone.[17]

  • Bond Length and Angle Analysis: The high strain in BCPs can lead to unusual bond lengths and angles. XRD provides precise measurements of these parameters, which can be compared with computational models.

Experimental Protocol for Single-Crystal XRD
  • Crystal Growth (The Crucial, and often Difficult, Step):

    • High-quality single crystals are a prerequisite for successful XRD analysis.[13][18]

    • Common Techniques:

      • Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly, leading to gradual crystal formation.

      • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution induces crystallization.

      • Cooling: A saturated solution is slowly cooled to decrease the solubility of the compound and promote crystal growth.

    • Expert Tip: BCPs can be volatile. Using a co-crystal former or performing crystallization at low temperatures can improve success rates.

  • Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[13]

    • The crystal is placed in a diffractometer, where it is irradiated with a beam of X-rays while being rotated.[11]

    • A detector records the diffraction pattern, which is a series of spots of varying intensity.[10]

  • Structure Solution and Refinement:

    • The diffraction data is processed using specialized software to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to obtain the final crystal structure.[10]

III. Computational Chemistry: The Predictive and Corroborative Tool

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating complex molecular structures.[19][20] For BCPs, DFT calculations serve two primary purposes: predicting NMR chemical shifts for comparison with experimental data and providing a theoretical geometric structure.

The Power of DFT in BCP Validation
  • NMR Chemical Shift Prediction: DFT methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.[21][22] This is particularly useful for:

    • Distinguishing between constitutional isomers.

    • Assigning signals in complex or crowded spectral regions.

    • Providing confidence in the proposed structure when experimental and calculated spectra show a strong correlation.[23][24]

  • Geometric Parameter Corroboration: DFT calculations provide optimized molecular geometries, including bond lengths and angles. These can be compared with data obtained from XRD to assess the quality of the theoretical model and the experimental structure.

Protocol for DFT-Based Structure Validation
  • Geometry Optimization:

    • The proposed structure of the BCP compound is built in silico.

    • A geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common starting point).[20][22]

  • NMR Shielding Constant Calculation:

    • Using the optimized geometry, the NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.[20]

    • The calculated shielding constants are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.[22]

  • Comparison with Experimental Data:

    • The predicted NMR chemical shifts are compared with the experimental values.

    • Statistical measures, such as the mean absolute error (MAE) and the correlation coefficient (R²), are used to quantify the agreement between theory and experiment.

Comparative Analysis: Strengths and Limitations

TechniqueStrengthsLimitationsCausality of Choice
NMR Spectroscopy - Excellent for determining connectivity.[6][7]- Provides information on the local chemical environment of each atom.- Can be performed on samples in solution.- Does not provide a direct 3D structure.- Can be difficult to interpret for complex molecules with overlapping signals.- Does not definitively determine absolute stereochemistry.The primary tool for initial structural assessment and for confirming the covalent bonding framework of the molecule.
Single-Crystal XRD - Provides an unambiguous 3D structure.[10][12]- The "gold standard" for structure proof.- Determines absolute stereochemistry.[17]- Requires high-quality single crystals, which can be difficult to grow.[13]- The compound must be crystalline.- Does not provide information on the molecule's behavior in solution.Essential for irrefutable proof of structure, especially for novel scaffolds or when stereochemistry is a critical factor.
Computational Chemistry - Can predict NMR spectra to aid in assignment and distinguish between isomers.[19]- Provides theoretical geometric parameters for comparison.- Relatively fast and cost-effective.- The accuracy of the results is dependent on the level of theory and basis set used.[21][23]- It is a predictive tool and not a direct measurement of the physical structure.A powerful corroborative method to increase confidence in the assignments made by NMR and to rationalize the geometric parameters observed in XRD.

Conclusion: An Integrated Approach for Unquestionable Validation

The validation of novel bicyclo[1.1.1]pentane structures requires a multi-faceted and logical approach. While NMR spectroscopy serves as the foundational technique for establishing connectivity, its findings should be corroborated and expanded upon by the definitive three-dimensional information provided by single-crystal X-ray diffraction. Computational chemistry acts as a powerful adjunct, offering predictive insights that can guide spectral interpretation and provide an additional layer of confidence in the final structural assignment. By judiciously employing these three pillars of structural analysis, researchers can navigate the unique challenges posed by BCPs and confidently report their novel findings to the scientific community.

References

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Validation

A Senior Application Scientist's Guide to Catalysis in DIBCP Cross-Coupling for Tertiary Phosphine Synthesis

The synthesis of tertiary phosphines, pivotal ligands in catalysis and building blocks in materials science, often relies on the formation of a carbon-phosphorus (C-P) bond. Di-tert-butyl-chlorophosphine (DIBCP) serves a...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of tertiary phosphines, pivotal ligands in catalysis and building blocks in materials science, often relies on the formation of a carbon-phosphorus (C-P) bond. Di-tert-butyl-chlorophosphine (DIBCP) serves as a valuable, albeit sterically hindered, phosphinating agent for this purpose. The success of cross-coupling reactions involving DIBCP is critically dependent on the choice of catalyst, which governs reaction efficiency, substrate scope, and functional group tolerance.

This guide provides a comparative analysis of the predominant catalytic systems employed for DIBCP cross-coupling, focusing on palladium and nickel catalysts. We will delve into the mechanistic underpinnings of these systems, present comparative performance data, and provide field-tested experimental protocols to aid researchers in catalyst selection and reaction optimization.

Section 1: The Catalytic Landscape: Palladium vs. Nickel Systems

The formation of a C(sp²)–P or C(sp³)–P bond using DIBCP typically involves the coupling of an organometallic reagent or an organic halide. Palladium and nickel complexes are the most effective catalysts for these transformations, each offering a distinct set of advantages and operating through different mechanistic pathways.[1][2][3]

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is the most established and widely used method for C-P bond formation.[4][5] The reactions generally proceed through a well-understood catalytic cycle involving Pd(0) and Pd(II) intermediates.

Mechanistic Hallmark: The canonical mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The reaction is initiated by the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a phosphide source or, in this context, reaction with the chlorophosphine and a suitable base or organometallic reagent, to bring both the organic fragment and the phosphine group onto the palladium center. The final step is reductive elimination, which forms the desired C-P bond and regenerates the active Pd(0) catalyst.[7][8]

Performance Profile:

  • Strengths: Palladium catalysts exhibit broad functional group tolerance, high reliability, and extensive literature precedent.[3][9] They are particularly effective for coupling DIBCP with aryl and vinyl halides or triflates.

  • Limitations: The high cost of palladium can be a drawback for large-scale synthesis. Furthermore, standard Pd catalysts can be less effective for coupling unactivated alkyl halides, often due to slow oxidative addition and competing β-hydride elimination pathways.[10]

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, offering unique reactivity profiles.[1][10] Nickel catalysts can access a wider range of oxidation states (Ni(0) to Ni(IV)), enabling different mechanistic pathways, including those involving single-electron transfer (SET) and radical intermediates.[1][10][11]

Mechanistic Hallmark: Unlike the typical two-electron pathway of palladium, nickel-catalyzed C-P couplings can proceed via a Ni(I)/Ni(III) catalytic cycle or other radical-based mechanisms.[10][11] For instance, a Ni(I) species can activate an alkyl halide through halogen-atom abstraction to generate an alkyl radical.[11] This radical can then be trapped by a Ni(II)-phosphide complex to form a high-valent Ni(III) intermediate, which undergoes reductive elimination to yield the tertiary phosphine. This radical pathway makes nickel particularly adept at coupling C(sp³)-electrophiles.[1][11]

Performance Profile:

  • Strengths: Nickel is a more earth-abundant and economical metal.[10] Its unique reactivity allows for the coupling of challenging substrates, such as unactivated alkyl halides and other C(sp³)-electrophiles, which are often problematic for palladium systems.[1][4][12]

  • Limitations: Nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring stricter inert atmosphere techniques. The mechanisms can be more complex, potentially leading to more side products if not properly optimized.

Section 2: Head-to-Head Catalyst Comparison

The choice between a palladium and a nickel-based system is dictated by the specific substrates being coupled and the desired reaction outcome.

FeaturePalladium Catalytic SystemNickel Catalytic System
Typical Precursors Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)NiCl₂·6H₂O, NiBr₂(diglyme), Ni(cod)₂
Common Ligands Bulky phosphines (XPhos, SPhos), carbenes (IPr)Bipyridines (dtbbpy), terpyridines, phosphines
Primary Substrate Scope Aryl/Vinyl Halides, TriflatesUnactivated Alkyl Halides, Aryl Halides
Dominant Mechanism Pd(0)/Pd(II) two-electron pathway[6][7]Ni(I)/Ni(III) radical pathway, Ni(0)/Ni(II)[10][11]
Key Advantage High reliability, broad functional group tolerance.Cost-effective, excels with C(sp³) electrophiles.[10][12]
Potential Drawback High cost, less effective for alkyl halides.Can be more sensitive, potentially complex side reactions.

Section 3: Visualizing the Catalytic Cycles

Understanding the mechanistic pathways is crucial for troubleshooting and optimizing reactions. The following diagrams illustrate the generally accepted catalytic cycles for palladium and a plausible cycle for nickel-catalyzed C-P cross-coupling.

G pd0 Pd(0)Lₙ pdi R-Pd(II)(X)Lₙ pd0->pdi Oxidative Addition (R-X) pdii R-Pd(II)(P(tBu)₂)Lₙ pdi->pdii Ligand Exchange/ Reaction with DIBCP source pdii->pd0 product_pd R-P(tBu)₂ pdii->product_pd Reductive Elimination label_pd Palladium Catalytic Cycle

Caption: Palladium(0)/Palladium(II) catalytic cycle for C-P cross-coupling.

G ni1 LₙNi(I)X ni2 LₙNi(II)(X)(P(tBu)₂) ni1->ni2 Reaction with DIBCP source radical R• ni1->radical Halogen Abstraction from R-X ni3 LₙNi(III)(X)(P(tBu)₂)(R) ni2->ni3 ni3->ni1 product_ni R-P(tBu)₂ ni3->product_ni Reductive Elimination radical->ni3 Radical Capture label_ni Plausible Nickel Radical Cycle

Caption: Plausible Nickel(I)/Nickel(III) radical pathway for C-P cross-coupling.

Section 4: Experimental Protocols

The following protocols are representative procedures for DIBCP cross-coupling reactions. Causality: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. This is critical because the active catalysts (especially Pd(0) and low-valent Ni species) and DIBCP are sensitive to oxygen and moisture.

Protocol: Palladium-Catalyzed Coupling of an Aryl Bromide with DIBCP

This protocol is optimized for the formation of an Aryl-P(tBu)₂ bond, a common objective in ligand synthesis.

Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Oven-dry glassware p2 Assemble under N₂ flow p1->p2 p3 Degas solvent p2->p3 r1 Add Pd catalyst, ligand, and base to flask p3->r1 r2 Add aryl bromide and solvent r1->r2 r3 Add DIBCP dropwise r2->r3 r4 Heat to specified temperature r3->r4 w1 Cool to RT, quench r4->w1 w2 Extract with organic solvent w1->w2 w3 Dry, filter, concentrate w2->w3 w4 Purify by chromatography w3->w4

Caption: General workflow for a cross-coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).

    • Rationale: Using a bulky, electron-rich ligand like XPhos facilitates the oxidative addition and reductive elimination steps, which can be challenging with the sterically hindered DIBCP.[13] The choice of base is critical for the reaction outcome.

  • Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the aryl bromide (1.0 equivalent) followed by a degassed solvent (e.g., toluene or dioxane, to make a ~0.2 M solution).

    • Rationale: Degassing the solvent removes dissolved oxygen, which can deactivate the Pd(0) catalyst through oxidation.

  • DIBCP Addition: Slowly add DIBCP (1.1-1.2 equivalents) to the stirring mixture at room temperature.

    • Rationale: A slight excess of the chlorophosphine ensures complete consumption of the limiting aryl bromide. Dropwise addition helps control any potential exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often deactivated with triethylamine to prevent product oxidation).

Protocol: Nickel-Catalyzed Coupling of an Alkyl Bromide with DIBCP

This protocol is designed for the more challenging C(sp³)–P bond formation, leveraging the unique reactivity of nickel.

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add the nickel precursor (e.g., NiCl₂(glyme), 5-10 mol%) and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), 10-15 mol%) to a vial equipped with a stir bar.

    • Rationale: Bipyridine ligands are excellent for stabilizing the various oxidation states of nickel involved in the catalytic cycle.[1][14]

  • Reagent Addition: Add a degassed polar aprotic solvent (e.g., DMA or NMP). Add the alkyl bromide (1.0 equivalent) and DIBCP (1.2 equivalents).

  • Reductant Addition: Add a stoichiometric reductant (e.g., manganese or zinc powder, 2-3 equivalents).

    • Rationale: A reductant is often required to generate the active low-valent nickel species from the Ni(II) precatalyst.

  • Reaction: Seal the vial and stir at the specified temperature (can range from room temperature to 80 °C). Monitor the reaction progress by GC-MS.

    • Rationale: These reactions can often be run at lower temperatures than their palladium-catalyzed counterparts.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the metal reductant. Rinse the pad with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography as described in the palladium protocol.

Section 5: Conclusion and Outlook

The choice of catalyst for DIBCP cross-coupling is a critical decision that profoundly impacts the synthesis of tertiary phosphines. Palladium-based systems offer reliability and broad applicability, particularly for C(sp²)-P bond formation. In contrast, nickel catalysts provide a powerful, cost-effective alternative that excels in the challenging coupling of C(sp³)-electrophiles, opening new avenues in synthetic chemistry.[1][10]

A thorough understanding of the underlying mechanisms, coupled with careful optimization of ligands, bases, and reaction conditions, is paramount for achieving high yields and purity. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to harness the full potential of these catalytic systems in their synthetic endeavors.

References

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Comparative

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of BCP Analogues

Introduction: The Unmet Need in B-cell Prolymphocytic Leukemia (B-PLL) and the Promise of Bicyclo[1.1.1]pentane (BCP) Analogues B-cell prolymphocytic leukemia (B-PLL) is a rare and aggressive mature B-cell malignancy wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in B-cell Prolymphocytic Leukemia (B-PLL) and the Promise of Bicyclo[1.1.1]pentane (BCP) Analogues

B-cell prolymphocytic leukemia (B-PLL) is a rare and aggressive mature B-cell malignancy with a generally poor prognosis.[1][2] Current treatment strategies, often adapted from those for chronic lymphocytic leukemia (CLL), include chemo-immunotherapy regimens such as FCR (fludarabine, cyclophosphamide, rituximab) and BR (bendamustine, rituximab).[2][3][4] However, B-PLL is frequently resistant to conventional chemotherapy, and patients with TP53 gene mutations have particularly unfavorable outcomes.[3][4][5] While newer targeted therapies like the B-cell receptor signaling inhibitors ibrutinib and idelalisib, and the monoclonal antibody alemtuzumab, have shown promise, they are not yet FDA-approved specifically for B-PLL and underscore the urgent need for novel therapeutic agents.[1][2][3][4]

The development of new small molecule inhibitors is a cornerstone of modern oncology drug discovery. A critical aspect of this process is the early and rigorous assessment of a compound's "drug-like" properties.[6] These properties, encompassing physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, are pivotal in determining whether a potent "hit" can be optimized into a viable clinical candidate.[7][8][9] Neglecting these assessments is a primary driver of late-stage clinical failures, a costly and time-consuming setback in the drug development pipeline.[10]

In recent years, bicyclo[1.1.1]pentanes (BCPs) have emerged as promising scaffolds in medicinal chemistry.[11] BCPs are often used as bioisosteres for aromatic rings, t-butyl groups, and alkynes, offering a unique three-dimensional structure that can lead to improved physicochemical and pharmacokinetic properties.[11][12][13][14] For instance, the replacement of a phenyl group with a BCP moiety has been shown to enhance solubility and metabolic stability in some instances.[15][16] This guide will provide a comprehensive framework for assessing the drug-like properties of novel BCP analogues designed for B-PLL, comparing them to a hypothetical reference compound to illustrate the principles of candidate selection.

Pillar 1: Foundational Physicochemical Properties - The "Rules of the Game"

Before delving into complex biological assays, a thorough in silico and in vitro characterization of fundamental physicochemical properties is essential. These parameters provide an early indication of a compound's potential for oral bioavailability and overall "drug-likeness."[17]

Key Physicochemical Descriptors

A standard suite of physicochemical properties should be evaluated for each BCP analogue. These are often guided by frameworks like Lipinski's Rule of Five, which, while not absolute, provide a valuable starting point for assessing oral drug-likeness.[7]

  • Molecular Weight (MW): Generally, lower molecular weight (<500 Da) is associated with better permeability and solubility.[7]

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity.[18] An optimal range (typically LogP 1-5) is sought to balance membrane permeability with aqueous solubility.[18]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors influences solubility and permeability.[7][17]

  • Topological Polar Surface Area (tPSA): tPSA is a descriptor that correlates with a molecule's hydrogen bonding potential and is a good predictor of cell permeability.

In Silico Prediction of Physicochemical Properties

A multitude of open-access and commercial software platforms can rapidly and cost-effectively predict these properties from a compound's chemical structure.[19][20][21] These in silico tools are invaluable for triaging large numbers of virtual compounds before committing to synthesis.[10]

Example Comparison of Hypothetical BCP Analogues:

CompoundMW (Da)cLogPHBDHBAtPSA (Ų)
Reference Drug 4804.22595
BCP-Analogue 1 4503.51480
BCP-Analogue 2 5205.836110

In this hypothetical example, BCP-Analogue 1 displays a more favorable in silico profile compared to both the reference drug and BCP-Analogue 2, suggesting it may have better oral absorption characteristics.

Pillar 2: In Vitro ADME Assays - From Prediction to Biological Reality

While in silico models are powerful, they are ultimately predictive.[19] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential to experimentally validate these predictions and provide a more nuanced understanding of a compound's pharmacokinetic potential.[22][23][24]

Solubility

Poor aqueous solubility is a major hurdle for oral drug absorption.

  • Kinetic Solubility: Measures the solubility of a compound when it is rapidly precipitated from a stock solution. This is often used in high-throughput screening.[25]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound and is a more accurate measure.[25]

Permeability

The ability of a drug to cross biological membranes, such as the intestinal epithelium, is critical for oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane.[26][27][28] It is a cost-effective way to predict passive permeability.[26][27][28]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[29] It can assess both passive diffusion and active transport processes, including efflux.[26][29]

Workflow for Assessing Permeability:

G cluster_0 Permeability Assessment In_Silico_Prediction In Silico tPSA Prediction PAMPA PAMPA for Passive Permeability In_Silico_Prediction->PAMPA Caco_2 Caco-2 for Overall Permeability & Efflux PAMPA->Caco_2 Decision Rank Candidates Caco_2->Decision

Caption: A tiered approach to permeability assessment.

Metabolic Stability

The rate at which a compound is metabolized, primarily in the liver, will determine its half-life and dosing regimen.

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[30][31] It is a good initial screen for metabolic liabilities.[30][31]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of both Phase I and Phase II metabolism.[30][31][32]

Comparative Data for Hypothetical BCP Analogues:

CompoundThermodynamic Solubility (µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Liver Microsomal Half-life (min)
Reference Drug 258.56.245
BCP-Analogue 1 7512.110.5>60
BCP-Analogue 2 52.31.815

Based on this experimental data, BCP-Analogue 1 demonstrates superior solubility, permeability, and metabolic stability, making it a more promising candidate for further development.

Pillar 3: Preliminary Safety and Target Engagement

While comprehensive toxicology studies are conducted in later preclinical stages, early in vitro safety assessments can flag potential liabilities.

Cytotoxicity

Assessing the general toxicity of a compound against various cell lines is a crucial first step. Standard assays like MTT or CellTiter-Glo® can be used to determine the concentration at which the compound becomes toxic to cells.

hERG Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An early assessment of hERG liability is a critical safety screen.

Target Engagement and Selectivity

It is essential to confirm that the BCP analogues engage their intended target in B-PLL cells and to assess their selectivity against other related kinases or proteins to minimize off-target effects. Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can provide evidence of target binding in a cellular context.

Experimental Workflow for Early Safety and Efficacy Assessment:

G cluster_1 Early Safety & Efficacy Profiling Cytotoxicity Cytotoxicity Assays Go_NoGo Go/No-Go Decision Cytotoxicity->Go_NoGo hERG hERG Inhibition Assay hERG->Go_NoGo Target_Engagement Target Engagement Assays Selectivity Kinase Selectivity Panel Target_Engagement->Selectivity Selectivity->Go_NoGo

Caption: Integrated workflow for early safety and efficacy profiling.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Test compounds are dissolved in a buffer solution at a known concentration.

  • Assay Procedure: The filter plate is placed in a 96-well acceptor plate containing buffer. The compound solutions are added to the donor wells of the filter plate.

  • Incubation: The plate is incubated for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Liver Microsomal Stability Assay
  • Reagents: Pooled human liver microsomes, NADPH regenerating system, and test compounds.

  • Incubation: Test compounds are incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life.

Conclusion: A Data-Driven Path to Candidate Selection

The assessment of drug-like properties is a multi-faceted and iterative process that is fundamental to successful drug discovery.[22][23] By employing a tiered approach that begins with in silico predictions and progresses to a suite of robust in vitro assays, researchers can make informed, data-driven decisions about which BCP analogues to advance towards more extensive preclinical and clinical development.[9][33] This systematic evaluation of solubility, permeability, metabolic stability, and preliminary safety de-risks the drug development process and ultimately increases the probability of bringing a novel, effective, and safe therapy to patients with B-cell prolymphocytic leukemia.

References

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Validation

The Spectroscopic Signature of a Phenyl Ring Mimic: A Comparative Guide to Bicyclo[1.1.1]pentanes and Their Aromatic Counterparts

Introduction: Beyond 'Flatland' in Drug Discovery For decades, the phenyl ring has been a cornerstone in medicinal chemistry, prized for its rigid structure and ability to engage in various intermolecular interactions. H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond 'Flatland' in Drug Discovery

For decades, the phenyl ring has been a cornerstone in medicinal chemistry, prized for its rigid structure and ability to engage in various intermolecular interactions. However, the planarity and aromaticity that make it so versatile can also contribute to poor physicochemical properties, such as low aqueous solubility and susceptibility to metabolic oxidation.[1][2][3] In the ongoing quest to design safer and more effective drugs, chemists are increasingly "escaping from flatland" by replacing aromatic rings with three-dimensional, saturated bioisosteres.[4][5][6]

Among the most promising of these non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.[4][5] This highly strained, cage-like structure can mimic the linear geometry of a para-substituted benzene ring, effectively positioning substituents at a similar distance and vector.[7] Yet, its sp³-rich character often imparts superior properties, including enhanced solubility and metabolic stability.[4][7] For researchers and drug development professionals, understanding the distinct spectroscopic signatures of BCPs compared to their aromatic analogs is crucial for unambiguous characterization and quality control.

This guide provides an in-depth spectroscopic comparison of BCPs and their aromatic counterparts, supported by experimental data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind the observed differences and providing protocols for their analysis.

Structural and Electronic Underpinnings of Spectroscopic Differences

The fundamental differences in the spectroscopic properties of BCPs and aromatic rings stem from their distinct structural and electronic natures.

G cluster_0 p-Disubstituted Benzene cluster_1 1,3-Disubstituted BCP Aromatic Planar sp² carbons Delocalized π-system Ring Current Effect BCP Strained sp³ carbons Sigma bond framework No Ring Current Aromatic->BCP Bioisosteric Replacement

Caption: Structural comparison of a p-disubstituted benzene and a 1,3-disubstituted BCP.

Aromatic rings are characterized by a planar arrangement of sp²-hybridized carbon atoms with a delocalized π-electron system. This electron delocalization gives rise to a significant 'ring current' effect in the presence of an external magnetic field, which strongly influences the chemical shifts in NMR spectroscopy. In contrast, BCPs are composed of sp³-hybridized carbons in a highly strained cage structure, lacking a π-system and the associated ring current. These intrinsic differences are the primary drivers of their distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Cores

NMR spectroscopy is arguably the most powerful tool for distinguishing between BCPs and their aromatic analogs. The differences are most pronounced in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The most striking difference in the ¹H NMR spectra is the chemical shift of the protons attached to the core structures.

  • Aromatic Protons: Protons directly attached to a benzene ring typically resonate in the downfield region of 7.0-8.5 ppm . This significant deshielding is a direct consequence of the magnetic anisotropy created by the ring current of the π-electrons.[7]

  • BCP Protons: The methylene protons on the BCP cage, in stark contrast, appear in the highly shielded, upfield region of the spectrum, typically around 2.0-2.6 ppm .[2] The bridgehead protons, when present, also resonate in a similar aliphatic region.

This dramatic upfield shift of over 4 ppm for the BCP core protons is a definitive diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide equally clear distinctions:

  • Aromatic Carbons: The sp²-hybridized carbons of a benzene ring appear in the range of 120-150 ppm .[2] The exact chemical shifts are influenced by the nature of the substituents.

  • BCP Carbons: The sp³-hybridized carbons of the BCP core are found significantly upfield. The bridgehead carbons typically resonate between 35-55 ppm , while the methylene bridge carbons are even more shielded, appearing around 50-55 ppm .[2][3]

The following table summarizes the typical chemical shift ranges for a BCP derivative and its aromatic counterpart.

Nucleus BCP Derivative (Typical δ, ppm) Aromatic Derivative (Typical δ, ppm) Key Differentiator
¹H Bridgehead-H: ~2.8[7] Methylene-H: ~2.4-2.6[2]Aromatic-H: 7.0 - 8.5[7]~4-6 ppm upfield shift for BCP protons
¹³C Bridgehead-C: ~35-55[2][3] Methylene-C: ~52-55[3]Aromatic-C: 120 - 150[2]>70 ppm upfield shift for BCP carbons

Vibrational Spectroscopy: Probing Bond Strengths and Symmetries

Infrared (IR) spectroscopy reveals differences in the vibrational modes of the BCP cage versus the aromatic ring, particularly in the C-H and C-C stretching regions.

  • C-H Stretching: Aromatic compounds exhibit C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). In contrast, the C-H stretches of the sp³-hybridized BCP core appear below 3000 cm⁻¹, in the typical alkane region (around 2850-2960 cm⁻¹).

  • C-C Stretching: Aromatic rings display characteristic C=C in-ring stretching absorptions in the 1450-1600 cm⁻¹ region. BCPs, lacking double bonds, do not show these peaks. Instead, their spectra are characterized by complex vibrational modes of the strained cage structure.

  • Carbonyl Stretching (for derivatives): When a carbonyl-containing functional group, such as a carboxylic acid or ketone, is attached to the core, its C=O stretching frequency in the IR spectrum is also affected. Conjugation of a carbonyl group with a phenyl ring lowers its stretching frequency (e.g., ~1680-1700 cm⁻¹ for an aromatic ketone) compared to a non-conjugated system. A carbonyl attached to a BCP bridgehead, being an isolated system, will have a stretching frequency more akin to a typical saturated ketone or acid (e.g., ~1700-1725 cm⁻¹).[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Impact of Conjugation

UV-Vis spectroscopy is particularly sensitive to the presence of conjugated π-electron systems, which act as chromophores.

  • Aromatic Compounds: Benzene and its derivatives exhibit characteristic UV absorptions due to π → π* electronic transitions. Benzene itself shows a strong absorption near 205 nm and a less intense, structured absorption between 255-275 nm. The position and intensity of these bands are highly sensitive to the nature and substitution pattern of attached functional groups.

  • BCP Compounds: The BCP core, being a saturated aliphatic system, does not possess a π-electron system and is therefore transparent in the UV-Vis region (above 200 nm). Consequently, the UV-Vis spectrum of a BCP-containing molecule is dominated by the chromophores of its substituents. This lack of a core chromophore is a key distinguishing feature and a significant advantage in certain applications where minimizing background absorbance is desired.

Experimental Protocols

Protocol 1: Comparative NMR Analysis

G cluster_workflow NMR Analysis Workflow A Sample Preparation (BCP & Aromatic Analogs) B Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Process Data (Phasing, Baseline Correction) C->D E Compare Chemical Shifts (δ) D->E F Analyze Splitting Patterns & Integration D->F G Structural Confirmation E->G F->G

Caption: Workflow for comparative NMR spectral analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the BCP derivative and its corresponding aromatic analog into separate, clean NMR tubes.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to each tube. Ensure the solvent is the same for both samples to allow for a direct comparison of chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Compare the ¹H spectra, noting the significant upfield shift of the BCP core protons relative to the aromatic protons.

    • Compare the ¹³C spectra, identifying the highly shielded BCP framework carbons versus the deshielded aromatic carbons.

    • Integrate the signals in the ¹H spectrum to confirm the number of protons in each environment.

Protocol 2: Comparative FT-IR Analysis
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the BCP or aromatic compound onto the ATR crystal. For liquid samples, a drop can be placed directly on the crystal.

  • Data Acquisition: Record the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Examine the C-H stretching region: Look for peaks above 3000 cm⁻¹ (aromatic) versus below 3000 cm⁻¹ (BCP).

    • Inspect the 1450-1600 cm⁻¹ region for the characteristic C=C stretching bands of the aromatic ring, which will be absent in the BCP spectrum.

    • If applicable, compare the C=O stretching frequencies to assess the effect of conjugation in the aromatic analog.

Conclusion: An Indispensable Tool for Modern Drug Design

The spectroscopic differences between bicyclo[1.1.1]pentanes and their aromatic counterparts are distinct and readily identifiable. The dramatic upfield shift of both proton and carbon signals in NMR spectra provides an unequivocal method for distinguishing the BCP core from a phenyl ring. Complementary information from IR and UV-Vis spectroscopy further solidifies the structural assignment by highlighting the differences in bond types and electronic systems.

For researchers in drug development, a thorough understanding of these spectroscopic signatures is not merely an academic exercise. It is a critical component of compound verification, quality control, and the confident progression of novel BCP-containing candidates through the discovery pipeline. As the "escape from flatland" continues to shape the future of medicinal chemistry, the ability to expertly interpret these spectra will remain an indispensable skill.

References

  • Mykhailiuk, P. K. (2020). Bicyclo[1.1.1]pentanes in medicinal chemistry.
  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Mousseau, J. J., & Bull, J. A. (2020). Synthesis and application of bicyclo[1.1.1]pentanes.
  • Baran, P. S., et al. (2016). A short, scalable, and practical synthesis of bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 138(22), 7064-7067.
  • Mykhailiuk, P. K. (2018). Bicyclo[1.1.1]pentylamines (BCP-amines) as functional building blocks for medicinal chemistry. European Journal of Organic Chemistry, 2018(20-21), 2533-2544.
  • Wencel-Delord, J., & Glorius, F. (2013). Bioisosteres in medicinal chemistry: a new trick for an old dog?
  • Mykhailiuk, P. K. (2019). Difluoro-substituted bicyclo[1.1.1]pentanes for medicinal chemistry: design, synthesis, and characterization. The Journal of Organic Chemistry, 84(23), 15106-15117.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

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Comparative

A Comparative Guide to the Metabolic Stability of Bicyclo[1.1.1]pentane-Modified Compounds

Introduction: "Escaping Flatland" and the Quest for Metabolic Durability In modern medicinal chemistry, a prevailing strategy is to "escape from flatland"—a concept that encourages the move away from planar, aromatic str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: "Escaping Flatland" and the Quest for Metabolic Durability

In modern medicinal chemistry, a prevailing strategy is to "escape from flatland"—a concept that encourages the move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] This shift is driven by the need to improve the physicochemical and pharmacokinetic properties of drug candidates. One of the most promising scaffolds leading this charge is the bicyclo[1.1.1]pentane (BCP) moiety.[2] BCP serves as a unique and effective bioisostere for common chemical groups like para-substituted phenyl rings and tert-butyl groups.[3][4]

Metabolic stability, the resistance of a compound to being broken down by metabolic enzymes, is a critical determinant of a drug's in vivo efficacy and safety profile.[5][6] Rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites, whereas excessively high stability might cause drug-drug interactions or parent compound toxicity.[6][7] The incorporation of BCP into drug candidates has been shown to confer significant advantages in this regard. The saturated, strained sp3-hybridized carbon framework of BCP is inherently more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic rings.[8][9]

This guide provides a technical comparison of the metabolic stability of BCP-modified compounds against their traditional aromatic and aliphatic counterparts, supported by experimental data. We will delve into the causality behind experimental choices for evaluating metabolic stability and provide detailed, validated protocols for key in vitro assays.

BCP vs. Traditional Moieties: A Head-to-Head Comparison

The theoretical advantage of the BCP scaffold lies in its unique structure. Unlike a phenyl ring, which is susceptible to CYP450-mediated oxidation to form reactive intermediates, the saturated carbons of the BCP core are significantly more stable.[8] This inherent stability translates into tangible improvements in drug-like properties.

Case Study 1: γ-Secretase Inhibitors

A compelling demonstration of BCP's utility comes from the development of γ-secretase inhibitors. Researchers at Bristol-Myers Squibb replaced the central para-substituted fluorophenyl ring of an existing inhibitor (BMS-708,163) with a BCP moiety.[10] This single modification, while maintaining equipotent enzymatic inhibition, led to dramatic improvements in physicochemical and pharmacokinetic properties.[10] The BCP analogue demonstrated superior aqueous solubility and passive permeability, which translated into a roughly four-fold increase in maximum concentration (Cmax) and area under the curve (AUC) in a mouse model, indicating excellent oral absorption.[10]

PropertyPhenyl Analogue (1)BCP Analogue (3)Fold Improvement
γ-Secretase Inhibition (IC50, nM) 0.210.28~1x
Aqueous Solubility (µg/mL) 3144.7x
Passive Permeability (Papp, 10⁻⁶ cm/s) 1.15.04.5x
Oral Absorption (Mouse Cmax, µM) 0.31.24.0x
Oral Absorption (Mouse AUC, µM*h) 1.14.33.9x
Data synthesized from Stepan, A. F., et al. (2012). J Med Chem.[10]
Case Study 2: Lipoprotein-Associated Phospholipase A2 (LpPLA2) Inhibitors

In a study on LpPLA2 inhibitors like Darapladib, which contain multiple aromatic rings and exhibit suboptimal physicochemical profiles, replacing a phenyl ring with a BCP moiety was investigated.[11] The resulting BCP-containing analogues maintained high potency while showing marked improvements in key properties like solubility, demonstrating the broad applicability of this bioisosteric replacement for enhancing drug-likeness.[11][12]

PropertyDarapladib (Phenyl)BCP Analogue
LpPLA2 Potency (pIC50) 10.29.9
Lipophilicity (ChromLogD7.4) 6.34.5
Aqueous Solubility (µg/mL) <0.10.8
Data synthesized from Measom, N. D., et al. (2016). ACS Med Chem Lett.[11][12]

Evaluating Metabolic Stability: Experimental Protocols & Rationale

To quantitatively assess the metabolic stability of compounds, a series of standardized in vitro assays are employed early in the drug discovery process.[5] These assays provide critical data on a compound's intrinsic clearance, which helps predict its in vivo half-life and overall pharmacokinetic profile.[13][14]

The Central Role of In Vitro Assays

The liver is the primary site of drug metabolism, driven largely by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.[7][13] In vitro systems using liver-derived components allow us to isolate and study these processes in a controlled, high-throughput manner.[15][16] The two most fundamental assays for early-stage assessment are the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

Causality: This assay is the workhorse for assessing Phase I metabolic stability.[17] We use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, the primary drivers of oxidative metabolism.[13][18] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate at which the compound is metabolized by these enzymes.[19] A slow rate of degradation in this assay is a strong indicator of higher metabolic stability in vivo.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Test Compound (1µM final conc.) mix Mix Compound & Microsomes Pre-incubate at 37°C prep1->mix prep2 Prepare Liver Microsomes (Human, Rat, etc.) (0.5 mg/mL final conc.) prep2->mix prep3 Prepare NADPH Cofactor Solution (1mM final conc.) start Add NADPH to initiate reaction mix->start sample Aliquots taken at 0, 5, 15, 30, 45 min start->sample Incubate at 37°C quench Stop reaction with cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining, t½, and CLint analyze->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 100 µM in a buffer like 0.05 M phosphate buffer, pH 7.4) from a 10 mM DMSO stock.[17]

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.[20]

    • Prepare an NADPH regenerating system or a simple NADPH solution (e.g., 5 mM).[17] This cofactor is essential for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsome solution.

    • Add the test compound working solution to achieve a final concentration of 1 µM. Include positive control compounds with known metabolic fates (e.g., Midazolam, Verapamil) and a negative control (no NADPH).[17][19]

    • Pre-incubate the mixture for 5-10 minutes at 37°C to bring it to physiological temperature.[17]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[19]

    • Immediately take the first time point sample (T=0) and transfer it to a separate plate/tube containing a cold quenching solution (e.g., acetonitrile or methanol with an internal standard).[19] The cold organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.

    • Continue incubating at 37°C, taking subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, or 60 minutes).[17][18]

  • Sample Preparation and Analysis:

    • Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method. The amount is determined based on the peak area ratio of the compound to the internal standard.[17][19]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[21]

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (1 / protein concentration) .[17]

Protocol 2: Plasma Stability Assay

Causality: While the liver is the primary metabolic organ, blood plasma also contains enzymes, particularly esterases and hydrolases, that can degrade certain drugs.[21][22] This is especially relevant for compounds containing susceptible functional groups like esters, amides, lactones, or carbamides.[23] An unstable compound in plasma will have a very short half-life and poor exposure, regardless of its hepatic stability. This assay is also crucial for characterizing prodrugs that are designed to be activated in the blood.[21]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Test Compound (1µM final conc.) mix Add Compound to Plasma Incubate at 37°C prep1->mix prep2 Thaw Pooled Plasma (Human, Mouse, etc.) prep2->mix sample Aliquots taken at 0, 15, 30, 60, 120 min mix->sample Gentle agitation quench Stop reaction with cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining and t½ analyze->data

Caption: Workflow for the Plasma Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 100 µM) from a 10 mM DMSO stock.

    • Thaw pooled, heparinized plasma from the desired species (e.g., human, mouse, rat) in a water bath at 37°C, then cool to room temperature.[22]

  • Incubation and Sampling:

    • In a 96-well plate or microcentrifuge tubes, add the test compound to the plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<1%) to avoid denaturing plasma proteins.[24][25]

    • Immediately take the T=0 sample and quench it with 3-4 volumes of cold acetonitrile containing an internal standard.[22]

    • Incubate the remaining reaction plate at 37°C with gentle agitation.[25]

    • Take subsequent samples at specified time points (e.g., 15, 30, 60, and 120 minutes) and quench them in the same manner.[22][25]

  • Sample Preparation and Analysis:

    • After the final time point, vortex the quenched samples and centrifuge at high speed to pellet the precipitated plasma proteins.[22]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[21]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time, as described in the microsomal stability protocol.[25]

Synthesizing the Evidence: Why BCP is a Superior Scaffold for Metabolic Stability

As a Senior Application Scientist, my recommendation is to consider the BCP bioisostere early in the lead optimization process, particularly when dealing with compounds that exhibit high clearance or are heavily reliant on aromatic motifs for their structure. The protocols detailed in this guide provide a robust framework for empirically validating the metabolic advantages of such a substitution, enabling a data-driven approach to designing more durable and effective drug candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Stepan, A. F., Subramanyam, C., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Retrieved from [Link]

  • Ye, Z., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(10), 2192-2207. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Plasma Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Garlets, Z. (2020, February 6). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Portfolio. Retrieved from [Link]

  • Thieme. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29). Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(8), 771-776. Retrieved from [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(8), 771-776. Retrieved from [Link]

  • Ishihara, Y., & Baran, P. S. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin, 66(12), 1097-1107. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9511-9523. Retrieved from [Link]

  • Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Horsley, A., & Finlay, D. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,3-Diiodobicyclo[1.1.1]pentane

As a novel and highly reactive building block in medicinal chemistry and materials science, 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) requires meticulous handling, not only during its use but also through to its final disp...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel and highly reactive building block in medicinal chemistry and materials science, 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) requires meticulous handling, not only during its use but also through to its final disposal. This guide provides an in-depth, procedural framework for researchers and drug development professionals to manage DIBCP waste safely and in accordance with regulatory standards. Our focus is on the causality behind each step, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. 1,3-Diiodobicyclo[1.1.1]pentane is a stable, crystalline solid, but its hazard profile and reactivity necessitate cautious handling.[1][2]

1.1. Health and Safety Hazards

DIBCP is classified with several GHS hazard warnings that mandate careful handling to prevent exposure.[3] Direct contact and inhalation must be avoided.

Property Value Source
CAS Number 105542-98-1[3][4]
Molecular Formula C₅H₆I₂[3]
Molecular Weight 319.91 g/mol [3]
GHS Hazard Codes H302, H312, H332[3]
H315, H319, H335[3]
Hazard Statements Harmful if swallowed.[3]
Harmful in contact with skin.[3]
Harmful if inhaled.[3]
Causes skin irritation.[3]
Causes serious eye irritation.[3]
May cause respiratory irritation.[3]

1.2. Chemical Reactivity and Stability

While stable for storage, DIBCP exhibits significant reactivity that influences disposal choices. It is known to react with Grignard and organolithium reagents to form the highly strained and unstable [1.1.1]propellane.[2] Furthermore, its potential for impact sensitivity has been noted, demanding care in handling and avoiding mechanical shock.[1] These properties make it critical to prevent unintentional reactions within a waste container by segregating it from other reactive chemicals.

Regulatory Framework: Classification as Halogenated Hazardous Waste

The presence of carbon-iodine bonds places 1,3-Diiodobicyclo[1.1.1]pentane firmly in the category of halogenated organic compounds .[5] This classification is critical because national and international regulations, such as those from the Environmental Protection Agency (EPA), strictly control the disposal of halogenated organic waste.[6][7]

Landfilling of these compounds is broadly prohibited because they are poorly soluble in water, can damage landfill liners, and can persist in the environment.[6] The standard, accepted disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[5]

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure the safe containment and disposal of DIBCP waste from the point of generation to its final collection by environmental services.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling DIBCP, whether in pure form or as waste, ensure you are wearing:

  • Chemical Splash Goggles: To protect against eye irritation.[3]

  • Nitrile Gloves: To prevent skin contact and absorption.[8]

  • Laboratory Coat: To protect from contamination of personal clothing.

Step 2: Segregate Waste at the Source This is the most critical step to prevent dangerous reactions and ensure compliance. DIBCP waste must never be mixed with other waste streams.

  • Designated Halogenated Waste: Collect all materials contaminated with DIBCP—including residual solids, contaminated weighing paper, gloves, and pipette tips—in a dedicated container clearly marked "HALOGENATED ORGANIC WASTE".[5][8]

  • Avoid Incompatibilities: Do not mix with non-halogenated organic solvents, aqueous waste (acids/bases), or reactive metals and reagents.[5][9]

WasteSegregation Start Chemical Waste Generated IsOrganic Is the waste organic? Start->IsOrganic HasHalogen Does it contain F, Cl, Br, or I? IsOrganic->HasHalogen Yes Aqueous Aqueous Waste (Acids, Bases, Salts) IsOrganic->Aqueous No NonHalogenated Non-Halogenated Organic Waste HasHalogen->NonHalogenated No Halogenated Halogenated Organic Waste (e.g., DIBCP) HasHalogen->Halogenated Yes

Caption: Waste segregation decision-making process.

Step 3: Proper Containerization and Labeling The integrity of the waste container is paramount for safety.

  • Container Type: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[9]

  • Labeling: The label must be unambiguous. At a minimum, it should include:

    • The words "HAZARDOUS WASTE"

    • "Halogenated Organic Waste"

    • The full chemical name: "1,3-Diiodobicyclo[1.1.1]pentane"

    • An accurate list of any other components (e.g., solvents used for rinsing)

    • The approximate quantity or volume.[5]

  • Fill Level: Never fill a waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]

Step 4: Safe Interim Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from heat sources, open flames, and direct sunlight.[10]

  • In a well-ventilated area, preferably within a secondary containment tray to manage potential leaks.

Step 5: Final Disposal Arrangement The final step is the transfer of the waste to a licensed disposal facility.

  • Professional Collection: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[11]

  • Documentation: Ensure all necessary paperwork (e.g., hazardous waste manifest) is completed accurately.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Contractor A Step 1: Wear PPE B Step 2: Generate & Segregate DIBCP Waste A->B C Step 3: Containerize & Label 'Halogenated Waste' B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Schedule Waste Pickup D->E Hand-off F Transport to Licensed Facility E->F G High-Temperature Incineration F->G End Complete G->End Final Disposal

Caption: End-to-end workflow for DIBCP disposal.

Management of Spills and Emergencies

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, gently sweep the solid material into a dustpan to avoid creating dust.

    • Place the spilled material and all cleaning equipment into your designated halogenated waste container.

    • Clean the spill area with a suitable solvent and place the cleaning materials into the waste container.

  • Large Spills or Spills in a Poorly Ventilated Area:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Prohibited Disposal Methods

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT dispose of DIBCP down the drain.[8] This can harm aquatic life and violate environmental regulations.

  • DO NOT dispose of DIBCP in standard trash.

  • DO NOT mix DIBCP with incompatible waste streams, especially non-halogenated organics or aqueous solutions.[5]

  • DO NOT attempt to chemically neutralize or treat DIBCP waste unless you are following a formally validated and risk-assessed procedure. Uncontrolled reactions can be hazardous.

By adhering to this comprehensive guide, researchers can ensure that the innovative potential of 1,3-Diiodobicyclo[1.1.1]pentane is matched by a commitment to safety and environmental stewardship throughout its entire lifecycle.

References

  • Illinois Pollution Control Board . TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Available at: [Link]

  • The Journal of Organic Chemistry . Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ACS Publications. Available at: [Link]

  • PubChem . 1,3-Diiodobicyclo(1.1.1)pentane. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate . Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | Request PDF. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR) . Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Bucknell University . HAZARDOUS WASTE SEGREGATION. Available at: [Link]

  • Journal of the American Chemical Society . Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l]. Available at: [Link]

  • Westlaw . Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... California Code of Regulations. Available at: [Link]

  • Google Patents. US5405550A - Compounds and methods based on [1.1.1]propellane.
  • LookChem . Cas 105542-98-1,1,3-Diiodobicyclo[1.1.1]Pentane. Available at: [Link]

  • AOBChem . 1,3-diiodobicyclo[1.1.1]pentane. Available at: [Link]

  • Google Patents. JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
  • Science Ready . Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • PMC . Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Center for Biotechnology Information. Available at: [Link]

  • Reddit . How to store / dispose of Iodine crystals? : r/chemhelp. Available at: [Link]

  • Collect and Recycle . Iodine Disposal For Businesses. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry . PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Iodine. Available at: [Link]

  • Fisher Scientific . SAFETY DATA SHEET - Pentane. Available at: [Link] (Search for Pentane SDS).

  • JACS Au . Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. Available at: [Link]

  • Organic Syntheses. [Bicyclo[1.1.0]butane - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=CV6P0104
  • PMC . Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate . A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates | Request PDF. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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